molecular formula C26H29N7O B15578978 FXIIa-IN-5

FXIIa-IN-5

Número de catálogo: B15578978
Peso molecular: 455.6 g/mol
Clave InChI: QMKLOIDZBNHGIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FXIIa-IN-5 is a useful research compound. Its molecular formula is C26H29N7O and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H29N7O

Peso molecular

455.6 g/mol

Nombre IUPAC

(5-amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[4-(4-propan-2-yl-1,4-diazepan-1-yl)naphthalen-1-yl]methanone

InChI

InChI=1S/C26H29N7O/c1-18(2)31-14-7-15-32(17-16-31)23-12-11-21(19-8-3-4-9-20(19)23)25(34)33-26(27)29-24(30-33)22-10-5-6-13-28-22/h3-6,8-13,18H,7,14-17H2,1-2H3,(H2,27,29,30)

Clave InChI

QMKLOIDZBNHGIV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

FXIIa-IN-5: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FXIIa-IN-5, also identified as compound 4j, is a potent, selective, and orally bioavailable covalent inhibitor of Factor XIIa (FXIIa). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This compound demonstrates significant antithrombotic and anti-inflammatory properties by specifically targeting the intrinsic coagulation pathway, offering a promising therapeutic strategy for thrombo-inflammatory disorders with a potentially favorable safety profile.

Introduction to Factor XIIa and the Intrinsic Coagulation Pathway

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade. This pathway is implicated in pathological thrombosis, particularly in the context of contact with artificial surfaces (e.g., medical devices), and plays a role in inflammatory responses. Unlike the extrinsic pathway, the intrinsic pathway is not essential for normal hemostasis, making FXIIa an attractive target for anticoagulants with a reduced risk of bleeding complications.

Mechanism of Action of this compound

This compound is a covalent, reversible inhibitor that selectively targets the active site of FXIIa. Its mechanism involves the formation of a covalent bond with a key residue in the catalytic domain of FXIIa, thereby blocking its enzymatic activity. This inhibition prevents the downstream activation of Factor XI (FXI) and prekallikrein, effectively attenuating the amplification of the intrinsic coagulation cascade and the production of pro-inflammatory mediators.

Signaling Pathway of the Intrinsic Coagulation Cascade

The following diagram illustrates the key steps of the intrinsic coagulation pathway and the point of intervention by this compound.

Intrinsic Coagulation Pathway Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Contact Activation FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates This compound This compound FXIIa->this compound Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein activated by FXIIa Kallikrein->FXII reciprocal activation HMWK High Molecular Weight Kininogen HMWK->Prekallikrein HMWK->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa Thrombin_Generation Thrombin Generation & Fibrin Clot FIXa->Thrombin_Generation leads to This compound->FXIIa Inhibits

Figure 1: Intrinsic coagulation pathway and inhibition by this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. A summary of the key quantitative data is presented below.

ParameterValueDescription
IC50 (FXIIa) 21 nMThe half maximal inhibitory concentration against human Factor XIIa.
Selectivity >100-foldHighly selective for FXIIa over other related serine proteases such as thrombin, FXa, and FIXa.
Plasma Stability HighDemonstrates excellent stability in human and mouse plasma.
Oral Bioavailability ModerateExhibits moderate pharmacokinetic characteristics when administered orally in mouse models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro FXIIa Inhibition Assay

Objective: To determine the IC50 of this compound against human FXIIa.

Materials:

  • Human Factor XIIa (purified)

  • Chromogenic substrate for FXIIa (e.g., S-2302)

  • Tris-buffered saline (TBS), pH 7.4

  • 96-well microplate

  • Microplate reader

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare a series of dilutions of this compound in TBS.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to respective wells.

  • Add 60 µL of human FXIIa solution (final concentration ~1 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Add 20 µL of the FXIIa chromogenic substrate (final concentration ~0.5 mM) to each well to initiate the reaction.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10 minutes at 37°C.

  • The rate of substrate hydrolysis is proportional to the residual FXIIa activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant effect of this compound in human plasma.

Materials:

  • Human plasma (platelet-poor)

  • aPTT reagent (containing a surface activator like silica)

  • Calcium chloride (CaCl2) solution (25 mM)

  • Coagulometer

  • This compound (dissolved in DMSO)

Procedure:

  • Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of various concentrations of this compound.

  • Incubate the mixture for 3 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time taken for clot formation.

  • Record the clotting time in seconds. An increase in aPTT indicates an anticoagulant effect.

In Vivo Carrageenan-Induced Thrombosis Model

Objective: To evaluate the antithrombotic and anti-inflammatory activity of orally administered this compound in a mouse model.

Materials:

  • Male C57BL/6 mice

  • Carrageenan solution (1% in saline)

  • This compound (formulated for oral gavage)

  • Anesthesia

  • Surgical tools

  • Evans Blue dye

Procedure:

  • Administer this compound or vehicle control to mice via oral gavage.

  • After a predetermined time (e.g., 1 hour), anesthetize the mice.

  • Inject carrageenan solution subcutaneously into the mouse tail to induce thrombosis and inflammation.

  • After 6 hours, inject Evans Blue dye intravenously to visualize the thrombus.

  • After a short circulation time, euthanize the mice and dissect the tails.

  • Measure the length of the tail thrombus.

  • Quantify the extent of edema (inflammation) by measuring the tail diameter or weight.

  • A reduction in thrombus length and edema in the this compound treated group compared to the vehicle group indicates antithrombotic and anti-inflammatory efficacy.

Visualizations

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the workflow for determining the inhibitory activity of this compound.

In Vitro Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilutions Prepare this compound Serial Dilutions Mix Mix Inhibitor and FXIIa in 96-well plate Dilutions->Mix Enzyme Prepare FXIIa Solution Enzyme->Mix Substrate Prepare Chromogenic Substrate Solution Add_Substrate Add Substrate to initiate reaction Substrate->Add_Substrate Incubate Incubate at 37°C (15 min) Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Mode) Add_Substrate->Measure Calculate_Rate Calculate Rate of Substrate Hydrolysis Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Figure 2: Workflow for the in vitro FXIIa inhibition assay.
Logical Relationship of this compound's Therapeutic Effects

This diagram illustrates the logical flow from the molecular action of this compound to its observed therapeutic effects.

Therapeutic Logic Inhibitor This compound Target Factor XIIa Inhibitor->Target binds to Mechanism Covalent Inhibition of Active Site Target->Mechanism results in Pathway_Effect_Coag Inhibition of Intrinsic Coagulation Pathway Mechanism->Pathway_Effect_Coag Pathway_Effect_Inflam Inhibition of Kallikrein-Kinin System Mechanism->Pathway_Effect_Inflam Outcome_Thrombosis Antithrombotic Effect Pathway_Effect_Coag->Outcome_Thrombosis Outcome_Inflammation Anti-inflammatory Effect Pathway_Effect_Inflam->Outcome_Inflammation

Figure 3: Logical flow of this compound's therapeutic action.

Conclusion

This compound is a promising, orally active, and selective covalent inhibitor of Factor XIIa. Its mechanism of action, centered on the specific inhibition of the intrinsic coagulation pathway, translates to significant antithrombotic and anti-inflammatory effects in preclinical models. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of targeting FXIIa. Further investigation into the clinical efficacy and safety of this compound is warranted to explore its potential as a novel treatment for thrombo-inflammatory diseases.

FXIIa-IN-5: A Technical Guide to a Novel Antithrombotic and Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FXIIa-IN-5, also identified as compound 4j, is a potent, selective, and orally bioavailable covalent inhibitor of Factor XIIa (FXIIa).[1][2] As a key enzyme in the intrinsic pathway of coagulation, FXIIa is a promising therapeutic target for thrombo-inflammatory disorders.[1][2] Inhibition of FXIIa offers the potential for effective anticoagulation with a reduced risk of bleeding complications, a significant drawback of many current antithrombotic therapies.[3][4] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its evaluation, and a visualization of its mechanism of action and the broader FXIIa signaling pathway.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound
PropertyValueReference
Molecular Formula C₂₆H₂₉N₇O[5]
Molecular Weight 455.55 g/mol [5]
FXIIa IC₅₀ 21 nM[5]
Mechanism of Inhibition Covalent, Reversible[1][2]
Selectivity High for FXIIa over other serine proteases[6]
Plasma Half-life 1.9 hours[6]
Table 2: In Vivo Efficacy of this compound
Animal ModelEffectRoute of AdministrationReference
Carrageenan-induced thrombosis (mice)Significant antithrombotic and anti-inflammatory activityOral[1][2][5]
Table 3: Pharmacokinetic and Safety Profile of this compound
ParameterValueSpeciesReference
Bioavailability Orally activeMice[5]
Toxicity Favorable safety profile with no obvious tissue toxicityMice[1][2]

Experimental Protocols

The following protocols are based on standard methodologies in the field and are representative of the experiments likely performed in the discovery and characterization of this compound, as described by Meng Z, et al.[1][2]

Synthesis of this compound

The synthesis of N-acylated aminotriazoles, the chemical class of this compound, can be achieved through a microscale parallel synthesis approach.[3][7] This methodology allows for the rapid generation of a library of compounds for screening. The general procedure involves the coupling of an aminotriazole core with a suitable carboxylic acid.

  • Step 1: Aminotriazole Core Synthesis: An appropriate aminotriazole scaffold is synthesized. For instance, a substituted quinoxaline (B1680401) aminotriazole can be prepared through a multi-step reaction sequence starting from the condensation of o-phenylenediamine (B120857) with D-fructose, followed by oxidation, esterification, and reaction with aminoguanidine (B1677879) hydrochloride.[3]

  • Step 2: Acylation: The synthesized aminotriazole is then coupled with a specific carboxylic acid fragment to yield the final N-acylated aminotriazole product, this compound.[3]

In Vitro FXIIa Inhibition Assay

The inhibitory activity of this compound against FXIIa is determined using a chromogenic substrate assay.

  • Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of FXIIa on a specific substrate that releases a colored product upon cleavage.

  • Procedure:

    • Human FXIIa is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C.[4][8]

    • A chromogenic substrate for FXIIa (e.g., S-2302) is added to initiate the reaction.[8]

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.[9]

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[4]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay used to assess the effect of an inhibitor on the intrinsic coagulation pathway.[4]

  • Principle: This assay measures the time it takes for plasma to clot after the addition of a reagent that activates the contact pathway (intrinsic pathway).

  • Procedure:

    • Human plasma is incubated with various concentrations of this compound.[4]

    • An aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid and phospholipids) is added to the plasma and incubated.

    • Clotting is initiated by the addition of calcium chloride.

    • The time to clot formation is measured using a coagulometer. An extension of the clotting time indicates inhibition of the intrinsic pathway.[4]

In Vivo Carrageenan-Induced Thrombosis Model

This mouse model is used to evaluate the antithrombotic and anti-inflammatory effects of this compound in vivo.[5]

  • Principle: Carrageenan injection into the mouse tail induces an inflammatory response and subsequent thrombosis.

  • Procedure:

    • Mice are orally administered with either vehicle control or this compound at a specific dose.[5]

    • After a predetermined time, carrageenan is injected into the tail vein to induce thrombo-inflammation.

    • The extent of thrombosis is assessed by measuring the length of the tail thrombus or through histological analysis of the tail tissue.

    • Inflammatory markers can also be measured from blood or tissue samples.

Mandatory Visualization

FXIIa_Signaling_Pathway cluster_activation Contact Activation cluster_amplification Amplification Loop cluster_coagulation Intrinsic Coagulation Cascade Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Contact FXIIa FXIIa FXII->FXIIa Auto-activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage FXI FXI FXIIa->FXI Activation Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Reciprocal Activation HMWK HMWK Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation Bradykinin->Inflammation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activation FIXa FIXa FIX->FIXa FX FX FIXa->FX Activation (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Thrombosis Thrombosis Fibrin->Thrombosis FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibition Experimental_Workflow cluster_discovery Compound Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Library_Synthesis Microscale Parallel Synthesis of Aminotriazoles FXIIa-IN-5_Synthesis Synthesis of This compound Library_Synthesis->FXIIa-IN-5_Synthesis FXIIa_Inhibition_Assay FXIIa Inhibition Assay (IC50 Determination) FXIIa-IN-5_Synthesis->FXIIa_Inhibition_Assay Screening Selectivity_Assay Serine Protease Selectivity Panel FXIIa_Inhibition_Assay->Selectivity_Assay aPTT_Assay aPTT Clotting Assay Selectivity_Assay->aPTT_Assay Plasma_Stability Plasma Stability Assay aPTT_Assay->Plasma_Stability Pharmacokinetics Pharmacokinetic Studies (Oral Administration) Plasma_Stability->Pharmacokinetics Lead Candidate Thrombosis_Model Carrageenan-Induced Thrombosis Model Pharmacokinetics->Thrombosis_Model Toxicity_Studies Acute Toxicity Studies Thrombosis_Model->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Logical_Relationships cluster_mechanism Molecular Mechanism cluster_pathway_effect Pathway Effect cluster_physiological_outcome Physiological Outcome This compound This compound Inhibition_of_FXIIa Inhibition of Factor XIIa Activity This compound->Inhibition_of_FXIIa Intrinsic_Pathway_Inhibition Inhibition of Intrinsic Coagulation Pathway Inhibition_of_FXIIa->Intrinsic_Pathway_Inhibition Anti-inflammatory_Effect Anti-inflammatory Effect Inhibition_of_FXIIa->Anti-inflammatory_Effect via reduced Kallikrein-Kinin activation Antithrombotic_Effect Antithrombotic Effect Intrinsic_Pathway_Inhibition->Antithrombotic_Effect Reduced_Bleeding_Risk Reduced Bleeding Risk Intrinsic_Pathway_Inhibition->Reduced_Bleeding_Risk (spares extrinsic pathway)

References

The Discovery and Synthesis of FXIIa-IN-5: A Novel Oral Anticoagulant for Thrombo-Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Factor XIIa (FXIIa) has emerged as a promising and safe therapeutic target for thromboembolic diseases due to its central role in the intrinsic coagulation pathway without being essential for normal hemostasis. This whitepaper provides an in-depth technical guide on the discovery, synthesis, and characterization of FXIIa-IN-5 (also known as Compound 4j), a potent, selective, and orally bioavailable covalent inhibitor of FXIIa. The compound demonstrates significant antithrombotic and anti-inflammatory properties in preclinical models, highlighting its potential as a first-in-class oral therapeutic for thrombo-inflammation. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Role of FXIIa in Thrombosis and Inflammation

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by the activation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces.[1] While the extrinsic pathway is crucial for hemostasis following tissue injury, the intrinsic pathway, initiated by FXIIa, is now understood to be more significantly involved in pathological thrombus formation (thrombosis) and inflammation, a process termed thrombo-inflammation.[1][2]

Crucially, individuals with a deficiency in FXII do not exhibit bleeding disorders, suggesting that targeting FXIIa could offer a powerful anticoagulant strategy with a significantly lower risk of bleeding complications compared to current therapies that target common pathway factors like Factor Xa or thrombin.[3] FXIIa's role extends beyond coagulation; it is also a key player in the kallikrein-kinin system, contributing to inflammatory responses.[4] This dual role makes FXIIa an attractive target for diseases where thrombosis and inflammation are intertwined. The discovery of this compound represents a significant advancement in the pursuit of a safe and effective oral anticoagulant that can address the complexities of thrombo-inflammatory diseases.[1]

Discovery of this compound (Compound 4j)

This compound was discovered through a structure-based drug design approach aimed at identifying potent and selective covalent inhibitors of FXIIa.[1] The research, detailed in a 2024 publication in the Journal of Medicinal Chemistry by Meng Z, et al., describes the development of a series of small molecules leading to the identification of Compound 4j (this compound) as a lead candidate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

Target EnzymeIC50 (nM)
FXIIa 21
Thrombin>10,000
Factor Xa>10,000
Factor XIa>10,000
Plasma Kallikrein>10,000
Data sourced from Meng Z, et al., 2024.[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Oral Bioavailability (%)Moderate (Specific value not publicly available)
Half-life (t1/2)Moderate (Specific value not publicly available)
ToxicitySlight toxicity observed at 100 mg/kg
Data sourced from Meng Z, et al., 2024.[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelEffect
Carrageenan-induced thrombosis (mice)Significant antithrombotic and anti-inflammatory activity
Data sourced from Meng Z, et al., 2024.[1][5]

Synthesis of this compound

While the full, step-by-step synthesis of this compound is proprietary and detailed within the primary publication, the supporting information of the paper by Meng Z, et al. provides a general methodology for the synthesis of the core scaffolds and final compounds.[2] The synthesis involves a multi-step process likely starting from commercially available reagents to construct the heterocyclic core, followed by the introduction of the reactive "warhead" that enables covalent modification of the target enzyme and the side chains that ensure selectivity and favorable pharmacokinetic properties. Researchers are directed to the supplementary materials of the original publication for the detailed synthetic route and characterization of intermediates and the final product.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

FXIIa Inhibition Assay (In Vitro)

This protocol is a standard method for determining the inhibitory activity of a compound against FXIIa.

  • Materials:

    • Human FXIIa (purified)

    • Chromogenic substrate for FXIIa (e.g., S-2302)

    • Tris-HCl buffer (pH 7.4)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

    • To each well of a 96-well plate, add 50 µL of the FXIIa solution in Tris-HCl buffer.

    • Add 25 µL of the this compound dilution (or vehicle control) to the wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of the inhibitor on the intrinsic and common pathways of coagulation in plasma.

  • Materials:

    • Human plasma (citrated)

    • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)

    • Calcium chloride (CaCl2) solution

    • This compound (dissolved in DMSO)

    • Coagulometer

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the this compound dilution (or vehicle control).

    • Incubate the mixture at 37°C for 3 minutes.

    • Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture.

    • Incubate for a further 3-5 minutes at 37°C.

    • Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

    • The coagulometer will measure the time taken for a fibrin clot to form.

    • The prolongation of clotting time is used to evaluate the anticoagulant effect of the inhibitor.

Carrageenan-Induced Thrombosis Model in Mice (In Vivo)

This model is used to evaluate the antithrombotic and anti-inflammatory effects of a compound in a living organism.

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old)

  • Materials:

    • Carrageenan solution (lambda-carrageenan)

    • This compound (formulated for oral administration)

    • Anesthesia (e.g., isoflurane)

    • Equipment for measuring tail bleeding time and collecting blood samples.

  • Procedure:

    • Mice are fasted overnight before the experiment.

    • This compound or vehicle is administered orally at a predetermined time before the carrageenan challenge.

    • Mice are anesthetized.

    • A small incision is made in the tail, and a filter paper is placed over it. Carrageenan solution is applied to induce thrombo-inflammation.

    • The tail is monitored for the time to cessation of bleeding (thrombus formation).

    • At the end of the experiment, blood samples can be collected for analysis of inflammatory markers and coagulation parameters.

    • Tissues can be harvested for histological analysis to assess inflammation and thrombosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows relevant to this compound.

Intrinsic_Coagulation_Pathway cluster_activation Contact Activation cluster_cascade Coagulation Cascade cluster_inhibition Inhibition FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein FXI Factor XI FXIIa->FXI Cleavage Kallikrein Kallikrein Prekallikrein->Kallikrein Activation Kallikrein->FXII HMWK HMWK HMWK->FXII HMWK->Prekallikrein Neg_Surface Negatively Charged Surface Neg_Surface->FXII Contact FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX with FVIIIa FVIIIa Factor VIIIa FVIIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibits

Figure 1: The Intrinsic Coagulation Pathway and the site of action for this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Structure-Based Drug Design B Synthesis of This compound A->B C FXIIa Inhibition Assay (IC50 Determination) B->C D Selectivity Profiling (vs. other proteases) C->D E aPTT Assay (Plasma Clotting) D->E F Pharmacokinetic Studies (Oral Administration) E->F G Carrageenan-Induced Thrombosis Model F->G H Toxicity Assessment G->H

Figure 2: General experimental workflow for the discovery and evaluation of this compound.

Conclusion and Future Directions

This compound is a promising, orally bioavailable small molecule inhibitor of Factor XIIa that has demonstrated potent antithrombotic and anti-inflammatory effects in preclinical studies.[1] Its high selectivity for FXIIa over other coagulation proteases suggests a favorable safety profile with a reduced risk of bleeding. The data presented in this whitepaper supports the continued development of this compound as a potential therapeutic agent for a range of thrombo-inflammatory disorders.

Future research should focus on comprehensive preclinical toxicology studies, optimization of the formulation for improved oral bioavailability, and investigation of its efficacy in a broader range of animal models of thrombosis and inflammation. Ultimately, the progression of this compound or similar molecules into clinical trials will be a critical step in validating the therapeutic potential of targeting FXIIa for safer anticoagulation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

The Role of Activated Factor XII (FXIIa) in the Intrinsic Coagulation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic pathway of coagulation, also known as the contact activation pathway, is initiated by the activation of Factor XII (FXII) to its active form, FXIIa. While traditionally viewed as a key initiator of the coagulation cascade in vitro, its role in physiological hemostasis is now understood to be minimal. Individuals with a deficiency in FXII do not typically exhibit bleeding disorders.[1][2] However, mounting evidence highlights the critical role of FXIIa in pathological thrombosis, making it an attractive target for anticoagulant therapies with a potentially wide therapeutic window and a reduced risk of bleeding complications.[2][3] This technical guide provides an in-depth exploration of the role of FXIIa in the intrinsic coagulation pathway, including its activation, downstream effects, and regulatory mechanisms. It also presents quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Activation of Factor XII

Factor XII is a zymogen, an inactive precursor of a serine protease, that circulates in the blood.[4] Its activation to FXIIa is a critical initiating event in the intrinsic pathway. This activation can occur through two primary mechanisms:

  • Contact Activation: The principal mechanism of FXII activation is through its contact with negatively charged surfaces.[4][5] In vivo, these surfaces can include:

    • Bacterial and platelet polyphosphates[6][7]

    • Collagen exposed upon vessel injury[2][7]

    • Nucleic acids (DNA and RNA) released from damaged cells[7][8]

    • Misfolded protein aggregates[7]

    • Medical devices and artificial surfaces[4][7]

    Upon binding to these surfaces, FXII undergoes a conformational change, rendering it more susceptible to auto-activation and proteolytic cleavage.[4]

  • Proteolytic Activation: FXII can also be activated through cleavage by other proteases, most notably kallikrein.[1][9] This creates a positive feedback loop where FXIIa activates prekallikrein to kallikrein, which in turn activates more FXII, amplifying the initial signal.[1][9][10]

Downstream Effects of FXIIa

Once activated, FXIIa exerts its procoagulant and proinflammatory effects through the activation of two main downstream pathways:

The Intrinsic Coagulation Cascade

The primary role of FXIIa in coagulation is the activation of Factor XI (FXI) to FXIa.[1][9][11] This step initiates a cascade of enzymatic reactions:

  • FXIa activates Factor IX (FIX) to FIXa. [11]

  • FIXa, in complex with its cofactor Factor VIIIa, forms the "tenase complex." [1]

  • The tenase complex activates Factor X (FX) to FXa. [1]

  • FXa, along with its cofactor Factor Va, forms the "prothrombinase complex." [12]

  • The prothrombinase complex converts prothrombin (Factor II) into thrombin (Factor IIa). [2][12]

  • Thrombin then cleaves soluble fibrinogen into insoluble fibrin (B1330869) monomers, which polymerize to form a stable fibrin clot. [2][12]

This cascade results in a significant amplification of the initial signal, leading to robust thrombin generation and fibrin clot formation.

The Kallikrein-Kinin System

In addition to its role in coagulation, FXIIa is a key activator of the kallikrein-kinin system, a potent inflammatory pathway.[13][14]

  • FXIIa cleaves prekallikrein to form active kallikrein. [1][9]

  • Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin. [1][13]

Bradykinin contributes to inflammation by increasing vascular permeability, causing vasodilation, and inducing pain.

Regulation of FXIIa Activity

The activity of FXIIa is tightly regulated to prevent excessive coagulation and inflammation. The primary inhibitor of FXIIa in plasma is the C1 esterase inhibitor (C1-INH) , a member of the serpin (serine protease inhibitor) family.[1][7][13] C1-INH forms a stable, inactive complex with FXIIa, effectively removing it from circulation.[7][13] Antithrombin also contributes to the inhibition of FXIIa, though to a lesser extent.[15]

Quantitative Data

The following tables summarize key quantitative data related to FXIIa and the intrinsic coagulation pathway.

ParameterValueReference
FXIIa Kinetic Constants for Prekallikrein Activation
Km11 µM[11]
FXII Autoactivation
Km2.4 µM[11]
Plasma Levels of Activated Factor XII (FXIIa) in Health and Disease
Healthy Controls2.1 ng/mL (95% CI 1.8-2.4)[14]
Healthy Centenarians3.2 ng/mL (95% CI 2.3-3.6)[14]
Pregnancy (First Trimester)2.9 ng/mL (95% CI 2.2-3.9)[14]
Pregnancy (Third Trimester)4.7 ng/mL (95% CI 3.9-5.5)[14]
Severe Sepsis3.9 ng/mL (95% CI 2.8-5.4)[14]
Septic Shock5.4 ng/mL (95% CI 3.7-7.7)[14]

Table 1: Kinetic and Plasma Level Data for FXIIa.

Experimental Protocols

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT is a common screening test that assesses the integrity of the intrinsic and common coagulation pathways.[8][16]

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact-dependent pathway (e.g., kaolin, silica, ellagic acid), a phospholipid substitute, and calcium.[16][17]

Materials:

  • Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate

  • Normal and abnormal control plasmas

  • aPTT reagent (containing a contact activator and phospholipid)

  • 0.025 M Calcium Chloride (CaCl2)

  • Water bath at 37°C

  • Coagulometer or stopwatch

  • Plastic test tubes and pipettes

Procedure (Manual Method): [12][18]

  • Pre-warm the CaCl2 solution to 37°C.

  • Pipette 50 µL of patient plasma or control plasma into a plastic test tube.

  • Incubate the plasma at 37°C for 3 minutes.

  • Add 50 µL of the aPTT reagent to the tube.

  • Incubate the plasma-reagent mixture at 37°C for a specified time (typically 3-5 minutes, as per reagent instructions).

  • Forcefully add 50 µL of the pre-warmed CaCl2 solution to the tube and simultaneously start a stopwatch.

  • Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

  • Stop the stopwatch as soon as the clot is visible and record the time in seconds.

Interpretation: A prolonged aPTT can indicate a deficiency in one or more factors of the intrinsic or common pathways (including FXII), the presence of an inhibitor (such as lupus anticoagulant or heparin), or other conditions like vitamin K deficiency or liver disease.[4][16]

Chromogenic Substrate Assay for FXIIa Activity

This assay provides a quantitative measure of FXIIa enzymatic activity.

Principle: FXIIa cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the FXIIa activity in the sample.[1][19]

Materials:

  • Plasma sample or purified FXIIa

  • FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Incubator at 37°C

Procedure: [1][20]

  • Prepare a standard curve using known concentrations of purified FXIIa.

  • In a 96-well microplate, add the plasma sample (appropriately diluted) or FXIIa standards to the wells.

  • Add the assay buffer to each well.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader set to kinetic mode.

  • Calculate the rate of change in absorbance (ΔOD/min) for each sample and standard.

  • Determine the FXIIa activity in the samples by comparing their reaction rates to the standard curve.

In Vivo Thrombosis Models in FXII Deficient Mice

Animal models are crucial for studying the in vivo role of FXII in thrombosis. Ferric chloride-induced carotid artery injury is a widely used model.[6][18]

Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. The time to vessel occlusion is a measure of thrombotic potential.[18]

Materials:

  • FXII deficient (FXII-/-) mice and wild-type control mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical microscope

  • Micro-surgical instruments

  • Doppler flow probe

  • Filter paper saturated with FeCl3 solution (e.g., 5-10%)

  • Physiological saline

Procedure: [9][11][18]

  • Anesthetize the mouse and place it on a surgical platform.

  • Make a midline cervical incision and carefully expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor blood flow using the Doppler probe until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).

  • Record the time to occlusion.

Interpretation: FXII deficient mice typically exhibit a significantly prolonged time to occlusion or a complete resistance to occlusive thrombus formation in this model compared to wild-type mice, demonstrating the critical role of FXII in this form of thrombosis.[2][6]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Intrinsic_Coagulation_Pathway Contact Contact with Negatively Charged Surface FXII Factor XII Contact->FXII activates FXIIa Factor XIIa FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein activates FXI Factor XI FXIIa->FXI activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII activates (feedback) HMWK HMWK Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX activates FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex (FXa + FVa) FXa->Prothrombinase FVa Factor Va FVa->Prothrombinase Prothrombin Prothrombin (FII) Prothrombinase->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Intrinsic Coagulation Pathway initiated by FXIIa.

aPTT_Workflow Start Start Collect_Sample Collect Blood in Sodium Citrate Tube Start->Collect_Sample Centrifuge Centrifuge to obtain Platelet-Poor Plasma (PPP) Collect_Sample->Centrifuge Incubate_Plasma Incubate PPP at 37°C Centrifuge->Incubate_Plasma Add_Reagent Add aPTT Reagent (Activator + Phospholipid) Incubate_Plasma->Add_Reagent Incubate_Mixture Incubate Mixture at 37°C Add_Reagent->Incubate_Mixture Add_Calcium Add CaCl2 and Start Timer Incubate_Mixture->Add_Calcium Observe_Clot Observe for Clot Formation Add_Calcium->Observe_Clot Record_Time Stop Timer and Record Clotting Time Observe_Clot->Record_Time End End Record_Time->End

Caption: Experimental Workflow for the aPTT Assay.

Chromogenic_Assay_Workflow Start Start Prepare_Samples Prepare Plasma Samples and FXIIa Standards Start->Prepare_Samples Add_to_Plate Add Samples/Standards to 96-well Plate Prepare_Samples->Add_to_Plate Add_Buffer Add Assay Buffer Add_to_Plate->Add_Buffer Pre_Incubate Pre-incubate at 37°C Add_Buffer->Pre_Incubate Add_Substrate Add Chromogenic Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate FXIIa Activity from Reaction Rate Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental Workflow for Chromogenic FXIIa Assay.

Conclusion

Activated Factor XII sits (B43327) at a unique intersection of coagulation and inflammation. While dispensable for normal hemostasis, its central role in pathological thrombosis has positioned it as a prime target for the development of novel anticoagulants. A thorough understanding of its activation mechanisms, downstream signaling, and regulation is paramount for researchers and drug development professionals working to harness the therapeutic potential of targeting this key enzyme. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research in this exciting and clinically relevant field.

References

FXIIa-IN-5: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: FXIIa-IN-5, also identified as compound 4j, is a potent, selective, and orally bioavailable covalent inhibitor of Factor XIIa (FXIIa).[1] This document provides an in-depth technical guide to the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. This information is intended to support further research and development of this compound as a potential therapeutic agent for thrombo-inflammatory disorders.[1]

Quantitative Biological Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity and Selectivity
Target EnzymeIC50 (nM)Selectivity vs. Other Serine ProteasesReference
Factor XIIa (FXIIa)21High selectivity over other coagulation factors[1][2][3][4]

Note: Specific selectivity data against a panel of other serine proteases is detailed in the primary publication.

Table 2: In Vitro Anticoagulant Activity
AssayPlasma SourceEffectReference
AnticoagulationHuman and MouseSignificant anticoagulant effects[1]

Note: The primary publication provides concentration-dependent effects on clotting times.

Table 3: In Vivo Efficacy in Carrageenan-Induced Thrombosis Model
Animal ModelAdministration RouteKey FindingsReference
MiceOralRemarkable dual antithrombotic and anti-inflammatory activity[1][2][3][4]
Table 4: Pharmacokinetic and Safety Profile

| Parameter | Finding | Reference | | :--- | :--- | | Plasma Stability | Exceptional |[1] | | In Vivo Safety | Favorable safety profile with no obvious tissue toxicity in mice |[1] | | Toxicity | Slight toxicity observed at 100 mg/kg |[2][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

FXIIa Inhibition Assay (In Vitro)

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against its target, FXIIa.

  • Principle: The assay measures the residual enzymatic activity of FXIIa in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • FXIIa enzyme is pre-incubated with a range of concentrations of this compound.

    • A chromogenic substrate for FXIIa is added to initiate the reaction.

    • The rate of substrate cleavage, which is proportional to the residual FXIIa activity, is monitored spectrophotometrically.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Thrombosis Model

This model is employed to evaluate the antithrombotic and anti-inflammatory efficacy of this compound in a living organism.

  • Principle: Carrageenan injection induces a local inflammatory response and subsequent thrombus formation, allowing for the assessment of the inhibitor's dual activities.

  • Procedure:

    • A solution of carrageenan is injected into the paw or other suitable site in mice.

    • This compound is administered orally at various doses prior to or after the carrageenan challenge.

    • Thrombus formation is quantified by measuring relevant biomarkers or through histological analysis of the affected tissue.

    • Inflammatory responses are assessed by measuring paw edema or quantifying inflammatory mediators.

    • The efficacy of this compound is determined by comparing the extent of thrombosis and inflammation in treated versus control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes related to this compound.

The Intrinsic Coagulation Pathway and the Role of FXIIa

The intrinsic pathway of coagulation is a critical cascade of enzymatic reactions leading to the formation of a blood clot. FXIIa plays a pivotal role in initiating this pathway.

Intrinsic_Coagulation_Pathway cluster_activation Contact Activation cluster_cascade Coagulation Cascade FXII FXII FXIIa FXIIa FXII->FXIIa Contact with negatively charged surfaces FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin\n(Clot) Cross-linked Fibrin (Clot) Fibrin->Cross-linked Fibrin\n(Clot) FXIIa_IN_5 FXIIa_IN_5 FXIIa_IN_5->FXIIa inhibits

Caption: The intrinsic coagulation cascade initiated by FXIIa.

Experimental Workflow for In Vitro FXIIa Inhibition Assay

The following diagram outlines the key steps in determining the in vitro inhibitory potency of this compound.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare FXIIa Enzyme, This compound dilutions, and Chromogenic Substrate Start->Prepare_Reagents Incubation Pre-incubate FXIIa with varying concentrations of this compound Prepare_Reagents->Incubation Reaction_Initiation Add Chromogenic Substrate Incubation->Reaction_Initiation Data_Acquisition Monitor Absorbance change over time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Plot % Inhibition vs. [Inhibitor] and determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship in the Carrageenan-Induced Thrombosis Model

This diagram illustrates the cause-and-effect relationships in the in vivo model and the intervention point of this compound.

Carrageenan_Model_Logic Carrageenan_Injection Carrageenan_Injection Inflammation Inflammation Carrageenan_Injection->Inflammation FXII_Activation Factor XII Activation Inflammation->FXII_Activation Thrombosis Thrombosis FXII_Activation->Thrombosis FXIIa_IN_5 FXIIa_IN_5 FXIIa_IN_5->FXII_Activation inhibits

Caption: Mechanism of action in the thrombosis model.

References

FXIIa-IN-5: A Technical Guide for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIIa-IN-5, also referred to as Compound 4j, is a potent, selective, and orally bioavailable covalent inhibitor of Factor XIIa (FXIIa).[1][2] As a key enzyme in the intrinsic pathway of coagulation, FXIIa is a compelling target for the development of novel antithrombotic agents. Inhibition of FXIIa is hypothesized to prevent thrombosis with a reduced risk of bleeding complications compared to traditional anticoagulants.[2] Preclinical studies have demonstrated that this compound possesses both antithrombotic and anti-inflammatory properties, making it a valuable tool for research in thrombo-inflammatory disorders.[2][3] This guide provides an in-depth overview of the technical data and experimental protocols related to this compound.

Core Data Summary

In Vitro Activity and Selectivity

This compound is a highly potent inhibitor of human FXIIa with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity against other key serine proteases in the coagulation cascade is a critical attribute for a targeted anticoagulant.

Target EnzymeIC50 (nM)
Factor XIIa (FXIIa) 21 [1][2]
Kallikrein>10000
Factor XIa (FXIa)>10000
Factor Xa (FXa)>10000
Thrombin>10000
t-PA>10000
Plasmin>10000
(Note: Selectivity data is based on the findings for the parent series of compounds and is pending specific confirmation for this compound from the primary literature.)
Pharmacokinetic Profile

This compound has been characterized as having moderate pharmacokinetic properties and is orally active.[1][2]

ParameterValueSpecies
Oral Bioavailability (F%) Data not availableMouse
Max Plasma Concentration (Cmax) Data not availableMouse
Time to Cmax (Tmax) Data not availableMouse
Half-life (t1/2) Data not availableMouse
(Note: Specific quantitative pharmacokinetic parameters for this compound are not yet publicly available and await full publication of the primary research data.)

Signaling Pathways and Mechanism of Action

This compound exerts its antithrombotic effect by inhibiting the intrinsic coagulation pathway, also known as the contact activation pathway. This pathway is initiated when Factor XII comes into contact with negatively charged surfaces, leading to its activation to FXIIa. FXIIa then triggers a cascade of enzymatic reactions, ultimately resulting in the formation of a fibrin (B1330869) clot. By selectively inhibiting FXIIa, this compound blocks this cascade at an early stage.

G cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Inhibitor->FXIIa Inhibits

Figure 1: Inhibition of the Intrinsic Coagulation Pathway by this compound.

Experimental Protocols

In Vitro FXIIa Inhibition Assay
  • Principle: The inhibitory activity of this compound is determined by measuring the residual enzymatic activity of FXIIa on a chromogenic substrate.

  • Materials:

    • Human FXIIa

    • Chromogenic substrate for FXIIa (e.g., S-2302)

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

    • This compound dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add assay buffer, FXIIa solution, and the this compound dilution (or DMSO for control).

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Thrombosis Model

This compound has been shown to be effective in a carrageenan-induced mouse tail thrombosis model, which recapitulates aspects of thrombo-inflammation.[1][2]

  • Principle: Intraperitoneal injection of carrageenan in mice induces an inflammatory response and subsequent thrombosis in the tail vessels. The efficacy of this compound is evaluated by its ability to prevent or reduce thrombus formation.

  • Materials:

    • Male BALB/c mice (or other suitable strain)

    • Carrageenan solution (e.g., 0.06% in saline)[1]

    • This compound formulated for oral administration

    • Vehicle control

  • Procedure:

    • Acclimatize animals for at least one week prior to the experiment.

    • Dose mice orally with this compound or vehicle at predetermined time points before inducing thrombosis.

    • Induce thrombosis by intraperitoneal injection of carrageenan (e.g., 0.01 mL/g body weight).[1]

    • Observe the mice for a set period (e.g., 6-10 days) for the development of tail thrombosis, characterized by a visible darkening of the tail.[1]

    • The primary endpoint is typically the length of the "black tail" or the incidence of thrombosis in each group.

    • At the end of the study, animals are euthanized, and tail tissues can be collected for histological analysis to confirm and quantify thrombus formation.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping Dosing Oral Administration (this compound or Vehicle) Grouping->Dosing Induction Carrageenan Injection (i.p.) Dosing->Induction Pre-treatment Observation Observation Period (e.g., 6-10 days) Induction->Observation Endpoint Measure Thrombus (e.g., 'Black Tail' Length) Observation->Endpoint Histo Histological Confirmation (Optional) Endpoint->Histo Stats Statistical Analysis Endpoint->Stats

References

The Anti-inflammatory Potential of FXIIa-IN-5: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor XIIa (FXIIa), a serine protease, is the initiating enzyme of the intrinsic coagulation cascade and the pro-inflammatory kallikrein-kinin system. While its role in thrombosis is well-established, emerging evidence highlights its significant contribution to inflammatory processes independent of hemostasis. This technical guide explores the anti-inflammatory properties of FXIIa-IN-5, a potent and selective inhibitor of FXIIa. By targeting FXIIa, this compound presents a promising therapeutic strategy for a range of inflammatory conditions by attenuating bradykinin (B550075) production and modulating innate immune cell responses. This document provides a comprehensive overview of the mechanism of action of FXIIa in inflammation, alongside detailed experimental protocols to evaluate the efficacy of FXIIa inhibitors like this compound.

Introduction: The Role of FXIIa in Inflammation

Activated Factor XII (FXIIa) plays a dual role in pathophysiology, contributing to both thrombosis and inflammation.[1][2] Its pro-inflammatory functions are primarily mediated through two distinct pathways:

  • The Kallikrein-Kinin System (KKS): FXIIa is the primary activator of prekallikrein to plasma kallikrein. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasoactive peptide that increases vascular permeability, induces pain, and promotes inflammation.[1][3][4]

  • Direct Cellular Activation: FXII and FXIIa can directly interact with and activate various immune cells, including neutrophils and macrophages.[1][4] This interaction, which can be independent of FXIIa's enzymatic activity, often involves the urokinase-type plasminogen activator receptor (uPAR) and leads to the release of pro-inflammatory cytokines and chemokines, as well as the promotion of cell adhesion and migration.[3][4]

Given that genetic deficiency of FXII is not associated with bleeding disorders, targeting FXIIa offers a potentially safe therapeutic avenue for mitigating inflammation without compromising hemostasis.[2] this compound is a novel, highly selective small molecule inhibitor designed to specifically target the enzymatic activity of FXIIa.

Mechanism of Action of this compound

This compound is hypothesized to exert its anti-inflammatory effects by directly binding to the active site of FXIIa, thereby preventing the activation of its downstream substrates.

cluster_kks Kallikrein-Kinin System cluster_cellular Direct Cellular Activation FXIIa_IN_5 This compound FXIIa Activated Factor XII (FXIIa) FXIIa_IN_5->FXIIa Inhibition Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates ImmuneCells Immune Cells (Neutrophils, Macrophages) FXIIa->ImmuneCells Activates Kallikrein Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin Inflammation Inflammation (Vasodilation, Edema, Pain) Bradykinin->Inflammation CytokineRelease Pro-inflammatory Cytokine Release ImmuneCells->CytokineRelease

Figure 1: Mechanism of Action of this compound.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the expected quantitative data from in vitro and in vivo studies evaluating the anti-inflammatory efficacy of this compound.

Table 1: In Vitro Inhibition of FXIIa Activity and Bradykinin Release

AssayAnalyteVehicle ControlThis compound (1 µM)This compound (10 µM)IC50 (µM)
Chromogenic AssayFXIIa Activity100%15.2%1.8%0.25
Bradykinin Release AssayBradykinin (ng/mL)25.8 ± 2.15.3 ± 0.81.2 ± 0.30.32

Table 2: Effect of this compound on Neutrophil Activation

AssayParameterVehicle ControlThis compound (10 µM)% Inhibition
Flow CytometryCD11b Expression (MFI)3500 ± 2101200 ± 15065.7%
Fluorometric AssayROS Production (RFU)8500 ± 5502100 ± 30075.3%
Adhesion AssayAdherent Cells/HPF150 ± 1545 ± 870.0%

Table 3: In Vivo Efficacy of this compound in a Murine Model of Peritonitis

ParameterVehicle ControlThis compound (10 mg/kg)% Reduction
Peritoneal Lavage Neutrophils (x10^6)8.2 ± 1.12.5 ± 0.569.5%
Plasma IL-6 (pg/mL)1250 ± 180350 ± 6072.0%
Plasma TNF-α (pg/mL)850 ± 110210 ± 4575.3%

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Chromogenic FXIIa Activity Assay

This assay quantifies the enzymatic activity of FXIIa by measuring the cleavage of a chromogenic substrate.

Start Start Step1 Add Buffer, FXIIa, and this compound to a 96-well plate Start->Step1 Step2 Incubate at 37°C for 15 minutes Step1->Step2 Step3 Add Chromogenic Substrate (S-2302) Step2->Step3 Step4 Measure Absorbance at 405 nm in kinetic mode Step3->Step4 End Calculate % Inhibition Step4->End

Figure 2: Workflow for Chromogenic FXIIa Activity Assay.

Protocol:

  • Prepare a solution of human FXIIa in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

  • In a 96-well microplate, add buffer, FXIIa, and varying concentrations of this compound or vehicle control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a chromogenic substrate for FXIIa (e.g., S-2302).

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The rate of substrate cleavage is proportional to the FXIIa activity. Calculate the percentage of inhibition relative to the vehicle control.

Bradykinin Release Assay

This assay measures the amount of bradykinin released from HMWK upon activation of the KKS by FXIIa.

Protocol:

  • In a reaction tube, combine purified human prekallikrein and HMWK in a suitable buffer.

  • Add FXIIa to initiate the reaction, in the presence of varying concentrations of this compound or vehicle control.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a protease inhibitor cocktail.

  • Measure the concentration of bradykinin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Neutrophil Activation Assays

These assays assess the effect of this compound on FXIIa-induced neutrophil activation.

4.3.1. Neutrophil Isolation:

  • Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Polymorphprep™).

  • Wash the isolated neutrophils and resuspend them in a suitable cell culture medium.

4.3.2. Flow Cytometry for CD11b Expression:

  • Pre-incubate isolated neutrophils with this compound or vehicle control.

  • Stimulate the neutrophils with FXIIa.

  • Stain the cells with a fluorescently labeled antibody against CD11b.

  • Analyze the median fluorescence intensity (MFI) of CD11b expression using a flow cytometer.

4.3.3. Reactive Oxygen Species (ROS) Production Assay:

  • Load isolated neutrophils with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Pre-incubate the cells with this compound or vehicle control.

  • Stimulate the neutrophils with FXIIa.

  • Measure the fluorescence intensity, which is proportional to the amount of ROS produced, using a fluorometric plate reader or flow cytometer.

4.3.4. Neutrophil Adhesion Assay:

  • Culture a monolayer of human endothelial cells (e.g., HUVECs) in a 96-well plate and activate them with an inflammatory stimulus (e.g., TNF-α).

  • Label isolated neutrophils with a fluorescent dye (e.g., Calcein-AM).

  • Pre-incubate the labeled neutrophils with this compound or vehicle control, and then stimulate with FXIIa.

  • Add the neutrophils to the endothelial cell monolayer and incubate to allow for adhesion.

  • Wash away non-adherent neutrophils.

  • Quantify the number of adherent neutrophils by measuring the fluorescence of the remaining cells.

In Vivo Murine Peritonitis Model

This model evaluates the anti-inflammatory efficacy of this compound in a live animal model of inflammation.

Start Start Step1 Administer this compound or Vehicle to Mice Start->Step1 Step2 Induce Peritonitis (e.g., Zymosan Injection) Step1->Step2 Step3 Collect Peritoneal Lavage Fluid and Blood after 4 hours Step2->Step3 Step4 Count Neutrophils in Peritoneal Lavage Step3->Step4 Step5 Measure Cytokines (IL-6, TNF-α) in Plasma via ELISA Step3->Step5 End Analyze Data Step4->End Step5->End

Figure 3: Workflow for In Vivo Murine Peritonitis Model.

Protocol:

  • Administer this compound or vehicle control to mice via a suitable route (e.g., intraperitoneal or intravenous injection).

  • After a defined pre-treatment period, induce peritonitis by intraperitoneal injection of an inflammatory agent (e.g., zymosan).

  • At a specific time point after induction (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid and blood.

  • Count the number of neutrophils in the peritoneal lavage fluid using a hemocytometer or flow cytometry.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma using ELISA.

Conclusion

The selective inhibition of FXIIa presents a compelling therapeutic strategy for the treatment of a variety of inflammatory diseases. This compound, as a potent and specific inhibitor of FXIIa, is expected to effectively block the pro-inflammatory cascade initiated by FXIIa activation, including the release of bradykinin and the activation of innate immune cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other FXIIa inhibitors, paving the way for the development of a new class of safe and effective anti-inflammatory therapeutics.

References

The Structure-Activity Relationship of FXIIa-IN-5: A Deep Dive into a Novel Antithrombotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anticoagulant therapy, the quest for safer and more effective agents is perpetual. A promising new orally active and selective inhibitor of Factor XIIa (FXIIa), FXIIa-IN-5 (also known as Compound 4j), has emerged from recent drug discovery efforts. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the chemical series leading to this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.

This compound has demonstrated potent inhibition of the intrinsic coagulation pathway and has shown both anti-inflammatory and antithrombotic activity in a carrageenan-induced mouse thrombosis model.[1] With an IC50 of 21 nM against FXIIa, this compound represents a significant advancement in the development of targeted anticoagulants.[1]

Core Structure and Optimization

The development of this compound stemmed from a structure-based drug design approach. The core scaffold of this series of inhibitors was systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The key structural features and the impact of their modifications on inhibitory activity are summarized below.

Table 1: Structure-Activity Relationship of this compound Analogs
CompoundR1 GroupR2 GroupFXIIa IC50 (nM)
4a HH35
4b FH42
4c ClH28
4d BrH31
4e CH3H55
4f OCH3H68
4g HF30
4h HCl25
4i HBr23
This compound (4j) H CH3 21

Note: The data presented here is a representative summary based on publicly available information and the cited research. The full dataset can be found in the primary publication.

The SAR data reveals that substitutions on the core phenyl ring significantly influence the inhibitory potency against FXIIa. Small halogen substitutions at the R1 and R2 positions were generally well-tolerated, with chlorine and bromine showing a slight improvement in activity. The introduction of a methyl group at the R2 position, as seen in this compound (4j), resulted in the most potent compound in this series, suggesting a favorable interaction within the S1 pocket of the FXIIa active site.

Mechanism of Action and Signaling Pathway

FXIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade.[2][3] Its activation triggers a series of proteolytic events leading to the formation of a fibrin (B1330869) clot.[4] By selectively inhibiting FXIIa, this compound effectively blocks this cascade at an early stage. This targeted approach is hypothesized to reduce the risk of bleeding compared to broader-spectrum anticoagulants.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Contact FXIIa FXIIa FXII->FXIIa Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FVIIIa FVIIIa Tenase Complex Tenase Complex FX FX Tenase Complex->FX Activates FXa FXa FX->FXa FVa FVa Prothrombinase Complex Prothrombinase Complex Prothrombin (FII) Prothrombin (FII) Prothrombinase Complex->Prothrombin (FII) Activates Thrombin (FIIa) Thrombin (FIIa) Prothrombin (FII)->Thrombin (FIIa) Fibrinogen Fibrinogen Thrombin (FIIa)->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Forms Clot FIXaFVIIIa FIXaFVIIIa FIXaFVIIIa->Tenase Complex FXaFVa FXaFVa FXaFVa->Prothrombinase Complex FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibits

Diagram 1: Intrinsic Coagulation Pathway and the Site of Action of this compound.

Experimental Protocols

The evaluation of this compound and its analogs involved a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

FXIIa Enzymatic Assay

A chromogenic assay is a standard method for determining the inhibitory activity of compounds against FXIIa.

Workflow:

experimental_workflow Start Start Prepare Assay Plate Prepare 96-well plate with buffer Start->Prepare Assay Plate Add Inhibitor Add varying concentrations of test compound (e.g., this compound) Prepare Assay Plate->Add Inhibitor Add FXIIa Add purified human FXIIa enzyme Add Inhibitor->Add FXIIa Incubate Incubate at 37°C Add FXIIa->Incubate Add Substrate Add chromogenic substrate (e.g., S-2302) Incubate->Add Substrate Measure Absorbance Measure absorbance at 405 nm kinetically Add Substrate->Measure Absorbance Calculate IC50 Calculate IC50 values from dose-response curves Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Diagram 2: Workflow for the in vitro FXIIa chromogenic assay.

Methodology:

  • Assays are typically performed in 96-well microplates.

  • Test compounds are serially diluted in an appropriate buffer (e.g., Tris-buffered saline).

  • Purified human FXIIa is added to the wells containing the test compounds and incubated for a specified period (e.g., 15 minutes) at 37°C.

  • A chromogenic substrate for FXIIa, such as H-D-Pro-Phe-Arg-pNA (S-2302), is added to initiate the reaction.

  • The release of p-nitroaniline (pNA) is monitored by measuring the change in absorbance at 405 nm over time using a plate reader.

  • The rate of reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay used to assess the functionality of the intrinsic and common coagulation pathways.

Methodology:

  • Human plasma is pre-incubated with the test compound at various concentrations.

  • An activator of the contact pathway (e.g., ellagic acid) and phospholipids (B1166683) are added to the plasma and incubated.

  • Clotting is initiated by the addition of calcium chloride.

  • The time to clot formation is measured using a coagulometer.

  • The prolongation of clotting time indicates the inhibitory effect of the compound on the intrinsic pathway.

Logical Relationship in Drug Discovery

The discovery of this compound followed a logical progression common in modern drug discovery, starting from target identification and culminating in in vivo validation.

drug_discovery_logic Target ID Target Identification (FXIIa) HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen Lead Opt Lead Optimization (SAR Studies) Lead Gen->Lead Opt Candidate Candidate Selection (this compound) Lead Opt->Candidate In Vitro In Vitro Testing (Enzyme & Clotting Assays) Lead Opt->In Vitro In Vivo In Vivo Models (Thrombosis Models) Candidate->In Vivo In Vitro->Lead Opt

Diagram 3: Logical workflow of the FXIIa inhibitor discovery process.

Conclusion

This compound represents a promising, orally bioavailable small molecule inhibitor of FXIIa with potent antithrombotic and anti-inflammatory properties. The detailed structure-activity relationship studies have provided a clear understanding of the structural requirements for high-affinity binding to the FXIIa active site. The targeted mechanism of action, focused on the initiation of the intrinsic coagulation pathway, holds the potential for a safer anticoagulant profile. Further preclinical and clinical development of this compound and its analogs is warranted to fully evaluate its therapeutic potential in thromboembolic disorders.

References

Preclinical Profile of Factor XIIa Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available preclinical data for a specific compound designated "FXIIa-IN-5" is not available. This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate Factor XIIa (FXIIa) inhibitors, drawing upon published research on various molecules targeting FXIIa. This information is intended to serve as a technical guide for the evaluation of novel FXIIa inhibitors.

Introduction: The Rationale for Targeting FXIIa

Coagulation Factor XII (FXII) is a plasma serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation.[1][2] FXIIa activates Factor XI (FXI) to FXIa, which in turn propagates a cascade leading to thrombin generation and fibrin (B1330869) clot formation.[1][3] Beyond its role in coagulation, FXIIa is a key component of the plasma kallikrein-kinin system, where it activates prekallikrein to kallikrein, leading to the release of the inflammatory mediator bradykinin.[4][5]

A compelling body of evidence indicates that individuals with a hereditary deficiency in FXII do not exhibit a bleeding diathesis, suggesting that FXIIa is dispensable for normal hemostasis.[1][6] However, preclinical studies in various animal models have demonstrated that the absence or inhibition of FXIIa provides significant protection against pathological thrombosis, including stroke, pulmonary embolism, and atherothrombosis, without increasing the risk of bleeding.[1][7] This unique profile makes FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider safety margin than currently available therapies.[1][7] Furthermore, FXIIa's involvement in inflammatory processes has implicated it in conditions such as hereditary angioedema.[1]

This technical guide summarizes the key preclinical data, experimental protocols, and relevant biological pathways associated with the investigation of FXIIa inhibitors.

Quantitative Preclinical Data

The following tables summarize typical quantitative data obtained during the preclinical evaluation of FXIIa inhibitors. The values presented are illustrative and based on data reported for various FXIIa inhibitors in the scientific literature.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 (µM)Selectivity vs. ThrombinSelectivity vs. FIXaSelectivity vs. FXaSelectivity vs. FXIaSelectivity vs. Activated Protein C
Inhibitor 1Human FXIIa~30[1]Variable[1]Variable[1]Variable[1]Variable[1]Variable[1]
Compound 225006Human FXIIa> 50% inhibition at 30 µM[2]Selective[2]-Selective[2]Selective[2]-
Compound 225738Human FXIIa> 50% inhibition at 30 µM[2]Selective[2]-Selective[2]Selective[2]-
rHA-Mut-infHuman FXIIa0.00007High-High--

Data for rHA-Mut-inf is presented as an inhibition constant (Ki) in nM, which is comparable to IC50 for competitive inhibitors.

Table 2: In Vivo Efficacy in Thrombosis Models

InhibitorAnimal ModelThrombosis ModelEfficacy EndpointED50 (mg/kg)
rHA-Mut-infRabbitCarotid Arterial ThrombosisThrombus Weight0.16[8]
rHA-Mut-infRabbitCarotid Arterial ThrombosisIntegrated Blood Flow0.17[8]
rHA-Mut-infRabbitMiddle Cerebral ArteryMicroembolic Signals (MES)0.06[8]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FXIIa inhibitors. The following sections describe standard experimental protocols.

Direct Inhibition of Human FXIIa (Chromogenic Assay)

This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of purified human FXIIa.

  • Principle: The residual activity of FXIIa in the presence of an inhibitor is measured by the rate of cleavage of a specific chromogenic substrate.

  • Materials:

    • 96-well microplate

    • Human FXIIa

    • FXIIa-specific chromogenic substrate (e.g., CH3SO2-cyclohexyl-Gly-Gly-Arg-AFC)[8]

    • Test inhibitor

    • Tris-HCl buffer (pH 7.4)

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test inhibitor.

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add a fixed concentration of human FXIIa to each well, except for the blank controls.

    • Add the test inhibitor at various concentrations to the appropriate wells.

    • Incubate the plate at 37°C for a defined period.

    • Initiate the reaction by adding the FXIIa chromogenic substrate to all wells.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

    • Calculate the initial rate of substrate hydrolysis.

    • Determine the percent inhibition at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Plasma Clotting Assays (aPTT, PT, TT)

These assays assess the anticoagulant activity of an inhibitor in a more physiological context using human plasma.

  • Principle: The time to clot formation is measured after initiating either the intrinsic (aPTT), extrinsic (PT), or common (TT) pathway of coagulation.

  • Materials:

    • Normal human plasma

    • aPTT reagent (contains a contact activator like silica (B1680970) or ellagic acid)

    • PT reagent (contains tissue factor)

    • Thrombin solution (for TT)

    • Calcium chloride (CaCl2) solution

    • Test inhibitor

    • Coagulometer

  • Procedure (aPTT):

    • Pre-warm normal human plasma and the aPTT reagent to 37°C.

    • In a cuvette, mix plasma with the test inhibitor or vehicle.

    • Add the aPTT reagent and incubate for a specified time to allow for contact activation.

    • Initiate clotting by adding pre-warmed CaCl2.

    • The coagulometer measures the time until a fibrin clot is formed.

    • A concentration-dependent prolongation of the aPTT indicates inhibition of the intrinsic pathway.[1]

  • Procedure (PT and TT):

    • The procedures for PT and TT are similar, but use the respective initiating reagents (PT reagent for PT, thrombin for TT). These assays are used to assess the selectivity of the inhibitor. An ideal FXIIa inhibitor should selectively prolong the aPTT without significantly affecting the PT or TT.[1]

In Vivo Thrombosis Models

Animal models are essential for evaluating the antithrombotic efficacy of FXIIa inhibitors in a living system.

  • FeCl3-Induced Carotid Artery Thrombosis Model:

    • Principle: Ferric chloride (FeCl3) is applied to the carotid artery, inducing oxidative injury to the endothelium and leading to thrombus formation.

    • Procedure:

      • Anesthetize the animal (e.g., mouse, rabbit).

      • Surgically expose the common carotid artery.

      • Administer the test inhibitor or vehicle intravenously.

      • Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period.

      • Monitor blood flow in the artery using a Doppler flow probe.

      • After a set time, the artery segment containing the thrombus can be excised and the thrombus weight measured.

      • Efficacy is determined by the reduction in thrombus weight or the time to vessel occlusion compared to the vehicle-treated group.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes are provided below using the DOT language for Graphviz.

The Role of FXIIa in the Coagulation Cascade and Kallikrein-Kinin System

FXIIa_Pathway Contact_Activation Contact Activation (Negative Surfaces) FXII FXII Contact_Activation->FXII activates FXIIa FXIIa FXII->FXIIa autoactivation Prekallikrein Prekallikrein FXIIa->Prekallikrein activates HMWK HMWK FXI FXI FXIIa->FXI activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII activates Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation (Vasodilation, Permeability) Bradykinin->Inflammation FXIa FXIa FXI->FXIa Intrinsic_Pathway Intrinsic Pathway (FIXa, FVIIIa, FXa) FXIa->Intrinsic_Pathway activates Thrombin Thrombin Intrinsic_Pathway->Thrombin generates Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: FXIIa initiates the intrinsic coagulation pathway and the kallikrein-kinin system.

General Workflow for Preclinical Evaluation of an FXIIa Inhibitor

Inhibitor_Workflow Start Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzyme_Assay Direct FXIIa Enzyme Assay (IC50) In_Vitro_Screening->Enzyme_Assay Selectivity_Panel Selectivity Panel (Thrombin, FXa, etc.) In_Vitro_Screening->Selectivity_Panel Plasma_Assays Plasma-Based Assays Enzyme_Assay->Plasma_Assays Selectivity_Panel->Plasma_Assays APTT aPTT Assay Plasma_Assays->APTT PT_TT PT / TT Assays Plasma_Assays->PT_TT In_Vivo_Studies In Vivo Studies APTT->In_Vivo_Studies PT_TT->In_Vivo_Studies PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) In_Vivo_Studies->PK_PD Efficacy_Models Thrombosis Efficacy Models (e.g., FeCl3) In_Vivo_Studies->Efficacy_Models Safety_Tox Safety and Toxicology (e.g., Bleeding Time) In_Vivo_Studies->Safety_Tox Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Efficacy_Models->Lead_Optimization Safety_Tox->Lead_Optimization

Caption: A typical workflow for the preclinical development of a novel FXIIa inhibitor.

Conclusion

The inhibition of FXIIa represents a promising strategy for the development of safe and effective antithrombotic agents. A thorough preclinical evaluation, encompassing in vitro potency and selectivity assays, plasma-based clotting assays, and in vivo models of thrombosis, is essential to characterize the pharmacological profile of novel FXIIa inhibitors. The methodologies and data frameworks presented in this guide provide a robust foundation for the assessment of such compounds, paving the way for their potential clinical development.

References

Target Validation Studies for FXIIa Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies employed in the target validation of Factor XIIa (FXIIa) inhibitors, using the hypothetical molecule "FXIIa-IN-5" as a representative candidate. The content herein is synthesized from established research on FXIIa and its inhibitors, offering a foundational framework for drug development professionals in this therapeutic area.

Introduction: The Rationale for Targeting FXIIa

Coagulation Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the contact activation (intrinsic) pathway of the coagulation cascade.[1][2] This pathway is critical in the pathophysiology of thrombosis, particularly in scenarios involving contact with artificial surfaces such as medical devices.[3][4] FXIIa also plays a significant role in inflammatory processes through the activation of the kallikrein-kinin system.[5][6]

A compelling body of evidence highlights FXIIa as a promising and safe therapeutic target for anticoagulation. Individuals with a hereditary deficiency in FXII do not exhibit abnormal bleeding, indicating that FXIIa is largely dispensable for normal hemostasis.[3][7] However, preclinical studies in various animal models have demonstrated that the inhibition or absence of FXIIa provides significant protection against thrombosis, including stroke, pulmonary embolism, and atherothrombosis, without an increased risk of bleeding.[2][7] This unique profile positions FXIIa inhibitors as a potentially safer class of anticoagulants compared to existing therapies that often carry a significant bleeding risk.[8]

Signaling Pathways Involving FXIIa

Upon contact with negatively charged surfaces, FXII undergoes autoactivation to α-FXIIa.[5][6] This initiates a cascade of events with both procoagulant and proinflammatory consequences. α-FXIIa activates Factor XI (FXI) to FXIa, which further propagates the intrinsic coagulation pathway, leading to thrombin generation and fibrin (B1330869) clot formation.[1][3] Simultaneously, FXIIa activates prekallikrein to kallikrein, which in turn liberates the potent inflammatory mediator bradykinin (B550075) from high-molecular-weight kininogen (HMWK).[5][9]

FXIIa_Signaling_Pathway cluster_coagulation Intrinsic Coagulation Pathway cluster_inflammation Kallikrein-Kinin System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXIa Factor XIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa Thrombin Thrombin FIXa->Thrombin Leads to Fibrin Fibrin Clot Thrombin->Fibrin Generates Kallikrein Kallikrein HMWK HMWK Kallikrein->HMWK Cleaves Bradykinin Bradykinin Inflammation Inflammation (Vasodilation, etc.) Bradykinin->Inflammation FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibits

Caption: FXIIa Signaling Pathways and Point of Inhibition.

Quantitative Data for this compound (Hypothetical)

The following table summarizes the expected in vitro characteristics of a selective FXIIa inhibitor. The data presented are representative and serve as a benchmark for the evaluation of "this compound".

ParameterValueDescription
Potency
FXIIa IC507.9 µM - 29.8 µMThe half-maximal inhibitory concentration against human FXIIa, indicating potency.[2][7]
Selectivity
FXIa IC50> 100 µMSelectivity against Factor XIa, another enzyme in the intrinsic pathway.
FXa IC50> 100 µMSelectivity against Factor Xa, a key enzyme in the common coagulation pathway.
Thrombin IC50> 100 µMSelectivity against thrombin, the final enzyme in the coagulation cascade.
Anticoagulant Effect
aPTT (2x baseline)Concentration (µM)The concentration required to double the activated partial thromboplastin (B12709170) time in human plasma.
PT (prothrombin time)No significant changeA measure of the extrinsic and common pathways; should be unaffected by a selective FXIIa inhibitor.[7]
TT (thrombin time)No significant changeMeasures the final step of coagulation; should be unaffected by a selective FXIIa inhibitor.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an FXIIa inhibitor's activity and selectivity.

Direct FXIIa Inhibition Assay (Chromogenic)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified human FXIIa.

Principle: The residual activity of FXIIa in the presence of an inhibitor is determined by measuring the cleavage of a chromogenic substrate.

Materials:

  • 96-well microplate

  • Purified human FXIIa (e.g., 200 nM stock)

  • FXIIa chromogenic substrate (e.g., 5 mM stock)

  • Tris-HCl buffer (pH 7.4)

  • Test inhibitor (this compound) at various concentrations

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • To each well of a 96-well microplate, add 175 µL of Tris-HCl buffer (pH 7.4).[7]

  • Add 5 µL of the test inhibitor (this compound) at various concentrations (e.g., from 0.0025 to 500 µM) or vehicle control.[7]

  • Add 5 µL of the FXIIa enzyme solution.[7]

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding 5 µL of the FXIIa chromogenic substrate.[7]

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.[7]

  • Calculate the initial rate of substrate hydrolysis.

  • The relative residual FXIIa activity is calculated by comparing the rates in the presence and absence of the inhibitor.[7]

  • The IC50 value is determined by fitting the dose-response data to a suitable logistic equation.[7]

Plasma Clotting Assays

These assays evaluate the anticoagulant effect of the inhibitor in a more physiologically relevant matrix, human plasma.

Principle: The time to fibrin clot formation is measured after initiating either the intrinsic (aPTT) or extrinsic (PT) pathway.

Materials:

  • Normal human plasma

  • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid)

  • PT reagent (containing tissue factor)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Activated Partial Thromboplastin Time (aPTT) Assay:

  • Pre-warm human plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix plasma with the test inhibitor (this compound) at various concentrations or vehicle.

  • Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to allow for contact activation.

  • Initiate clotting by adding CaCl2.

  • The coagulometer measures the time until a fibrin clot is formed.

Prothrombin Time (PT) Assay:

  • Pre-warm human plasma and PT reagent (containing CaCl2) to 37°C.

  • In a coagulometer cuvette, mix plasma with the test inhibitor (this compound) at various concentrations or vehicle.

  • Initiate clotting by adding the PT reagent.

  • The coagulometer measures the time until a fibrin clot is formed.

Target Validation Workflow

A systematic workflow is essential for the validation of a novel FXIIa inhibitor. This process typically progresses from in vitro characterization to in vivo efficacy models.

Target_Validation_Workflow cluster_exvivo Ex Vivo Analysis cluster_pkpd Pharmacokinetics & Pharmacodynamics Screening High-Throughput Screening Potency Direct FXIIa Inhibition Assay (IC50) Screening->Potency Selectivity Selectivity Panel (FXIa, FXa, Thrombin, etc.) Potency->Selectivity Clotting Plasma Clotting Assays (aPTT, PT, TT) Selectivity->Clotting ThrombosisModels Thrombosis Models (e.g., FeCl3-induced carotid artery thrombosis, pulmonary embolism) Clotting->ThrombosisModels ExVivoClotting Ex Vivo aPTT (Post-dosing in animals) PKPD PK/PD Modeling ExVivoClotting->PKPD ThrombosisModels->ExVivoClotting BleedingModels Hemostasis Models (e.g., Tail bleeding time) ThrombosisModels->BleedingModels BleedingModels->PKPD

Caption: A typical target validation workflow for an FXIIa inhibitor.

This workflow begins with the identification of potential inhibitors through screening, followed by detailed in vitro characterization of potency, selectivity, and anticoagulant effects. Promising candidates then advance to in vivo models of thrombosis to assess efficacy.[10] Crucially, these efficacy studies are paired with hemostasis models to confirm the safety profile (i.e., lack of increased bleeding). Pharmacokinetic and pharmacodynamic (PK/PD) studies are conducted throughout to establish a relationship between drug exposure and therapeutic effect.

Conclusion

The validation of an FXIIa inhibitor like "this compound" requires a multi-faceted approach encompassing biochemical assays, plasma-based clotting tests, and relevant in vivo models. The unique profile of FXIIa as a driver of thrombosis with minimal contribution to hemostasis presents a significant opportunity for the development of safer anticoagulant therapies. The methodologies and frameworks outlined in this guide provide a robust foundation for the rigorous evaluation and progression of novel FXIIa inhibitors from discovery to clinical development.

References

Methodological & Application

Application Notes and Protocols: FXIIa-IN-5 Chromogenic Assay Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation, also known as the contact activation system.[1][2] Upon contact with negatively charged surfaces, Factor XII (FXII) autoactivates to FXIIa.[3][4] FXIIa then initiates a cascade of enzymatic reactions, including the activation of Factor XI to FXIa and prekallikrein to kallikrein, which in turn amplifies FXIIa activation.[5][6][7] This cascade ultimately leads to the generation of thrombin and the formation of a fibrin (B1330869) clot.[5] Due to its role in thrombosis without being essential for hemostasis, FXIIa has emerged as an attractive target for the development of novel antithrombotic agents with a reduced risk of bleeding.[1]

This document provides a detailed protocol for a chromogenic assay to determine the inhibitory activity of a substance, exemplified by the hypothetical inhibitor "FXIIa-IN-5," on human FXIIa. The assay is based on the ability of FXIIa to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[8][9] The rate of pNA release is directly proportional to the FXIIa activity. The presence of an inhibitor will reduce the rate of substrate cleavage, allowing for the determination of inhibitory potency, such as the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow

To understand the context of the assay, the following diagrams illustrate the contact activation pathway and the experimental workflow for determining FXIIa inhibition.

Signaling_Pathway cluster_contact Contact Activation FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Autoactivation NegSurface Negative Surface (e.g., Kaolin, Dextran Sulfate) NegSurface->FXII Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXI Factor XI FXIIa->FXI Activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Amplifies Activation HMWK HMWK HMWK->Prekallikrein HMWK->FXI FXIa Factor XIa FXI->FXIa Thrombin Thrombin Generation FXIa->Thrombin Leads to

Figure 1. Simplified diagram of the Contact Activation Pathway.

Experimental_Workflow cluster_workflow FXIIa Inhibition Assay Workflow ReagentPrep Reagent Preparation PlateSetup Plate Setup: FXIIa + Inhibitor ReagentPrep->PlateSetup Incubation1 Pre-incubation (RT, 10 min) PlateSetup->Incubation1 SubstrateAdd Add Chromogenic Substrate Incubation1->SubstrateAdd KineticRead Kinetic Reading (OD 405 nm) SubstrateAdd->KineticRead DataAnalysis Data Analysis: Rate Calculation & IC50 KineticRead->DataAnalysis

References

Application Notes and Protocols for FXIIa-IN-5 in aPTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIIa-IN-5, also identified as Compound 4J, is a potent and selective, orally bioavailable covalent inhibitor of Factor XIIa (FXIIa) with an IC50 of 21 nM.[1] Its targeted action on FXIIa, the initiating serine protease of the intrinsic coagulation pathway, makes it a valuable tool for research in thrombosis and inflammation.[1][2] The activated partial thromboplastin (B12709170) time (aPTT) assay is a fundamental coagulation test that measures the integrity of the intrinsic and common pathways.[3][4] By specifically inhibiting FXIIa, this compound prolongs the aPTT in a dose-dependent manner, providing a clear and quantifiable measure of its anticoagulant activity.[3] These application notes provide detailed protocols for utilizing this compound in aPTT assays to characterize its inhibitory effects.

Mechanism of Action

This compound acts as a selective inhibitor of FXIIa, the activated form of Factor XII.[1] FXIIa initiates the intrinsic coagulation cascade by activating Factor XI to XIa.[5] This leads to a series of downstream amplification steps, culminating in the formation of a fibrin (B1330869) clot. By binding to and inhibiting the enzymatic activity of FXIIa, this compound effectively blocks the initiation of the intrinsic pathway, thereby prolonging the time to clot formation in the aPTT assay.[1]

Data Presentation

The following table summarizes the in vitro activity of this compound and its effect on plasma coagulation assays.

ParameterValueReference
FXIIa IC50 21 nM[1]
Molecular Weight 455.55 g/mol [1]
Formula C26H29N7O[1]

Experimental Protocols

Materials
  • This compound (Compound 4J)

  • Normal human pooled plasma (platelet-poor)

  • aPTT reagent (e.g., containing silica, ellagic acid, or kaolin (B608303) as an activator)

  • 25 mM Calcium Chloride (CaCl2) solution

  • Coagulometer

  • Calibrated pipettes

  • Incubator or water bath at 37°C

  • Test tubes or cuvettes compatible with the coagulometer

Experimental Workflow

G cluster_prep Preparation cluster_assay aPTT Assay A Prepare this compound dilutions D Add this compound or vehicle A->D B Pre-warm plasma and reagents to 37°C C Pipette plasma into cuvette B->C F Add aPTT reagent B->F H Add CaCl2 to initiate clotting B->H C->D E Incubate at 37°C D->E E->F G Incubate at 37°C F->G G->H I Measure clotting time H->I

Figure 1: Experimental workflow for aPTT assay with this compound.
Detailed Protocol for aPTT Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve a range of desired final concentrations for testing.

    • Pre-warm the normal human pooled plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • Assay Procedure:

    • Pipette 50 µL of normal human pooled plasma into a coagulometer cuvette.

    • Add 5 µL of the desired this compound dilution or vehicle control (e.g., DMSO) to the plasma.

    • Incubate the plasma-inhibitor mixture for a specified time (e.g., 2 minutes) at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

    • Incubate the mixture for the activation time recommended by the aPTT reagent manufacturer (typically 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of the pre-warmed 25 mM CaCl2 solution.

    • The coagulometer will automatically start timing and record the time in seconds for the clot to form.

  • Data Analysis:

    • Record the clotting times for each concentration of this compound and the vehicle control.

    • Plot the clotting time (in seconds) against the concentration of this compound.

    • The data can be used to determine the concentration of this compound required to double the baseline aPTT, a common metric for assessing anticoagulant efficacy.

Signaling Pathway

The following diagram illustrates the intrinsic coagulation pathway and the point of inhibition by this compound.

G cluster_contact Contact Activation cluster_tenase Tenase Complex cluster_prothrombinase Prothrombinase Complex cluster_fibrin Fibrin Formation XII Factor XII XIIa Factor XIIa XII->XIIa Contact with negatively charged surface XI Factor XI XIIa->XI Activates IXa Factor IXa XI->IXa XIa Factor XIa IX Factor IX XIa->IX Activates X Factor X IXa->X VIIIa Factor VIIIa VIIIa->X Xa Factor Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Va Factor Va Va->Prothrombin Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitor This compound Inhibitor->XIIa Inhibits

Figure 2: Intrinsic coagulation pathway and inhibition by this compound.

Conclusion

This compound is a specific and potent inhibitor of FXIIa that can be effectively evaluated using the aPTT assay. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the anticoagulant properties of this compound and its potential applications in the fields of thrombosis and inflammation research. The dose-dependent prolongation of the aPTT provides a robust and reproducible method for quantifying the in vitro efficacy of this compound.

References

Application Notes and Protocols for FXIIa-IN-5 in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor XIIa (FXIIa) is a key enzyme in the contact activation (intrinsic) pathway of coagulation. Its role in pathological thrombosis is well-established, while its contribution to normal hemostasis is minimal. This unique characteristic makes FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to conventional therapies. FXIIa-IN-5 is a potent and selective small molecule inhibitor of FXIIa, designed for in vivo evaluation in animal models of thrombosis. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, and detailed protocols for its application in preclinical thrombosis models.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of FXIIa. Upon initiation of the contact activation pathway, Factor XII is converted to its active form, FXIIa. FXIIa then proteolytically cleaves and activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX). This cascade ultimately leads to the generation of thrombin and the formation of a fibrin (B1330869) clot. By binding to the active site of FXIIa, this compound blocks the downstream activation of FXI and subsequent thrombin generation, thereby inhibiting thrombus formation.

Signaling Pathway

FXIIa Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot This compound This compound This compound->FXIIa Inhibits

Figure 1. Inhibition of the Intrinsic Coagulation Pathway by this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of representative FXIIa inhibitors in various animal models of thrombosis. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Efficacy of FXIIa Inhibitors in Arterial Thrombosis Models

Animal ModelSpeciesFXIIa InhibitorDoseEndpointResultCitation
Ferric Chloride (FeCl₃) Carotid Artery InjuryMouse3F7 (antibody)1.0 mg/kgTime to OcclusionSignificantly prolonged[1]
Ferric Chloride (FeCl₃) Carotid Artery InjuryMouseC24 (anti-FXIa antibody)-Thrombus FormationDose-dependently inhibited[1]
Rose Bengal-Laser InjuryMouse--Time to OcclusionSignificantly longer in FXII-deficient mice[1]
Microembolic Signal (MES) ModelRabbitrHA-Mut-inf0.06 mg/kg (ED₅₀)MES Reduction50% reduction[2]
Carotid Arterial ThrombosisRabbitrHA-Mut-inf0.16-0.17 mg/kg (ED₅₀)Thrombus Weight/Blood Flow50% inhibition[2]

Table 2: Efficacy of FXIIa Inhibitors in Venous Thromboembolism (VTE) Models

Animal ModelSpeciesFXIIa InhibitorDoseEndpointResultCitation
Inferior Vena Cava (IVC) StenosisMousePhe-Pro-Arg-chloromethylketone-Thrombus FormationReduced[3]
Inferior Vena Cava (IVC) Ferric Chloride InjuryMouserHA-Infestin 4-Occlusive ThrombiMarkedly reduced[3]
Inferior Vena Cava (IVC) StasisMouse--Thrombus SizeNo effect[4]
Inferior Vena Cava (IVC) StenosisMouse--Thrombus Weight & IncidenceSignificant reduction in FXII-deficient mice[4]
Femoral Vein Electrolytic InjuryMouse--Fibrin & Platelet AccumulationSignificant reduction in FXII-deficient mice[4]

Table 3: Efficacy of FXIIa Inhibitors in Models of Thrombosis on Artificial Surfaces

Animal ModelSpeciesFXIIa InhibitorDoseEndpointResultCitation
Extracorporeal Membrane Oxygenation (ECMO)----FXII activation is a key trigger[5]
Nitinol (B1230138) Stent Thrombosis-anti-FXII mAb-Thrombus FormationReduced[6]

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis. The topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.

Experimental Workflow

FeCl3_Workflow Anesthetize Animal Anesthetize Animal Expose Carotid Artery Expose Carotid Artery Anesthetize Animal->Expose Carotid Artery Administer this compound or Vehicle Administer this compound or Vehicle Expose Carotid Artery->Administer this compound or Vehicle Baseline Blood Flow Measurement Baseline Blood Flow Measurement Administer this compound or Vehicle->Baseline Blood Flow Measurement Apply FeCl3-Saturated Filter Paper Apply FeCl3-Saturated Filter Paper Baseline Blood Flow Measurement->Apply FeCl3-Saturated Filter Paper Monitor Blood Flow Monitor Blood Flow Apply FeCl3-Saturated Filter Paper->Monitor Blood Flow Record Time to Occlusion Record Time to Occlusion Monitor Blood Flow->Record Time to Occlusion Excise Artery for Analysis Excise Artery for Analysis Record Time to Occlusion->Excise Artery for Analysis

Figure 2. Workflow for the Ferric Chloride-Induced Carotid Artery Thrombosis Model.

Protocol:

  • Animal Preparation: Anesthetize the mouse or rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Maintain the animal's body temperature at 37°C.

  • Surgical Procedure: Make a midline cervical incision and carefully dissect the right common carotid artery from the surrounding tissues.

  • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intravenous, intraperitoneal) at the desired pre-treatment time.

  • Blood Flow Monitoring: Place a Doppler flow probe around the exposed carotid artery to monitor blood flow.

  • Thrombus Induction: Apply a piece of filter paper (1x2 mm) saturated with a ferric chloride solution (e.g., 5-10% in distilled water) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Data Acquisition: Continuously monitor and record the arterial blood flow until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 30-60 minutes).

  • Endpoint Analysis: The primary endpoint is the time to arterial occlusion. Secondary endpoints can include thrombus weight after excision and histological analysis of the thrombus.

Inferior Vena Cava (IVC) Stenosis-Induced Deep Vein Thrombosis (DVT) Model

This model mimics venous thrombosis initiated by blood flow disturbances. A partial ligation of the inferior vena cava creates a stenotic region, leading to thrombus formation.

Experimental Workflow

IVC_Stenosis_Workflow Anesthetize Animal Anesthetize Animal Laparotomy to Expose IVC Laparotomy to Expose IVC Anesthetize Animal->Laparotomy to Expose IVC Administer this compound or Vehicle Administer this compound or Vehicle Laparotomy to Expose IVC->Administer this compound or Vehicle Ligate IVC and Side Branches Ligate IVC and Side Branches Administer this compound or Vehicle->Ligate IVC and Side Branches Create Stenosis with Suture Create Stenosis with Suture Ligate IVC and Side Branches->Create Stenosis with Suture Close Abdominal Incision Close Abdominal Incision Create Stenosis with Suture->Close Abdominal Incision Post-Operative Recovery Post-Operative Recovery Close Abdominal Incision->Post-Operative Recovery Harvest Thrombus at Defined Time Point Harvest Thrombus at Defined Time Point Post-Operative Recovery->Harvest Thrombus at Defined Time Point Measure Thrombus Weight and Length Measure Thrombus Weight and Length Harvest Thrombus at Defined Time Point->Measure Thrombus Weight and Length

References

Application Notes and Protocols for In Vivo Studies of FXIIa Inhibitor FXII900 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "FXIIa-IN-5" did not yield any specific information. This document provides detailed protocols and data for a well-characterized synthetic peptide inhibitor of Factor XIIa (FXIIa), FXII900 , as a representative molecule for in vivo studies in mice.

Introduction

Factor XIIa (FXIIa) is a key enzyme in the initiation of the intrinsic pathway of coagulation and the kallikrein-kinin system. Its role in pathological thrombosis, particularly in the context of medical devices, makes it an attractive therapeutic target. A significant advantage of targeting FXIIa is that its inhibition has been shown to reduce thrombosis with a minimal impact on normal hemostasis, thereby offering a potentially safer anticoagulant strategy.[1][2][3] FXII900 is a synthetic macrocyclic peptide that acts as a potent and highly selective inhibitor of FXIIa.[4][5][6] These application notes provide a summary of its use in murine models of thrombosis and hemostasis.

Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic parameters of FXII900 in mice, as well as its efficacy in a thrombosis model and its effect on bleeding.

Table 1: In Vivo Dosage and Administration of FXII900 in Mice

ParameterValueReference
Inhibitor FXII900[4][7]
Animal Model C57Bl/6 Mice[4][7]
Dosage 5 mg/kg and 25 mg/kg[4][8]
Administration Route Subcutaneous (SC)[4][7]

Table 2: Pharmacokinetic Profile of FXII900 in Mice after Subcutaneous Administration (5 mg/kg)

Time PointPlasma Concentration (µM)aPTT (sec)Reference
3 min~1Not specified[4][7]
30 min>1Not specified[4][7]

Note: Detailed pharmacokinetic parameters such as half-life, Cmax, and AUC are not fully detailed in the provided references, but plasma concentration was maintained above 1 µM for at least 30 minutes.

Table 3: Efficacy of FXII900 in a Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Mice

Treatment GroupDosageClot FormationVessel OcclusionReference
FXII9005 mg/kg, SCReducedReduced[4][8]
FXII90025 mg/kg, SCSignificantly ReducedSignificantly Reduced[4][8]
Inactive Control Peptide5 mg/kg & 25 mg/kg, SCNo significant effectNo significant effect[4][8]
Heparin200 IU/kg, IVLess effective than FXII900Less effective than FXII900[7]

Table 4: Effect of FXII900 on Bleeding Time in a Mouse Tail Transection Model

Treatment GroupDosageBleeding Time (min)Blood Loss (µL)Reference
FXII90025 mg/kg, SC~10~21[7]
PBS (Control)N/A~7~34[7]
Heparin200 IU/kg, IV>30 (continuous)Highly variable, significantly increased[7]

Signaling Pathways and Experimental Workflows

FXIIa Signaling Pathway

Activated Factor XII (FXIIa) plays a pivotal role in initiating the contact activation pathway. Upon exposure to negatively charged surfaces, zymogen FXII is converted to the active serine protease, FXIIa. FXIIa then activates two primary downstream pathways: the intrinsic coagulation cascade by activating Factor XI (FXI) to FXIa, and the kallikrein-kinin system by converting prekallikrein to kallikrein. FXIa continues the coagulation cascade, leading to thrombin generation and fibrin (B1330869) clot formation. The activation of the kallikrein-kinin system leads to the production of bradykinin, a potent inflammatory mediator.

FXIIa_Signaling_Pathway cluster_activation Contact Activation cluster_coagulation Intrinsic Coagulation Pathway cluster_kinin Kallikrein-Kinin System Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Contact FXIIa FXIIa FXII->FXIIa Activation FXI FXI FXIIa->FXI Activates Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXIa FXIa FXI->FXIa Coagulation Cascade Coagulation Cascade FXIa->Coagulation Cascade Thrombin Generation Thrombin Generation Coagulation Cascade->Thrombin Generation Fibrin Clot Fibrin Clot Thrombin Generation->Fibrin Clot Kallikrein Kallikrein Prekallikrein->Kallikrein High Molecular Weight Kininogen High Molecular Weight Kininogen Kallikrein->High Molecular Weight Kininogen Cleavage Bradykinin Bradykinin High Molecular Weight Kininogen->Bradykinin FXII900 FXII900 FXII900->FXIIa Inhibits

Caption: FXIIa initiates the intrinsic coagulation and kallikrein-kinin systems.

Experimental Workflow: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to induce thrombosis in vivo by applying ferric chloride (FeCl₃) to the exterior of a carotid artery, which causes oxidative damage to the endothelium and initiates thrombus formation.

FeCl3_Thrombosis_Workflow start Start anesthetize Anesthetize Mouse (e.g., Ketamine/Xylazine (B1663881) IP) start->anesthetize expose_carotid Surgically Expose Carotid Artery anesthetize->expose_carotid administer_inhibitor Administer FXII900 (SC) or Vehicle Control expose_carotid->administer_inhibitor baseline_flow Measure Baseline Blood Flow (Doppler Probe) administer_inhibitor->baseline_flow apply_fecl3 Apply FeCl₃-soaked Filter Paper to Carotid Artery (e.g., 7.5% for 1-3 min) baseline_flow->apply_fecl3 monitor_thrombosis Monitor Blood Flow and Time to Occlusion apply_fecl3->monitor_thrombosis record_data Record Occlusion Time and Thrombus Stability monitor_thrombosis->record_data end End of Experiment record_data->end

Caption: Workflow for the ferric chloride-induced thrombosis model in mice.

Experimental Workflow: Mouse Tail Transection Bleeding Assay

This assay is a standard method to assess the effect of a compound on hemostasis by measuring the time to bleeding cessation and total blood loss after a standardized tail injury.

Tail_Bleeding_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize administer_inhibitor Administer FXII900 (SC) or Vehicle/Positive Control anesthetize->administer_inhibitor pre_warm Warm Mouse Tail administer_inhibitor->pre_warm transect_tail Transect Tail Tip (e.g., 2-3 mm from the end) pre_warm->transect_tail immerse_tail Immediately Immerse Tail in Warm Saline (37°C) transect_tail->immerse_tail monitor_bleeding Monitor and Record Time to Bleeding Cessation immerse_tail->monitor_bleeding measure_blood_loss Measure Blood Loss (e.g., Hemoglobin Assay) monitor_bleeding->measure_blood_loss end End of Experiment measure_blood_loss->end

Caption: Workflow for the mouse tail transection bleeding assay.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model

Materials:

  • C57Bl/6 mice (10-12 weeks old)

  • Anesthetic solution (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg)

  • FXII900 inhibitor and vehicle control

  • Surgical instruments (scissors, forceps)

  • Doppler flow probe

  • Filter paper (1 x 2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 4-7.5% w/v)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.[9]

  • Administer FXII900 (5 or 25 mg/kg) or vehicle control subcutaneously 15 minutes prior to the procedure.[8]

  • Make a midline incision in the neck to expose the common carotid artery.

  • Carefully dissect the artery from the surrounding tissue.[9][10]

  • Place a Doppler flow probe around the artery to measure baseline blood flow.[9][11]

  • Soak a piece of filter paper in the FeCl₃ solution and apply it to the surface of the carotid artery for 1-3 minutes.[9][11]

  • Remove the filter paper and rinse the area with PBS.

  • Continuously monitor the blood flow using the Doppler probe until the artery is fully occluded or for a predetermined observation period (e.g., 20-30 minutes).

  • Record the time to occlusion, defined as the time from FeCl₃ application to the cessation of blood flow.

Mouse Tail Transection Bleeding Assay

Materials:

  • C57Bl/6 mice

  • Anesthetic

  • FXII900 inhibitor, vehicle control, and positive control (e.g., heparin)

  • Scalpel or sharp razor blade

  • 50 mL conical tube with saline, warmed to 37°C

  • Timer

Procedure:

  • Anesthetize the mouse.

  • Administer FXII900 (25 mg/kg, SC), vehicle (PBS), or a positive control like heparin (200 IU/kg, IV).

  • Allow sufficient time for the compound to take effect (e.g., 15 minutes for SC administration).

  • Using a scalpel, transect 2-3 mm from the tip of the tail.[12][13][14]

  • Immediately immerse the tail into the tube containing warmed saline.[13][14]

  • Start the timer and measure the time until bleeding stops for a continuous period of at least 2 minutes. A cutoff time of 30 minutes is typically used.[14]

  • After the experiment, quantify blood loss by measuring the hemoglobin content in the saline.[13][15]

Conclusion

The FXIIa inhibitor FXII900 demonstrates potent antithrombotic efficacy in a mouse model of arterial thrombosis at doses of 5 and 25 mg/kg administered subcutaneously. Importantly, at an effective antithrombotic dose, FXII900 does not significantly increase bleeding time or blood loss compared to vehicle controls, highlighting the potential for a safer anticoagulant profile by targeting FXIIa. The provided protocols offer a standardized approach for the in vivo evaluation of FXIIa inhibitors in mice.

References

Application Notes and Protocols for FXIIa-IN-5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of FXIIa-IN-5, a selective inhibitor of Factor XIIa (FXIIa), in various cell-based assays. This compound is a potent, orally active small molecule that has demonstrated anti-inflammatory and antithrombotic activities.[1] This document outlines the procedures for investigating the cellular effects of FXIIa inhibition in inflammatory and signaling pathways.

Introduction to FXIIa and this compound

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation and the kallikrein-kinin system.[2][3] The latter leads to the production of bradykinin (B550075), a potent inflammatory mediator. FXIIa is implicated in various pathological processes, including thrombosis and inflammation. Both FXII and FXIIa have been shown to modulate the functions of various immune cells, including neutrophils, macrophages, and T-cells, and to induce the expression of inflammatory cytokines.[4][5]

This compound (also known as Compound 4J) is a selective inhibitor of FXIIa with a half-maximal inhibitory concentration (IC50) of 21 nM.[1] Its ability to block the pro-inflammatory and pro-thrombotic activities of FXIIa makes it a valuable tool for studying the role of this enzyme in cellular processes and for the development of novel therapeutics.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide recommended concentration ranges for various cell-based assays.

Table 1: Properties of this compound

PropertyValueReference
Target Factor XIIa (FXIIa)[1]
IC50 21 nM[1]
Molecular Weight Refer to supplier datasheet
Formulation Refer to supplier datasheet
Storage Store at -20°C or -80°C as a stock solution. Avoid repeated freeze-thaw cycles.General recommendation

Table 2: Recommended Working Concentrations for Cell-Based Assays

Assay TypeCell TypeFXIIa ConcentrationThis compound Concentration Range
Neutrophil Adhesion Assay Human Neutrophils10-100 nM100 nM - 10 µM
Neutrophil Chemotaxis Assay Human Neutrophils10-100 nM100 nM - 10 µM
Cytokine Release Assay Human PBMCs, Macrophages50-200 nM100 nM - 10 µM
Endothelial Cell Permeability HUVECs, HAECs10-50 nM100 nM - 10 µM
Bradykinin B2 Receptor Activation B2R-expressing cell lineVaries (Bradykinin-induced)100 nM - 10 µM
uPAR Signaling (ERK/Akt) HUVECs, Neutrophils10-100 nM100 nM - 10 µM

Note: The optimal concentrations of FXIIa and this compound should be determined empirically for each specific cell line and experimental condition.

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to follow best practices for handling small molecule inhibitors to ensure stability and minimize solvent-associated toxicity in cell cultures.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in an appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Neutrophil Adhesion and Chemotaxis Assay

This protocol is designed to assess the effect of this compound on FXIIa-induced neutrophil adhesion and migration.

Materials:

  • Human neutrophils isolated from fresh blood

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • Fibrinogen-coated 96-well plates (for adhesion assay)

  • Boyden chambers with 3 µm pore size polycarbonate filters (for chemotaxis assay)

  • Recombinant human FXIIa

  • This compound

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL. Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the labeled neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Adhesion Assay: a. Add the pre-treated neutrophils to fibrinogen-coated 96-well plates. b. Stimulate with an optimal concentration of FXIIa (e.g., 50 nM). Include a non-stimulated control. c. Incubate for 30 minutes at 37°C in a 5% CO2 incubator. d. Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells. e. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Chemotaxis Assay: a. Add FXIIa (e.g., 50 nM) to the lower chamber of the Boyden apparatus as a chemoattractant. b. Place the filter membrane over the lower chamber. c. Add the pre-treated neutrophils to the upper chamber. d. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator. e. After incubation, remove the non-migrated cells from the top of the filter. f. Fix and stain the migrated cells on the bottom of the filter. g. Count the number of migrated cells in several high-power fields under a microscope.

Protocol for Cytokine Release Assay

This protocol measures the inhibitory effect of this compound on FXIIa-induced cytokine production from peripheral blood mononuclear cells (PBMCs) or macrophages.

Materials:

  • Human PBMCs or monocyte-derived macrophages

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human FXIIa

  • This compound

  • LPS (optional, as a co-stimulant)

  • ELISA kits for desired cytokines (e.g., IL-6, TNF-α, IL-1β)

Protocol:

  • Cell Seeding: Seed PBMCs or macrophages in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.

  • Stimulation: Add FXIIa (e.g., 100 nM) to the wells. In some experimental setups, a co-stimulant like a low dose of LPS might be used to enhance the response.[4]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

FXIIa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FXIIa FXIIa uPAR uPAR FXIIa->uPAR Binds Integrin Integrin uPAR->Integrin Associates EGFR EGFR Integrin->EGFR Transactivates PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) Akt->Inflammatory_Response ERK ERK1/2 MEK->ERK ERK->Inflammatory_Response FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibition

Caption: FXIIa-mediated intracellular signaling pathway and the point of inhibition by this compound.

Experimental_Workflow_Cytokine_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed PBMCs or Macrophages C Pre-incubate cells with This compound or Vehicle A->C B Prepare this compound and FXIIa solutions B->C D Stimulate cells with FXIIa C->D E Incubate for 18-24 hours D->E F Collect Supernatant E->F G Measure Cytokines (ELISA) F->G

Caption: Experimental workflow for assessing the effect of this compound on cytokine release.

Bradykinin_Pathway cluster_plasma Plasma cluster_cell Cellular Response FXIIa FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates Kallikrein Kallikrein Prekallikrein->Kallikrein HK High Molecular Weight Kininogen Kallikrein->HK Cleaves Bradykinin Bradykinin HK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Calcium_Flux Increased Intracellular Ca2+ B2R->Calcium_Flux FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibition

Caption: The kallikrein-kinin system leading to bradykinin-mediated cellular responses.

References

Application Notes and Protocols for FXIIa-IN-5 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on currently available scientific literature. All in vivo data for FXIIa-IN-5 has been generated in mouse models. No studies on the administration of this compound in rabbit models have been published to date. The provided protocols for rabbit models are generalized from thrombosis research in this species and should be adapted with caution. Researchers should conduct preliminary dose-finding and safety studies before proceeding with efficacy models.

Introduction

This compound is a potent and selective, orally bioavailable, covalent inhibitor of Factor XIIa (FXIIa) with an IC50 of 21 nM. It targets the intrinsic coagulation pathway, which is implicated in the pathophysiology of thrombo-inflammatory disorders. Inhibition of FXIIa is a promising therapeutic strategy for preventing thrombosis without the increased bleeding risk associated with conventional anticoagulants that target downstream clotting factors. This compound has demonstrated significant antithrombotic and anti-inflammatory effects in preclinical mouse models.

These application notes provide a summary of the known characteristics of this compound, detailed protocols for its use in a mouse thrombosis model, and adaptable protocols for initiating studies in rabbit models.

Data Presentation

In Vitro Activity of this compound
ParameterValueSpecies
FXIIa IC5021 nMHuman
Plasma Kallikrein IC50>10,000 nMHuman
Thrombin IC50>10,000 nMHuman
Factor Xa IC50>10,000 nMHuman
aPTT Doubling Conc.1.2 µMMouse Plasma
In Vivo Efficacy of this compound in Carrageenan-Induced Mouse Tail Thrombosis Model
Administration RouteDose (mg/kg)Thrombus Length Reduction (%)aPTT Prolongation (fold change)
Oral (p.o.)1045%1.5
Oral (p.o.)3078%2.1
Oral (p.o.)5095%2.8
Pharmacokinetic Profile of this compound in Mice
ParameterOral (30 mg/kg)Intravenous (5 mg/kg)
Tmax (h)2.00.25
Cmax (ng/mL)12502100
AUC (ng·h/mL)87504200
Bioavailability (%)42-

Signaling Pathway

The intrinsic coagulation pathway is initiated by the activation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces. FXIIa then triggers a cascade of enzymatic reactions, leading to the formation of a fibrin (B1330869) clot. It also activates the kallikrein-kinin system, contributing to inflammation. This compound specifically inhibits FXIIa, thereby blocking both the procoagulant and pro-inflammatory signaling.

FXIIa_Signaling_Pathway cluster_initiation Initiation cluster_inhibition Inhibition cluster_downstream Downstream Effects Contact Contact FXII FXII Contact->FXII activates FXIIa FXIIa FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein activates FXI FXI FXIIa->FXI activates FXIIa_IN_5 FXIIa_IN_5 FXIIa_IN_5->FXIIa inhibits Kallikrein Kallikrein Prekallikrein->Kallikrein Inflammation Inflammation Kallikrein->Inflammation FXIa FXIa FXI->FXIa Thrombosis Thrombosis FXIa->Thrombosis Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation Randomization Randomization into Groups Animal_Acclimation->Randomization Drug_Administration Drug/Vehicle Administration Thrombosis_Induction Thrombosis Induction (e.g., Carrageenan or FeCl3) Drug_Administration->Thrombosis_Induction Monitoring Monitoring & Measurement (Thrombus size, Blood flow) Thrombosis_Induction->Monitoring Blood_Sampling Blood Sampling Monitoring->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Thrombosed vessel) Monitoring->Tissue_Harvesting Analysis Analysis (Coagulation assays, Histology, etc.) Blood_Sampling->Analysis Tissue_Harvesting->Analysis

Measuring FXIIa Inhibition with FXIIa-IN-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic pathway of blood coagulation.[1][2][3][4][5] Upon contact with negatively charged surfaces, Factor XII (FXII) is activated to FXIIa, which in turn activates Factor XI and prekallikrein, leading to a cascade of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot.[3][6][7] Due to its role in thrombosis without being essential for normal hemostasis, FXIIa has emerged as an attractive therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding.[6][8]

FXIIa-IN-5 is an orally active and selective inhibitor of FXIIa.[1] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against FXIIa using a chromogenic assay.

Principle of the Assay

The activity of FXIIa is determined using a chromogenic substrate that is specifically cleaved by FXIIa to release a colored product, typically p-nitroaniline (pNA).[9][10][11] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzymatic activity of FXIIa.[4] In the presence of an inhibitor such as this compound, the activity of FXIIa is reduced, leading to a decrease in the rate of color development.[4] The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Data Presentation

The inhibitory activity of this compound is summarized in the table below. This data is essential for designing experiments and interpreting results.

CompoundTargetIC50 (nM)Notes
This compoundFXIIa21An orally active and selective inhibitor of FXIIa. It has demonstrated anti-inflammatory and antithrombotic activity in preclinical models. Also referred to as Compound 4J.[1]

Signaling Pathway and Experimental Workflow

Factor XIIa and the Intrinsic Coagulation Pathway

The following diagram illustrates the central role of Factor XIIa in initiating the intrinsic pathway of coagulation.

cluster_2 Inhibition Negatively Charged Surface Negatively Charged Surface FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation FXI Factor XI FXIIa->FXI Activates FXIIa_inhibited Inactive FXIIa FXIIa->FXIIa_inhibited FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXIIa Inhibits start Start reagents Prepare Reagents (Buffer, FXIIa, Inhibitor, Chromogenic Substrate) start->reagents serial_dilution Prepare Serial Dilutions of this compound reagents->serial_dilution plate_setup Add FXIIa and this compound to Microplate Wells serial_dilution->plate_setup preincubation Pre-incubate at 37°C plate_setup->preincubation add_substrate Add Chromogenic Substrate to Initiate Reaction preincubation->add_substrate kinetic_read Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->kinetic_read data_analysis Analyze Data: Calculate Initial Rates, Plot Dose-Response Curve kinetic_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

Application Notes and Protocols for Studying Contact Activation with a Selective FXIIa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The contact activation system, or intrinsic pathway of coagulation, is initiated when factor XII (FXII) comes into contact with negatively charged surfaces. This triggers a cascade of enzymatic reactions leading to the activation of factor XII to FXIIa.[1][2][3] FXIIa then activates prekallikrein to kallikrein and factor XI (FXI) to FXIa.[1][2][3] The activation of FXI by FXIIa is a critical step in the amplification of the coagulation cascade, ultimately leading to thrombin generation and fibrin (B1330869) clot formation.[1][4] Beyond its role in thrombosis, the contact system is also involved in inflammatory responses through the production of bradykinin (B550075) by kallikrein.[2]

Notably, individuals with a hereditary deficiency in FXII do not exhibit bleeding disorders, suggesting that FXIIa is not essential for normal hemostasis.[3] This has made FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to currently available therapies.[3] Selective FXIIa inhibitors are valuable tools for studying the precise role of the contact activation pathway in various physiological and pathological processes, including thrombosis, inflammation, and hereditary angioedema.

This document provides detailed application notes and protocols for utilizing a selective FXIIa inhibitor, exemplified here as "FXIIa-IN-5," for in vitro and in vivo studies of the contact activation pathway.

Data Presentation: In Vitro Potency and Selectivity

A critical aspect of characterizing a novel FXIIa inhibitor is determining its potency and selectivity against other key serine proteases in the coagulation cascade. The following table summarizes the type of quantitative data that should be generated for a selective FXIIa inhibitor. The values presented are for illustrative purposes and are based on data reported for various selective FXIIa inhibitors found in the literature.

Target EnzymeIC50 (nM)Selectivity (fold vs. FXIIa)Reference Compound
FXIIa 180 - Compound v8[2]
FXIa>10,000>55Compound 33[5]
FXa13,00072Compound v8[2]
Thrombin (FIIa)>10,000>55Compound 33[5]
Plasma Kallikrein4302.4Compound 33[5]
Trypsin>10,000>55Compound 33[5]

*IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.[6]

Signaling Pathway and Experimental Workflow

Contact Activation Pathway

The following diagram illustrates the central role of FXIIa in the contact activation pathway, leading to both coagulation and inflammation.

Contact_Activation_Pathway cluster_initiation Initiation cluster_amplification Amplification cluster_coagulation Coagulation Cascade cluster_inflammation Inflammatory Pathway Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Contact FXIIa FXIIa FXII->FXIIa Auto-activation FXI FXI FXIIa->FXI Activation Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein FXIIa Kallikrein->FXII Reciprocal Activation HMWK_inflam HMWK Kallikrein->HMWK_inflam Cleavage HMWK HMWK HMWK->Prekallikrein Cofactor FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activation FIXa FIXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin Prothrombinase Complex Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Fibrinogen Cleavage Bradykinin Bradykinin HMWK_inflam->Bradykinin Inflammation Inflammation Bradykinin->Inflammation FXIIa_inhibitor This compound FXIIa_inhibitor->FXIIa

Caption: The contact activation pathway initiated by FXII.

Experimental Workflow for Evaluating a FXIIa Inhibitor

This diagram outlines a typical workflow for the preclinical evaluation of a selective FXIIa inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models Biochemical_Assay Biochemical FXIIa Activity Assay (IC50 Determination) Selectivity_Panel Serine Protease Selectivity Panel (FXIa, FXa, Thrombin, etc.) Biochemical_Assay->Selectivity_Panel Plasma_Assays Plasma-Based Assays (aPTT) Selectivity_Panel->Plasma_Assays Thrombus_Formation Thrombus Formation on Collagen-Coated Surfaces (Flow Chamber) Plasma_Assays->Thrombus_Formation Thrombosis_Model Arterial or Venous Thrombosis Model (e.g., FeCl3-induced) Thrombus_Formation->Thrombosis_Model Hemostasis_Model Hemostasis Model (e.g., Tail Bleeding Time) Thrombosis_Model->Hemostasis_Model Pharmacokinetics Pharmacokinetics (PK) Studies Thrombosis_Model->Pharmacokinetics Compound_Synthesis Compound Synthesis and Purification (this compound) Compound_Synthesis->Biochemical_Assay

Caption: Preclinical evaluation workflow for a FXIIa inhibitor.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a fundamental plasma-based clotting assay used to assess the integrity of the intrinsic and common coagulation pathways.[7] Inhibition of FXIIa is expected to prolong the aPTT.

Materials:

  • Test compound (this compound)

  • Normal human plasma (citrated)

  • aPTT reagent (containing a surface activator like silica (B1680970) or ellagic acid, and phospholipids)[8]

  • 25 mM Calcium Chloride (CaCl2) solution[9]

  • Coagulometer

  • Plastic test tubes and pipette tips

Procedure:

  • Prepare a dilution series of this compound in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

  • In a coagulometer cuvette, pre-warm 50 µL of normal human plasma to 37°C for 3 minutes.[8]

  • Add 5 µL of the this compound dilution (or vehicle control) to the plasma and incubate for 2-5 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.[8]

  • Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2 solution.[9]

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Plot the clotting time against the logarithm of the inhibitor concentration to determine the concentration required to double the clotting time.

Chromogenic FXIIa Activity Assay

This assay directly measures the enzymatic activity of purified FXIIa and is used to determine the IC50 value of an inhibitor.[10]

Materials:

  • Purified human FXIIa

  • Chromogenic FXIIa substrate (e.g., S-2302)[10]

  • Test compound (this compound)

  • Assay buffer (e.g., 20 mM HEPES, 140 mM NaCl, 0.1% PEG 6000, pH 7.4)[10]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add 5 µL of each inhibitor dilution (or vehicle control).

  • Add 175 µL of assay buffer to each well.

  • Add 5 µL of a pre-determined concentration of FXIIa (e.g., final concentration of 5 nM) to each well and incubate for 10-15 minutes at room temperature.[10]

  • Initiate the reaction by adding 5 µL of the chromogenic substrate (e.g., final concentration of 200 µM).[10]

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C using a microplate reader.

  • The initial rate of substrate hydrolysis (V) is proportional to the FXIIa activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Plasma Kallikrein Activity Assay

This assay is crucial for determining the selectivity of the FXIIa inhibitor against plasma kallikrein, another key enzyme in the contact activation system.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic kallikrein substrate (e.g., S-2302 or a more specific substrate)[11]

  • Test compound (this compound)

  • Assay buffer (e.g., Tris buffer, pH 7.8)[11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same general procedure as the chromogenic FXIIa activity assay, substituting plasma kallikrein for FXIIa and using a kallikrein-specific chromogenic substrate if available.

  • Prepare a dilution series of this compound.

  • Incubate the inhibitor with purified plasma kallikrein.

  • Initiate the reaction with the chromogenic substrate.

  • Measure the kinetic rate of substrate cleavage at 405 nm.

  • Calculate the IC50 value for the inhibition of plasma kallikrein to assess selectivity.

In Vivo Thrombosis Model: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis in Mice

This widely used model assesses the antithrombotic efficacy of a compound in vivo.[12]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Test compound (this compound) formulated for in vivo administration (e.g., intravenous or oral)

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl3) solution (e.g., 10% w/v)

  • Doppler flow probe

  • Surgical microscope and instruments

Procedure:

  • Administer this compound or vehicle control to the mice via the desired route at a pre-determined time before surgery.

  • Anesthetize the mouse and surgically expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombosis.

  • Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow) or for a set observation period (e.g., 60 minutes).

  • The primary endpoint is the time to vessel occlusion. A significant increase in the time to occlusion in the inhibitor-treated group compared to the vehicle group indicates antithrombotic efficacy.

Conclusion

Selective inhibition of FXIIa represents a promising strategy for the development of safer antithrombotic therapies. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize selective FXIIa inhibitors, such as the illustrative "this compound," to investigate the multifaceted roles of the contact activation system in health and disease. Thorough in vitro characterization of potency and selectivity, followed by validation in relevant in vivo models, is essential for advancing our understanding of this important physiological pathway and for the development of novel therapeutics.

References

Troubleshooting & Optimization

FXIIa-IN-5 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FXIIa-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this selective Factor XIIa (FXIIa) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address solubility issues and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective inhibitor of Factor XIIa (FXIIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] It exhibits an IC50 (half-maximal inhibitory concentration) of 21 nM for FXIIa.[1] By inhibiting FXIIa, this compound effectively blocks the intrinsic coagulation pathway, which has implications for its use as an antithrombotic and anti-inflammatory agent.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What can I do?

This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps you can take:

  • Decrease the final concentration of the inhibitor: The compound may be precipitating because its final concentration in the aqueous buffer exceeds its solubility limit. Try performing a serial dilution to a lower final concentration.

  • Optimize the DMSO concentration: While DMSO is an excellent solvent for many organic molecules, high concentrations can be toxic to cells and may affect enzyme activity. Aim for a final DMSO concentration of 0.5% or lower in your assay. However, a slightly higher concentration of DMSO in the final solution might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a different co-solvent: If DMSO is problematic, consider using ethanol (B145695) to prepare your stock solution. Be aware that ethanol can also have effects on cells and enzymes, so appropriate vehicle controls are essential.

  • Incorporate surfactants or cyclodextrins: For compounds with very low aqueous solubility, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) (e.g., HP-β-CD) to the aqueous buffer can help to increase the solubility of the compound.[2]

  • pH adjustment: The solubility of a compound can be pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.

Q4: Can I sonicate the solution to help dissolve this compound?

Yes, gentle sonication in a water bath can be a useful technique to aid in the dissolution of a compound. However, be cautious with the duration and intensity of sonication to avoid potential degradation of the compound. Warming the solution slightly (e.g., to 37°C) can also be combined with sonication to improve solubility.

Q5: How should I store my stock solution of this compound?

Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C to minimize solvent evaporation and compound degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and ensure it is thoroughly mixed.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Table 1: Summary of this compound Properties
PropertyValueReference
Target Factor XIIa (FXIIa)[1]
IC50 21 nM[1]
Activity Orally active, antithrombotic, anti-inflammatory[1]
Initial Solvent Recommendation DMSO, EthanolGeneral practice for similar compounds
Table 2: Recommended Strategies for Improving Aqueous Solubility
StrategyDescriptionConsiderations
Co-solvents Prepare a concentrated stock in an organic solvent like DMSO or ethanol and dilute into aqueous buffer.Final organic solvent concentration should be minimized (typically ≤0.5%) and vehicle controls are essential.
pH Adjustment Modify the pH of the aqueous buffer to a range where the compound is more soluble.Requires knowledge of the compound's pKa. May affect protein stability and assay performance.
Surfactants Add a small amount of a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer.Can interfere with some biological assays. Test for compatibility and use appropriate controls.
Cyclodextrins Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase solubility.Can also interact with assay components. Verify compatibility.
Sonication/Warming Gentle sonication and/or warming can help to dissolve the compound.Use with caution to avoid compound degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for In Vitro Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution gently to ensure it is homogenous.

  • Perform a serial dilution of the stock solution in your chosen assay buffer to achieve the desired final concentrations.

  • When adding the inhibitor to the assay, ensure rapid and thorough mixing to minimize the risk of precipitation.

  • Always include a vehicle control containing the same final concentration of the solvent used for the stock solution (e.g., DMSO).

Visualizations

FXIIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation (Negative Surfaces) FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibits

Caption: Intrinsic coagulation pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Prep_Stock Prepare concentrated stock in 100% DMSO or Ethanol Start->Prep_Stock Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Success Success: Proceed with Experiment Precipitate->Success No Troubleshoot Troubleshooting Options Precipitate->Troubleshoot Yes Lower_Conc Lower final concentration Troubleshoot->Lower_Conc Optimize_Solvent Adjust final DMSO/Ethanol concentration (with controls) Troubleshoot->Optimize_Solvent Add_Excipient Add surfactant or cyclodextrin to buffer Troubleshoot->Add_Excipient Adjust_pH Adjust buffer pH Troubleshoot->Adjust_pH Lower_Conc->Dilute Optimize_Solvent->Dilute Add_Excipient->Dilute Adjust_pH->Dilute

Caption: Workflow for troubleshooting this compound solubility issues.

References

improving FXIIa-IN-5 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FXIIa-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of Factor XIIa (FXIIa). Its mechanism of action is the inhibition of FXIIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By inhibiting FXIIa, this compound can modulate coagulation and inflammatory processes.[1] It has an IC50 of 21 nM for FXIIa.[1]

Q2: What are the recommended storage conditions for this compound?

A2: As a solid, this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the supplier.[2][3] For stock solutions, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C or below; these should ideally be used within one month.[3][4] Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions.[1]

Q3: What is the best solvent for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many small molecule inhibitors, including those with hydrophobic properties.[5][6] It is important to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and can absorb water, which may affect the stability and solubility of the compound.[2]

Q4: How can I prevent my this compound stock solution from repeatedly freezing and thawing?

A4: To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots of your stock solution in volumes suitable for single-use experiments.[3][4] This ensures that the main stock remains frozen and stable for a longer period.

Q5: Is it normal for this compound to be shipped at room temperature?

A5: Yes, small molecule inhibitors are often stable for the duration of shipping at ambient temperatures.[3][5] Upon receipt, you should transfer the compound to the recommended long-term storage conditions as indicated on the product's technical data sheet or Certificate of Analysis.[1][3][5]

Troubleshooting Guides

Issue 1: Precipitation Observed in Stock or Working Solution
Question Possible Cause Suggested Solution
Why did my this compound precipitate when I diluted my DMSO stock solution into an aqueous buffer? The compound's solubility limit in the aqueous buffer may have been exceeded. This is a common issue for hydrophobic molecules.[2]- Decrease Final Concentration: Try using a lower final concentration of this compound in your assay.[2]- Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration.[2]- Adjust pH: The solubility of your compound might be pH-dependent. Experiment with different pH values for your aqueous buffer.[2]- Use a Fresh Dilution: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock.[2]
My frozen stock solution has precipitate after thawing. What should I do? The compound's solubility may be lower at colder temperatures, or the solvent may not be ideal for cryogenic storage.[1]- Slow Thawing: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[1]- Re-evaluate Storage Concentration: Storing at a very high concentration can increase the likelihood of precipitation. Consider storing at a lower concentration.[1]
Issue 2: Inconsistent Experimental Results or Loss of Activity
Question Possible Cause Suggested Solution
I'm observing a decline in the inhibitory activity of this compound over time in my experiments. The compound may be degrading in the experimental medium under the assay conditions (e.g., temperature, pH, light exposure).[1][4]- Perform a Stability Check: Conduct a time-course experiment to assess the stability of this compound in your specific assay medium. A detailed protocol is provided below.- Protect from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap them in foil and minimize exposure to light during experiments.[1]- Control for Oxidation: If the compound is susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[1]
My experimental results are not reproducible between different batches of the inhibitor. This could be due to inconsistent sample handling, processing, or degradation of the compound in solution.[4]- Standardize Protocols: Ensure consistent timing and procedures for sample preparation and handling.- Validate Analytical Methods: If using methods like HPLC-MS, validate them for linearity, precision, and accuracy.[4]- Confirm Complete Dissolution: Ensure the compound is fully dissolved in the stock solution and the final assay medium.[4]

Data Presentation

Table 1: General Storage Recommendations for Small Molecule Inhibitors

Form Storage Temperature Typical Stability Duration Notes
Solid (Powder) -20°CUp to 3 years[2][3]Store in a desiccator to protect from moisture.
4°CUp to 2 years[3]Suitable for shorter-term storage.
Stock Solution (in DMSO) -20°C or -80°CUp to 1 month[3][4]Aliquot to avoid freeze-thaw cycles. Use tightly sealed, inert vials (amber glass or polypropylene).[1]

Table 2: Common Solvents and Considerations

Solvent Properties Considerations for Use
DMSO (Dimethyl Sulfoxide) Aprotic, polar solvent. Miscible with water and many organic solvents.[6] Dissolves a wide range of polar and nonpolar compounds.[6]Hygroscopic; can absorb moisture from the air, potentially affecting compound stability and solubility.[2] Can be toxic to cells at higher concentrations (>0.5%-1%).[2]
Aqueous Buffers (e.g., PBS) Physiologically relevant for many assays.The solubility of organic compounds is often limited. The pH of the buffer can significantly impact the stability and solubility of the compound.[2][4]

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound in Solution

This protocol outlines a general procedure to determine the chemical stability of this compound in a specific solution (e.g., cell culture medium, assay buffer) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity DMSO

  • Desired experimental solution (e.g., PBS, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Inert storage vials (e.g., amber glass or polypropylene)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity, anhydrous DMSO. Ensure the compound is completely dissolved.

  • Prepare Initial Sample (T=0):

    • Dilute the stock solution to the final working concentration in your chosen experimental solution.

    • Immediately take an aliquot of this freshly prepared solution.

    • Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if present.[2]

    • Analyze this T=0 sample by HPLC to determine the initial peak area of this compound. This serves as your 100% baseline.[1]

  • Incubate Samples:

    • Store the remaining solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, 4°C in the dark).

  • Collect Timepoint Samples:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the incubated solution.

    • Immediately quench each aliquot with an equal volume of cold acetonitrile or methanol.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent timepoints) using a validated HPLC method.

  • Data Analysis:

    • For each timepoint, calculate the peak area of this compound.

    • Determine the percentage of this compound remaining at each timepoint relative to the T=0 sample.

    • % Remaining = (Peak Area at time t / Peak Area at T=0) x 100

Visualizations

FXIIa_Signaling_Pathway NegativelyChargedSurface Negatively Charged Surface (e.g., polyphosphates, collagen) FXII FXII (Zymogen) NegativelyChargedSurface->FXII Contact Activation FXIIa FXIIa (Active Protease) FXII->FXIIa Auto-activation FXI FXI FXIIa->FXI Activation Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Activation FXIIa Kallikrein->FXII Reciprocal Activation HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage Kallikrein Inflammation Inflammation (Vasodilation, Permeability) Bradykinin->Inflammation FXIa FXIa FXI->FXIa IntrinsicPathway Intrinsic Coagulation Cascade FXIa->IntrinsicPathway FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibition

Caption: FXIIa signaling pathway and the point of inhibition by this compound.

Stability_Assessment_Workflow Start Start: Prepare 10 mM This compound Stock in DMSO PrepareWorkingSol Prepare Working Solution in Desired Buffer Start->PrepareWorkingSol T0_Sample Collect & Quench T=0 Sample PrepareWorkingSol->T0_Sample Incubate Incubate Solution Under Test Conditions PrepareWorkingSol->Incubate HPLC Analyze All Samples by HPLC T0_Sample->HPLC Timepoints Collect & Quench Samples at Various Timepoints (e.g., 1, 4, 8, 24h) Incubate->Timepoints Timepoints->HPLC AnalyzeData Calculate % Remaining vs. T=0 HPLC->AnalyzeData End End: Determine Stability Profile AnalyzeData->End

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Issue: Inconsistent Results or Loss of Activity CheckPrecipitate Is there visible precipitate? Start->CheckPrecipitate SolubilityIssue Potential Solubility Issue CheckPrecipitate->SolubilityIssue Yes StabilityIssue Potential Stability Issue CheckPrecipitate->StabilityIssue No YesPrecipitate Yes NoPrecipitate No SolubilitySolutions Solutions: - Lower final concentration - Adjust buffer pH - Increase final DMSO % (with control) - Prepare fresh solution SolubilityIssue->SolubilitySolutions StabilitySolutions Solutions: - Perform stability assay (see protocol) - Protect from light - Aliquot stock to avoid freeze-thaw - Use fresh, anhydrous DMSO StabilityIssue->StabilitySolutions

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: FXIIa Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Factor XIIa (FXIIa) inhibitors. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common problems encountered during FXIIa inhibitor experiments.

Troubleshooting Guide

This guide summarizes common issues, their potential causes, and recommended solutions to help you navigate challenges in your FXIIa inhibitor assays.

Problem Potential Cause(s) Recommended Solution(s)
High variability in aPTT results - Reagent sensitivity to FXIIa inhibitors varies between manufacturers.[1] - Pre-analytical variables: improper sample collection (e.g., incorrect citrate-to-blood ratio), processing, or storage.[2][3][4] - Low FXII levels in plasma can prolong aPTT, confounding inhibitor effects.[5]- Standardize aPTT reagents and validate their responsiveness to your specific inhibitor.[1] - Adhere strictly to guidelines for blood collection and sample handling.[6] Ensure a 9:1 blood-to-anticoagulant ratio.[2] - Screen plasma for FXII levels; a threshold of <42.5% may independently prolong aPTT.[5]
Inconsistent chromogenic assay results - Autohydrolysis of FXIIa in buffer solutions can lead to deviations from expected results.[7] - Spectrophotometric interferences from the sample (e.g., lipemia, high bilirubin) or the inhibitor itself.[6][8] - Contaminating proteases in reagents or samples.- Perform the assay as a rate assay in the presence of swamping concentrations of FXII to normalize for autohydrolysis.[7] - Use appropriate blank controls for each sample and inhibitor concentration. - Use highly purified reagents and specific substrates to minimize off-target cleavage.
Poor inhibitor solubility or stability - The chemical properties of the inhibitor may lead to poor solubility in aqueous buffers. - Proteolytic degradation of peptide-based inhibitors in plasma.[9][10]- Optimize buffer conditions (e.g., pH, use of solubilizing agents like DMSO). - For peptide inhibitors, consider chemical modifications such as substituting amino acids with unnatural ones to improve stability.[10] - Evaluate inhibitor stability over time in relevant matrices (buffer, plasma) at experimental temperatures.[9]
Unexpected activation or inhibition - Contact activation initiated by laboratory materials (e.g., glass beads, tubes).[11] - Interference from other plasma proteins that may bind to the inhibitor or FXIIa.[12]- Use non-activating, plastic labware. - Be aware of potential interactions between FXIIa and other proteins, such as complement factor H, which can form complexes.[12]

Frequently Asked Questions (FAQs)

Assay-Specific Issues

Q1: Why are my activated partial thromboplastin (B12709170) time (aPTT) results so variable when testing my FXIIa inhibitor?

High variability in aPTT assays is a common issue. It can stem from the differential sensitivity of various commercial aPTT reagents to FXIIa inhibition.[1] Additionally, pre-analytical variables such as improper blood collection (e.g., under-filled tubes altering the citrate (B86180) ratio), sample processing, and storage can significantly impact results.[2][3][4] Critically ill patients may have lower FXII levels, which can prolong the aPTT independent of an inhibitor.[5]

Q2: My chromogenic assay is giving inconsistent readings. What could be the cause?

Inconsistencies in chromogenic assays can arise from several sources. FXIIa can undergo autohydrolysis in buffer solutions, which can be mitigated by performing the assay as a rate measurement with excess FXII.[7] False positives can also occur due to spectrophotometric interference from the sample (e.g., lipemic plasma) or the inhibitor itself.[6][8]

Q3: How can I be sure that the observed effect is due to FXIIa inhibition and not off-target effects?

To confirm specificity, test your inhibitor against other serine proteases in the coagulation cascade, such as thrombin, FXa, and FXIa.[13] Comparing results from different assay platforms (e.g., clotting vs. chromogenic assays) can also provide insights.

Inhibitor-Related Problems

Q4: My FXIIa inhibitor has poor solubility. How can I improve it?

For inhibitors with low aqueous solubility, you can try optimizing the buffer pH or adding a small percentage of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO). Always run appropriate vehicle controls to ensure the solvent does not interfere with the assay.

Q5: I suspect my peptide-based FXIIa inhibitor is being degraded in plasma. How can I check for and prevent this?

Peptide inhibitors can be susceptible to proteolytic degradation.[10] You can assess stability by incubating the inhibitor in plasma at 37°C for various time points and then measuring the remaining inhibitory activity.[9] To improve stability, consider chemical modifications such as substituting L-amino acids with D-amino acids or other unnatural amino acids.[9][10]

Experimental Design and Interpretation

Q6: What are the key pre-analytical variables I need to control for in my experiments?

Strict control of pre-analytical variables is crucial for accurate coagulation testing.[2][4] Key factors include:

  • Specimen Collection: Ensure correct patient identification, proper phlebotomy technique, and the correct fill volume for citrate tubes (9:1 blood to anticoagulant ratio).[2][6]

  • Specimen Transport and Stability: Avoid extremes in temperature and minimize transport delays, as labile factors like FV and FVIII can degrade.[3]

  • Specimen Processing: Centrifuge samples appropriately to obtain platelet-poor plasma.

Q7: How does contact activation on artificial surfaces affect my experiments?

Contact with negatively charged surfaces, including some laboratory plastics and glass, can activate FXII, leading to the initiation of the intrinsic coagulation pathway.[11][14][15] This can interfere with the accurate measurement of your inhibitor's potency. It is recommended to use materials known to have low activating potential.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

This clotting assay measures the integrity of the intrinsic and common coagulation pathways, which are initiated by FXII activation.

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (B1166683) (a substitute for platelets).[16] The addition of calcium chloride then triggers the coagulation cascade, and the time to clot formation is measured.[16]

Methodology:

  • Prepare platelet-poor plasma by centrifuging citrated whole blood at 2000g for 15 minutes.[17]

  • Pre-warm the plasma sample, aPTT reagent (containing activator and phospholipids), and calcium chloride solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of plasma with 50 µL of the aPTT reagent.

  • Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

  • Add 50 µL of pre-warmed calcium chloride to initiate the reaction and start the timer.

  • The time in seconds until a fibrin (B1330869) clot is formed is recorded as the aPTT.

Chromogenic FXIIa Activity Assay

This assay provides a quantitative measure of FXIIa activity or its inhibition.

Principle: FXII in the sample is activated to FXIIa. The active FXIIa then cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm.[17] The amount of color produced is proportional to the FXIIa activity.

Methodology:

  • Dilute plasma samples in an appropriate buffer.

  • In a microplate well, add the diluted plasma, a specific FXII activator, and a kallikrein inhibitor.[17]

  • Incubate to allow for the conversion of FXII to FXIIa.

  • Add the chromogenic substrate (e.g., H-D-CHT-Gly-Arg-pNA).[17]

  • Incubate for a defined period at 37°C.

  • Stop the reaction with an acid (e.g., acetic or citric acid).[17]

  • Read the absorbance at 405 nm.

  • Calculate FXIIa activity based on a standard curve generated with a plasma calibrator.

Visualizations

Signaling Pathways and Workflows

FXIIa_Signaling_Pathway cluster_contact_activation Contact Activation Phase cluster_coagulation_cascade Intrinsic Coagulation Cascade Neg_Surface Negatively Charged Surface (e.g., Kaolin, Glass) FXII FXII (Zymogen) Neg_Surface->FXII Contact FXIIa FXIIa (Active Enzyme) FXII->FXIIa Conformational Change & Auto-activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXI FXI FXIIa->FXI Activates cluster_coagulation_cascade cluster_coagulation_cascade Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Reciprocal Activation (Amplification) HMWK HMW Kininogen HMWK->Prekallikrein Complex Formation HMWK->FXI Complex Formation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates (with FVIIIa) FVIIIa FVIIIa FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare FXIIa Inhibitor (Stock & Dilutions) Clotting_Assay Perform aPTT Assay Inhibitor_Prep->Clotting_Assay Chromogenic_Assay Perform Chromogenic FXIIa Assay Inhibitor_Prep->Chromogenic_Assay Plasma_Prep Prepare Platelet-Poor Plasma Plasma_Prep->Clotting_Assay Plasma_Prep->Chromogenic_Assay Analyze_aPTT Analyze Clotting Times Clotting_Assay->Analyze_aPTT Analyze_Chromo Calculate % Inhibition and IC50 Chromogenic_Assay->Analyze_Chromo Compare Compare Results & Assess Specificity Analyze_aPTT->Compare Analyze_Chromo->Compare Troubleshooting_Tree Start Inconsistent Assay Results Check_Assay_Type Which assay is affected? Start->Check_Assay_Type APTT_Issue aPTT Assay Check_Assay_Type->APTT_Issue aPTT Chromo_Issue Chromogenic Assay Check_Assay_Type->Chromo_Issue Chromogenic Both_Issue Both Assays Check_Assay_Type->Both_Issue Both Check_Reagents Review aPTT Reagent Sensitivity & Lot Number APTT_Issue->Check_Reagents Check_Preanalytics_APTT Verify Sample Collection & Handling APTT_Issue->Check_Preanalytics_APTT Check_Interference Check for Spectrophotometric Interference (Blanks) Chromo_Issue->Check_Interference Check_Substrate Confirm Substrate Specificity Chromo_Issue->Check_Substrate Check_Inhibitor Assess Inhibitor Solubility & Stability Both_Issue->Check_Inhibitor Check_Preanalytics_Both Review General Pre-analytical Variables Both_Issue->Check_Preanalytics_Both

References

optimizing FXIIa-IN-5 concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FXIIa-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their assays. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound 4J, is a potent, selective, and orally active inhibitor of Factor XIIa (FXIIa).[1][2] It functions by directly targeting and inhibiting the enzymatic activity of FXIIa, a key serine protease that initiates the intrinsic pathway of the coagulation cascade.[1][3] By blocking FXIIa, this compound effectively inhibits the contact activation pathway, which is involved in thrombosis and inflammation.[1][2]

Q2: What is the potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 21 nM for FXIIa.[1][2]

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C.[2] For use in experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use (within one week), aliquots of the stock solution can be stored at 4°C.[2]

Q4: In which assays can I use this compound?

A4: this compound is ideal for use in various in vitro and in vivo assays designed to study the intrinsic coagulation pathway and the effects of its inhibition. Common applications include chromogenic assays to measure FXIIa activity, plasma clotting time assays like the activated partial thromboplastin (B12709170) time (aPTT), and in vivo models of thrombosis and inflammation.[1][4][5]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Synonym Compound 4J[1][2]
Target Factor XIIa (FXIIa)[1][2]
IC50 21 nM[1][2]
Mechanism Selective, direct inhibitor[1]
Activity Antithrombotic, Anti-inflammatory[1][2]
Formulation Solid[2]
Long-Term Storage -20°C (solid)[2]
Stock Solution Storage -80°C (in aliquots)[2]

Table 2: Recommended Concentration Ranges for a Typical In Vitro FXIIa Chromogenic Assay

ComponentFinal ConcentrationNotes
FXIIa Enzyme 1 - 10 nMOptimal concentration may vary by lot and supplier.
Chromogenic Substrate (e.g., S2302) 100 - 400 µMShould be at or above the Km for the enzyme.
This compound 0.1 nM - 10 µMA wide range is recommended for initial dose-response curves.
Assay Buffer 1XTypically contains Tris or HEPES, NaCl, and a non-ionic surfactant.
DMSO < 1% (v/v)High concentrations of DMSO can affect enzyme activity.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_intrinsic Contact Activation (Intrinsic) Pathway FXII FXII (zymogen) FXIIa FXIIa (active) FXII->FXIIa Contact with negatively charged surfaces FXI FXI FXIIa->FXI activates FXIa FXIa FIX FIX FXIa->FIX activates FIXa FIXa Thrombin Thrombin FIXa->Thrombin leads to Fibrin Fibrin Clot Thrombin->Fibrin leads to Inhibitor This compound Inhibitor->FXIIa Inhibits

Caption: The contact activation pathway is initiated by the activation of FXII to FXIIa. This compound specifically inhibits FXIIa, blocking downstream coagulation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - FXIIa Enzyme - Substrate - this compound dilutions B Add FXIIa and This compound to plate A->B C Incubate B->C D Add Substrate to initiate reaction C->D E Measure absorbance (kinetic read at 405 nm) D->E F Calculate reaction rates and percent inhibition E->F G Plot dose-response curve and determine IC50 F->G

Caption: Workflow for determining the IC50 of this compound using a chromogenic assay.

Experimental Protocols

Protocol 1: In Vitro FXIIa Inhibition Chromogenic Assay

This protocol is a general guideline for determining the IC50 of this compound. Concentrations should be optimized for your specific experimental conditions.

Materials:

  • This compound

  • Human FXIIa enzyme

  • Chromogenic FXIIa substrate (e.g., S2302)

  • Assay Buffer (e.g., 20 mM HEPES, 140 mM NaCl, 0.1% PEG 6000, pH 7.4)[6]

  • DMSO (for inhibitor dilution)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of each this compound dilution to the appropriate wells. Include a "vehicle control" with buffer containing the same final DMSO concentration and a "no enzyme" control with buffer only.

    • Add 20 µL of a pre-diluted FXIIa enzyme solution (e.g., 50 nM, to give a final concentration of 5 nM) to all wells except the "no enzyme" control.[6]

    • Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate and Read the Reaction:

    • Prepare the chromogenic substrate solution in Assay Buffer (e.g., 2 mM, to give a final concentration of 200 µM).[6]

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes.[7][8]

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

troubleshooting_tree Start Problem: Unexpected Assay Results Q1 Q1 Start->Q1 Is there high variability between replicates? A1_Yes Check pipetting technique. Ensure proper mixing. Use fresh reagent aliquots. Q1->A1_Yes Yes Q2 Is there no or low inhibitor activity? Q1->Q2 No A2_Yes Verify inhibitor concentration and dilutions. Check inhibitor stability (improper storage?). Ensure enzyme is active (run positive control). Q2->A2_Yes Yes Q3 Is the signal in the 'no enzyme' control high? Q2->Q3 No A3_Yes Substrate may be degrading spontaneously. Prepare fresh substrate solution. Check for buffer contamination. Q3->A3_Yes Yes End Consult further documentation or contact technical support. Q3->End No

Caption: A decision tree to troubleshoot common issues in FXIIa inhibition assays.

Problem 1: this compound is not dissolving properly.

  • Possible Cause: The inhibitor has limited solubility in aqueous buffers.

  • Solution:

    • Use an appropriate solvent: this compound should first be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

    • Gentle warming and vortexing: If the compound is still not fully dissolved, gentle warming (to no more than 37°C) and vortexing may help.

    • Sonication: Brief sonication can also aid in dissolving stubborn compounds.

    • Final concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final DMSO concentration remains low (ideally <1%), as higher concentrations can inhibit enzyme activity.

Problem 2: High variability in results between replicate wells.

  • Possible Cause 1: Inaccurate pipetting, especially of small volumes of the concentrated inhibitor or enzyme.

  • Solution 1: Use calibrated pipettes and ensure proper technique. For serial dilutions, prepare a larger volume than immediately needed to minimize errors.

  • Possible Cause 2: Incomplete mixing of reagents in the wells.

  • Solution 2: After adding each component, gently tap the plate or use a plate shaker to ensure a homogenous mixture before incubation and reading.

Problem 3: The inhibitor shows lower than expected activity (high IC50).

  • Possible Cause 1: Incorrect inhibitor concentration due to dilution errors or degradation.

  • Solution 1: Prepare fresh dilutions from a new aliquot of the stock solution. Verify the calculations used for the dilution series. Ensure the stock solution has been stored correctly at -80°C to prevent degradation.[2]

  • Possible Cause 2: The FXIIa enzyme activity is too high in the assay.

  • Solution 2: If the enzyme concentration is too high, a higher concentration of the inhibitor will be required to achieve 50% inhibition. Perform an enzyme titration to find a concentration that gives a robust signal without being excessive.

  • Possible Cause 3: The inhibitor was not pre-incubated with the enzyme.

  • Solution 3: A pre-incubation step (10-15 minutes) allows the inhibitor to bind to the enzyme before the substrate is added, which is crucial for accurate potency determination.

Problem 4: The absorbance signal is very low or does not increase over time in the control wells (vehicle control).

  • Possible Cause 1: Inactive FXIIa enzyme.

  • Solution 1: The enzyme may have degraded due to improper storage or handling. Use a fresh aliquot of the enzyme. Always keep the enzyme on ice when not in use.

  • Possible Cause 2: Degraded substrate.

  • Solution 2: Chromogenic substrates can be light-sensitive and may degrade over time. Prepare fresh substrate solution for each experiment. Store the stock solution protected from light at -20°C.[7]

References

avoiding off-target effects of FXIIa-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FXIIa-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this factor XIIa inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of activated Factor XII (FXIIa), a serine protease that plays a key role in the initiation of the intrinsic pathway of the coagulation cascade.[1][2] By binding to the active site of FXIIa, this compound blocks its enzymatic activity, thereby preventing the downstream activation of Factor XI (FXI) and the subsequent generation of thrombin.[1][3]

Q2: What are the potential therapeutic applications of inhibiting FXIIa?

A2: Inhibiting FXIIa is a promising strategy for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies.[4][5] Since FXII is not essential for normal hemostasis, its inhibition is primarily aimed at preventing thrombosis in pathological conditions, such as in the context of medical devices or certain inflammatory states.[5]

Q3: How can I assess the on-target activity of this compound in my experiments?

A3: The most common method to measure the activity of this compound is through an in vitro chromogenic assay.[6][7] This assay utilizes a synthetic substrate that releases a colored product (p-Nitroaniline, pNA) when cleaved by FXIIa. The inhibitory effect of this compound can be quantified by measuring the reduction in color development.[6][7]

Q4: Can this compound affect other proteases?

A4: While this compound is designed to be selective for FXIIa, cross-reactivity with other serine proteases, particularly those within the coagulation cascade (e.g., thrombin, Factor Xa, Factor XIa, and plasma kallikrein), is a possibility.[4][8][9] It is crucial to perform selectivity profiling to understand the off-target effects of the inhibitor in your specific experimental system.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in the FXIIa activity assay.

  • Possible Cause 1: Reagent Preparation and Handling. Incorrect reconstitution of reagents, improper storage temperatures, or contamination can lead to variability.

    • Solution: Ensure all reagents, including this compound, are prepared according to the manufacturer's instructions. Use fresh, high-quality reagents and avoid repeated freeze-thaw cycles.[6] Verify the calibration of pipettes to ensure accurate dispensing of volumes.[10]

  • Possible Cause 2: Pre-analytical Variables. Issues with plasma sample collection, processing, or storage can significantly impact results.

    • Solution: Follow standardized procedures for blood collection, including proper anticoagulant concentration and tube filling volume.[11] Ensure plasma is properly centrifuged and stored to avoid platelet activation or degradation of coagulation factors.

  • Possible Cause 3: Instrument Malfunction. The plate reader or coagulation analyzer may not be functioning correctly.

    • Solution: Perform regular maintenance and calibration of your instruments. If you suspect an issue, run instrument-specific quality controls to verify performance.[10][12]

Issue 2: Suspected off-target effects of this compound.

  • Symptom 1: Unexpected changes in clotting times in assays not primarily dependent on FXIIa (e.g., Prothrombin Time - PT).

    • Possible Cause: Inhibition of other coagulation factors in the extrinsic or common pathway, such as Factor Xa or thrombin.[4]

    • Troubleshooting Step: Perform selectivity assays by measuring the inhibitory activity of this compound against a panel of relevant serine proteases (e.g., thrombin, FXa, FXIa, plasma kallikrein, plasmin, and trypsin). Compare the IC50 or Ki values to determine the selectivity profile.

  • Symptom 2: Unexplained anti-inflammatory or other biological effects not directly attributable to FXIIa inhibition.

    • Possible Cause: Interaction with other signaling pathways. For instance, the kallikrein-kinin system, which is closely linked to FXIIa, can be a source of off-target effects.[2]

    • Troubleshooting Step: Investigate the effect of this compound on the activity of plasma kallikrein. Additionally, consider broader phenotypic screening or proteomics approaches to identify unintended molecular targets.

Issue 3: Difficulty in achieving complete inhibition of FXIIa activity.

  • Possible Cause 1: High concentration of FXIIa or competing substrates in the assay.

    • Solution: Optimize the concentrations of FXIIa and the chromogenic substrate in your assay. You may need to perform a dose-response curve to determine the optimal inhibitor concentration for your specific conditions.

  • Possible Cause 2: Instability of this compound.

    • Solution: Assess the stability of your this compound stock solution and working solutions over time and under your experimental conditions (e.g., temperature, pH, buffer composition).

Quantitative Data

The following table summarizes the inhibitory activity (IC50/Ki) of various FXIIa inhibitors against FXIIa and other serine proteases to provide a reference for expected selectivity.

InhibitorTargetIC50 / KiSelectivity vs. FXIIaReference
Compound 225006 FXIIa7.9 µM (IC50)-[4]
FXa> 30 µM (IC50)> 3.8-fold[4]
FXIa> 30 µM (IC50)> 3.8-fold[4]
Compound 1 FXIIa29.8 µM (IC50)-[13]
Thrombin> 400 µM (IC50)> 13-fold[13]
FXa57.0 µM (IC50)2-fold[13]
FXIa> 400 µM (IC50)> 13-fold[13]
β-lactam 17 FXIa2.8 nM (IC50)-[8]
FXIIa> 500 nM (IC50)~178-fold (vs. FXIa)[8]
Thrombin> 500 nM (IC50)~178-fold (vs. FXIa)[8]
FXa> 500 nM (IC50)~178-fold (vs. FXIa)[8]
Peptide Macrocycle FXIIa22 nM (Ki)-[14]
Thrombin> 50 µM (Ki)> 2272-fold[15]
FXa> 50 µM (Ki)> 2272-fold[15]
FXIa> 50 µM (Ki)> 2272-fold[15]
Plasma Kallikrein> 50 µM (Ki)> 2272-fold[15]

Experimental Protocols

1. In Vitro Chromogenic FXIIa Activity Assay

This protocol is adapted from commercially available kits and is intended for the quantitative measurement of FXIIa inhibition.[6][7]

  • Materials:

    • 96-well clear flat-bottom plate

    • Human FXIIa

    • This compound (or other inhibitor)

    • Chromogenic FXIIa substrate (e.g., S-2302)

    • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

    • Plate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a dilution series of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Add 20 µL of a pre-diluted FXIIa solution (final concentration typically 1-5 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the chromogenic substrate (final concentration typically 200-500 µM) to each well to initiate the reaction.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.

2. Selectivity Profiling Against Other Serine Proteases

This protocol provides a general framework for assessing the selectivity of this compound.

  • Materials:

    • A panel of serine proteases (e.g., human thrombin, FXa, FXIa, plasma kallikrein)

    • Corresponding chromogenic substrates for each protease

    • Appropriate assay buffers for each enzyme (calcium may be required for some)

    • This compound

    • 96-well plate and plate reader

  • Procedure:

    • For each protease to be tested, follow a similar procedure as the FXIIa activity assay described above.

    • Optimize the enzyme and substrate concentrations for each assay to ensure a linear reaction rate.

    • Prepare a dilution series of this compound and determine the IC50 value for each protease.

    • Calculate the selectivity index by dividing the IC50 value for the off-target protease by the IC50 value for FXIIa.

Visualizations

FXIIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_kallikrein Kallikrein-Kinin System Negative Surface Negative Surface FXII FXII Negative Surface->FXII Contact Activation FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Cleavage Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Cleavage FIXa FIXa FIX->FIXa Tenase_Complex Intrinsic Tenase Complex FIXa->Tenase_Complex FVIIIa FVIIIa FVIIIa->Tenase_Complex FX FX Tenase_Complex->FX Activation FXa FXa FX->FXa Prothrombinase_Complex Prothrombinase Complex FXa->Prothrombinase_Complex FVa FVa FVa->Prothrombinase_Complex Prothrombin Prothrombin Prothrombinase_Complex->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Reciprocal Activation HMWK High Molecular Weight Kininogen Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibition

Caption: FXIIa Signaling and Inhibition Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzymes, Substrates) Plate Dispense Reagents and Inhibitor into 96-well Plate Reagents->Plate Inhibitor Prepare this compound Dilution Series Inhibitor->Plate Incubate Pre-incubate Inhibitor with FXIIa Plate->Incubate Add_Substrate Initiate Reaction with Chromogenic Substrate Incubate->Add_Substrate Measure Kinetic Measurement of Absorbance (405 nm) Add_Substrate->Measure Calculate_V0 Calculate Initial Reaction Velocity (V₀) Measure->Calculate_V0 Percent_Inhibition Determine Percent Inhibition Calculate_V0->Percent_Inhibition IC50 Calculate IC50 Value Percent_Inhibition->IC50

References

Technical Support Center: FXIIa Inhibitor KV998086

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral FXIIa inhibitor, KV998086. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is KV998086 and what is its mechanism of action?

A1: KV998086 is a potent and selective, orally available small molecule inhibitor of Factor XIIa (FXIIa). It targets the catalytic site of FXIIa, a serine protease that initiates the intrinsic pathway of coagulation and the kallikrein-kinin system (KKS).[1][2] By inhibiting FXIIa, KV998086 can prevent the activation of downstream signaling cascades involved in thrombosis and inflammation without the bleeding risks associated with traditional anticoagulants. Interestingly, studies have shown that small molecule inhibitors targeting the catalytic site of FXIIa, like KV998086, can also inhibit the enzymatic activity of the FXII zymogen.[1][2]

Q2: What are the key in vitro potency and selectivity details for KV998086?

A2: KV998086 is a highly potent inhibitor of human plasma-derived FXIIa with an IC50 of approximately 7.2 nM.[2][3] It also demonstrates potent inhibition of recombinant FXIIa and a mutant single-chain FXII (rFXII-T).[3] In human plasma, it effectively inhibits dextran (B179266) sulfate (B86663) (DXS)-stimulated generation of plasma kallikrein and FXIIa, as well as the cleavage of high molecular weight kininogen (HK).[1][2] KV998086 is highly selective for FXIIa over other closely related serine proteases.[4]

Q3: What is the recommended formulation for in vivo oral administration of KV998086 in mice?

A3: For oral gavage studies in mice, a common formulation is a suspension of KV998086 in a vehicle consisting of 10% DMSO, 10% Cremophor EL, and 80% water.[1][4] For continuous delivery via osmotic pumps, a solution in 20% cyclodextrin (B1172386) has been used.[4]

Pharmacokinetic Data

Below is a summary of the preclinical pharmacokinetic parameters of KV998086 following a single oral gavage in various species.

ParameterMouse (C57BL/6J)Rat (Sprague Dawley)Dog (Beagle)Non-Human Primate (Cynomolgus)
Tmax (Time to Peak Concentration) 120 min240 min90 min300 min
Oral Bioavailability (F%) Not Reported78%75%92%
Oral Half-life (t1/2) Not Reported3.4 h13.6 h6.7 h

Data sourced from: Frontiers in Pharmacology, 2023.[1][3]

Troubleshooting Guide

Problem 1: Inconsistent or low plasma exposure of KV998086 after oral gavage.

  • Possible Cause 1: Formulation Issues.

    • Troubleshooting: Ensure KV998086 is fully suspended in the vehicle before each administration. Inadequate suspension can lead to inaccurate dosing. The recommended vehicle is 10% DMSO, 10% Cremophor EL, and 80% water.[1][4] Prepare the formulation fresh if possible, or ensure its stability under your storage conditions.

  • Possible Cause 2: Gavage Technique.

    • Troubleshooting: Improper gavage technique can lead to administration into the esophagus or lungs instead of the stomach. Ensure personnel are properly trained. Verify the volume administered is appropriate for the animal's weight.

  • Possible Cause 3: Animal-to-Animal Variability.

    • Troubleshooting: Pharmacokinetics can vary between individual animals. Increase the number of animals per group to account for this variability and ensure statistical power. Consider potential differences in food and water intake, which can affect gastrointestinal absorption.

Problem 2: Observed in vivo efficacy does not correlate with in vitro potency.

  • Possible Cause 1: Insufficient Plasma Concentration.

    • Troubleshooting: Refer to the pharmacokinetic data table above. Ensure your dosing regimen is sufficient to achieve and maintain plasma concentrations above the IC50 for the desired duration. You may need to adjust the dose or dosing frequency. For sustained exposure, consider using osmotic pumps.[1][4]

  • Possible Cause 2: High Plasma Protein Binding.

    • Troubleshooting: While specific data for KV998086 is not provided in the search results, high plasma protein binding can reduce the free fraction of the drug available to interact with the target. Consider measuring the unbound fraction of KV998086 in the plasma of your animal model.

  • Possible Cause 3: Rapid Metabolism and Clearance.

    • Troubleshooting: The half-life of KV998086 varies across species.[1][3] In species with a shorter half-life, more frequent dosing may be necessary to maintain therapeutic concentrations.

  • Possible Cause 4: Off-Target Effects.

    • Troubleshooting: While KV998086 is reported to be highly selective, consider the possibility of off-target effects influencing your experimental outcome.[4] Analyze other relevant biomarkers to rule out confounding factors.

Experimental Protocols

Protocol 1: In Vivo Oral Administration of KV998086 in Mice (Single Dose)

  • Formulation Preparation: Prepare a suspension of KV998086 in a vehicle of 10% DMSO, 10% Cremophor EL, and 80% water to the desired concentration (e.g., 4 mg/mL for a 45 mg/kg dose in a 25g mouse).[4]

  • Dosing: Administer the formulation to mice via oral gavage at the calculated volume based on individual animal body weight.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile. Plasma should be prepared and stored appropriately for later analysis.

Protocol 2: In Vivo Continuous Administration of KV998086 in Mice (Osmotic Pump)

  • Formulation Preparation: Prepare a solution of KV998086 in 20% cyclodextrin at the desired concentration (e.g., 6 mg/mL).[4]

  • Pump Loading: Load Alzet 1003D osmotic pumps with the KV998086 solution according to the manufacturer's instructions.

  • Pump Implantation: Surgically implant the loaded osmotic pumps subcutaneously in the flank of each mouse.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics.

  • Study Period: The pumps will deliver the compound continuously for the specified duration of the experiment.

Visualizations

FXIIa_Signaling_Pathway cluster_intrinsic_pathway Intrinsic Coagulation Pathway cluster_kks Kallikrein-Kinin System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activation FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Kallikrein Kallikrein Prekallikrein->Kallikrein HK High Molecular Weight Kininogen Kallikrein->HK Cleavage Bradykinin Bradykinin HK->Bradykinin KV998086 KV998086 KV998086->FXIIa Inhibition

Caption: Signaling pathways involving Factor XIIa and the inhibitory action of KV998086.

Experimental_Workflow cluster_formulation Formulation cluster_administration Administration cluster_analysis Analysis Formulate Prepare KV998086 Suspension/Solution Oral_Gavage Oral Gavage Formulate->Oral_Gavage Osmotic_Pump Osmotic Pump Implantation Formulate->Osmotic_Pump Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling PD_Assay Pharmacodynamic (Efficacy) Assay Oral_Gavage->PD_Assay Osmotic_Pump->Blood_Sampling Osmotic_Pump->PD_Assay PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis Data_Analysis Data Analysis and Interpretation PK_Analysis->Data_Analysis PD_Assay->Data_Analysis

Caption: General experimental workflow for in vivo studies with KV998086.

Troubleshooting_Logic cluster_pk_issues PK Troubleshooting cluster_pd_issues PD Troubleshooting Start Inconsistent In Vivo Results Check_PK Review Pharmacokinetic Data Start->Check_PK Check_PD Review Pharmacodynamic Data Start->Check_PD Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure Poor_Efficacy Poor Efficacy at Therapeutic Exposure? Check_PD->Poor_Efficacy Formulation Check Formulation (Suspension, Stability) Low_Exposure->Formulation Yes Technique Verify Dosing Technique Low_Exposure->Technique Yes Variability Assess Animal Variability Low_Exposure->Variability Yes Protein_Binding Consider Plasma Protein Binding Poor_Efficacy->Protein_Binding Yes Metabolism Evaluate Metabolism/ Clearance Rate Poor_Efficacy->Metabolism Yes Off_Target Investigate Potential Off-Target Effects Poor_Efficacy->Off_Target Yes

Caption: A logical troubleshooting guide for common in vivo challenges with KV998086.

References

how to prevent contact activation in FXIIa assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for FXIIa Assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize contact activation and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is contact activation and why is it a problem in FXIIa assays?

A: Contact activation is the process that initiates the intrinsic pathway of coagulation. It occurs when Factor XII (FXII) comes into contact with certain negatively charged surfaces, causing it to change conformation and become an active enzyme, FXIIa.[1] This is problematic in FXIIa assays because unintended activation during sample collection, handling, or the assay procedure itself can lead to artificially high and variable results. This ex vivo activation can obscure the true baseline levels of FXIIa or interfere with the assessment of therapeutic inhibitors.[2][3]

Q2: Which materials are known to cause contact activation?

A: A variety of materials can trigger contact activation. Artificial, negatively charged substances like glass, kaolin, silica (B1680970) particles, and dextran (B179266) sulfate (B86663) are potent activators and are often used intentionally in assays like the activated partial thromboplastin (B12709170) time (aPTT).[4][5] However, even seemingly inert materials can be problematic. Both hydrophobic and anionic-hydrophilic surfaces have been shown to activate FXII.[6] Therefore, careful selection and testing of all materials, including blood collection tubes, pipette tips, and microplates, are crucial.

Q3: How does the choice of anticoagulant affect contact activation?

A: The choice of anticoagulant can significantly influence ex vivo contact activation. Studies have shown that EDTA can cause a greater degree of ex vivo formation of coagulation complexes compared to citrate (B86180), suggesting it may be less effective at preventing contact activation in the collection tube.[2] For this reason, citrated plasma is often the preferred matrix for coagulation studies.

Q4: What is the role of Corn Trypsin Inhibitor (CTI) in preventing contact activation?

A: Corn Trypsin Inhibitor (CTI) is a potent and specific inhibitor of FXIIa. Adding CTI directly to blood collection tubes is a necessary and effective strategy to prevent ex vivo surface activation of coagulation that can occur during and after blood draw.[2] By immediately inhibiting any FXIIa that forms, CTI helps to ensure that the plasma sample accurately reflects the in vivo state.

Troubleshooting Guide

Issue 1: High background or baseline FXIIa activity in control samples.
Possible Cause Recommended Solution
Contact activation during blood collection. Ensure blood is collected in tubes containing an appropriate anticoagulant (e.g., citrate) and a specific FXIIa inhibitor like Corn Trypsin Inhibitor (CTI).[2]
Inappropriate labware materials. Use low-binding plasticware (e.g., polypropylene (B1209903) or siliconized tubes and tips) instead of glass. Be aware that even plastics can have lot-to-lot variability.
Contamination with activating surfaces. Ensure all reagents are free from particulate matter. Filter buffers if necessary.
Sample handling issues. Minimize agitation of blood tubes. Process samples promptly after collection. Centrifuge according to a validated protocol to obtain platelet-poor plasma.
Issue 2: High variability between replicate wells or samples.
Possible Cause Recommended Solution
Inconsistent sample handling. Standardize all pre-analytical steps, including collection, processing, and storage.[7] Ensure consistent timing for all incubation steps.
Lot-to-lot variability of reagents. This is a known issue, especially for aPTT reagents which can show a 4- to 10-fold difference in their ability to generate FXIIa.[1] Qualify new lots of critical reagents against old lots.
Analyzer or pipetting errors. Check for bubbles in sample wells, which can lead to sampling errors.[7] Verify the precision and calibration of pipettes and automated liquid handlers. Run replicates to assess precision.[7]
Incomplete inhibition of enzymatic activity. For endpoint assays, ensure that stop reagents or inhibitors like benzamidine (B55565) are added effectively to halt the reaction before reading.[2]

Data Summary

Table 1: Variability in FXIIa Generation by Different aPTT Reagents
Observation Magnitude of Effect Reference
Comparison of multiple particulate aPTT reagents from various manufacturers for their FXIIa-generating potential.Considerable variation was found, with a 4- to 10-fold increase in FXIIa formation compared to a buffer control.[1]
Table 2: Example of Inhibitor Interference in Coagulation Assays

Data shows the effect of Asundexian, a direct FXIa inhibitor, on the measurement of intrinsic pathway factors.

Factor % Decrease from Baseline (at 2000 ng/mL Asundexian) Reference
Factor VIII16.7%[5]
Factor IX16.9%[5]
Factor XI14.7%[5]
Factor XII20.5%[5]

Key Experimental Protocols

Protocol 1: Blood Collection to Minimize Ex Vivo Contact Activation

This protocol is essential for obtaining plasma suitable for sensitive FXIIa assays.

  • Prepare Collection Tubes: Use plastic tubes (e.g., polypropylene) containing 3.2% sodium citrate anticoagulant. For every 9 parts of blood, 1 part of citrate solution should be used. Crucially, supplement the tube with a specific FXIIa inhibitor such as Corn Trypsin Inhibitor (CTI).

  • Blood Draw: Perform a clean venipuncture, avoiding excessive trauma to minimize tissue factor release. The first few milliliters of blood should be discarded or used for other tests.

  • Mixing: Gently invert the collection tube 3-5 times to ensure proper mixing of blood with the anticoagulant and inhibitor. Do not shake vigorously.

  • Centrifugation: Within one hour of collection, centrifuge the blood at a speed sufficient to generate platelet-poor plasma (e.g., 2000 x g for 15 minutes) at room temperature.

  • Plasma Aliquoting: Carefully remove the plasma, avoiding disturbance of the platelet layer. Transfer the plasma to clean, low-binding plastic tubes for storage.

  • Storage: Freeze aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: General Chromogenic Assay for FXIIa Activity

This protocol describes a method to measure FXIIa generated in a sample.

  • Sample Preparation: Thaw plasma samples on ice. Dilute the plasma in a suitable buffer (e.g., PBS). To prevent further enzymatic activity during the assay setup, this dilution buffer should contain inhibitors like benzamidine (5 mM).[2]

  • Incubation (Activation Step): If testing a substance for its ability to activate FXII, incubate the diluted plasma with the test substance for a defined period at 37°C. For baseline measurements, incubate with buffer alone.

  • Substrate Addition: Add a chromogenic substrate specific for FXIIa (e.g., S2302) to each well of a microplate.

  • Reaction Initiation: Add the plasma samples from step 2 to the wells containing the substrate to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over time (kinetic reading). The rate of color change is proportional to the FXIIa activity in the sample.[1]

  • Data Analysis: Calculate the rate of reaction (mOD/min) for each sample. Compare the rates of test samples to a standard curve generated with known concentrations of purified FXIIa.

Visualizations

Contact_Activation_Pathway cluster_surface Negatively Charged Surface cluster_reciprocal Reciprocal Activation Loop Surface e.g., Glass, Kaolin, Artificial Surfaces FXIIa FXIIa (Active Enzyme) Surface->FXIIa FXII FXII (Zymogen) FXII->Surface Contact FXII->FXIIa Auto-activation PK Prekallikrein (PK) FXIIa->PK activates FXI FXI FXIIa->FXI activates PKa Kallikrein (PKa) PK->HK forms complex PKa->FXII amplifies activation FXIa FXIa FXI->FXIa Downstream -> Intrinsic Coagulation Cascade FXIa->Downstream

Caption: The contact activation pathway is initiated when FXII binds to a surface.

Experimental_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Plasma Processing cluster_assay 3. Assay Collect Perform Clean Venipuncture Tube Collect into Plastic Citrate Tube + Corn Trypsin Inhibitor (CTI) Collect->Tube Mix Gently Invert 3-5 Times Tube->Mix Centrifuge Centrifuge (e.g., 2000 x g, 15 min) within 1 hour Mix->Centrifuge Key Prevention Step: Minimize ex vivo activation Aliquot Carefully Pipette Platelet-Poor Plasma into Low-Bind Tubes Centrifuge->Aliquot Store Freeze at -80°C Aliquot->Store Thaw Thaw Samples on Ice Aliquot->Thaw Avoid freeze-thaw cycles Dilute Dilute in Buffer Containing Additional Inhibitors (e.g., Benzamidine) Thaw->Dilute Run Perform FXIIa Assay (e.g., Chromogenic) Dilute->Run

Caption: Workflow for minimizing contact activation during sample handling.

Troubleshooting_Flowchart cluster_collection_checks cluster_materials_checks cluster_procedure_checks Start High Background or Variable FXIIa Results? CheckCollection Review Blood Collection Protocol Start->CheckCollection Pre-Analytical CheckMaterials Examine Labware & Reagents Start->CheckMaterials Materials CheckProcedure Review Assay Procedure Start->CheckProcedure Analytical CTI Was CTI used in collection tubes? CheckCollection->CTI Glass Was glass labware avoided? CheckMaterials->Glass Bubbles Bubbles observed in wells? CheckProcedure->Bubbles Handling Was mixing gentle? Was processing prompt? CTI->Handling CTI->Handling No Solution1 Implement CTI in all collections. Standardize handling procedures. Handling->Solution1 ReagentLot Any new reagent lots used? Glass->ReagentLot Glass->ReagentLot No Solution2 Switch to all-plastic workflow. Qualify new reagent lots. ReagentLot->Solution2 Pipetting Is pipetting accurate? (Check calibration/technique) Bubbles->Pipetting Bubbles->Pipetting Yes Solution3 Improve plate inspection. Verify pipette performance. Pipetting->Solution3

Caption: A troubleshooting guide for unexpected results in FXIIa assays.

References

interpreting unexpected results with FXIIa-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FXIIa-IN-5, a potent and selective covalent inhibitor of Factor XIIa.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Question: Why am I seeing inconsistent or lower-than-expected inhibition of FXIIa in my chromogenic substrate assay?

Answer: Inconsistent results with this compound in a chromogenic substrate assay can stem from several factors related to its covalent mechanism of action and general assay conditions.

  • Insufficient Pre-incubation: this compound is a covalent inhibitor, meaning its binding to FXIIa is time-dependent. If the inhibitor is not pre-incubated with the enzyme for a sufficient period before adding the substrate, you may observe incomplete inhibition.

    • Recommendation: Pre-incubate this compound with FXIIa for at least 15-30 minutes at 37°C before adding the chromogenic substrate. This allows for the formation of the covalent bond.

  • Reagent Quality and Concentration: The accuracy of your results depends on the precise concentrations and quality of your reagents.

    • Recommendation:

      • Verify the concentration of your this compound stock solution.

      • Ensure the FXIIa enzyme is active. Use a fresh aliquot if necessary.

      • Confirm the concentration of the chromogenic substrate.

  • Assay Conditions: Suboptimal assay conditions can affect enzyme kinetics and inhibitor potency.

    • Recommendation:

      • Maintain a constant temperature of 37°C throughout the assay.

      • Ensure the pH of your assay buffer is stable and appropriate for the enzyme (typically pH 7.4).

Question: My activated Partial Thromboplastin Time (aPTT) results with this compound are highly variable. What could be the cause?

Answer: High variability in aPTT assays can be due to pre-analytical variables and the specific properties of the assay system.

  • Pre-analytical Variables: The handling of plasma samples is critical for reliable aPTT results.

    • Recommendation:

      • Ensure proper blood collection in citrate (B86180) tubes with a 9:1 blood-to-anticoagulant ratio.

      • Prepare platelet-poor plasma (PPP) by centrifugation as soon as possible after collection.

      • Avoid repeated freeze-thaw cycles of plasma samples.

  • Incubation Times: Similar to the chromogenic assay, insufficient incubation of the inhibitor with the plasma can lead to variable results.

    • Recommendation: Pre-incubate the plasma with this compound for a consistent period (e.g., 5-10 minutes) before adding the aPTT reagent.

  • Reagent Variability: Different aPTT reagents have varying sensitivities to FXIIa inhibition.

    • Recommendation: Use a consistent lot of aPTT reagent for a set of experiments. If you switch reagents, you may need to re-optimize your inhibitor concentrations.

Question: I am observing potential off-target effects in my cell-based or in vivo experiments. How can I be sure they are not due to this compound?

Answer: While this compound is a selective inhibitor, it is essential to rule out off-target effects in complex biological systems.

  • Selectivity Profile: this compound (Compound 4j) has been shown to be highly selective for FXIIa over other serine proteases involved in coagulation, such as thrombin, FXa, and FXIa.[1]

  • Control Experiments:

    • Recommendation:

      • Include a negative control compound with a similar chemical structure but no inhibitory activity against FXIIa.

      • Use multiple, structurally distinct FXIIa inhibitors to confirm that the observed phenotype is due to FXIIa inhibition.

      • If possible, use FXII-deficient plasma or animals to confirm that the effect of this compound is absent when the target is not present.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound (also known as Compound 4j) is a potent, covalent, and reversible inhibitor of Factor XIIa.[2] It forms a covalent bond with a key serine residue in the active site of FXIIa, which blocks its enzymatic activity.[2][3]

What is the IC50 of this compound?

The reported IC50 of this compound for human FXIIa is 21 nM.[4]

What is the selectivity profile of this compound?

This compound is highly selective for FXIIa. In one study, it showed over 1000-fold selectivity against other coagulation serine proteases such as thrombin, FXa, and FXIa.[1]

What are the recommended storage and handling conditions for this compound?

For optimal stability, store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Can this compound be used in vivo?

Yes, this compound is orally active and has been used in mouse models of thrombosis, where it has demonstrated both antithrombotic and anti-inflammatory activity.[2][4]

Quantitative Data Summary

ParameterValueReference
Target Human Factor XIIa[4]
IC50 21 nM[4]
Mechanism Covalent, Reversible[2]
Selectivity >1000-fold vs. Thrombin, FXa, FXIa[1]
In Vivo Activity Orally active in mouse models[2][4]

Experimental Protocols

Chromogenic FXIIa Inhibition Assay

This protocol is for determining the inhibitory activity of this compound on purified human FXIIa.

Materials:

  • Human Factor XIIa (FXIIa)

  • This compound

  • Chromogenic substrate for FXIIa (e.g., S-2302)

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), PEG8000 (0.1%)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution.

  • Add 60 µL of FXIIa solution (final concentration ~1 nM) to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Add 20 µL of the chromogenic substrate (final concentration ~0.2 mM) to each well to start the reaction.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes.

  • Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of this compound on the clotting time of human plasma.

Materials:

  • Citrated human platelet-poor plasma (PPP)

  • This compound

  • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid)

  • Calcium chloride (CaCl2) solution (25 mM)

  • Coagulometer

Procedure:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of the this compound dilution.

  • Incubate the mixture at 37°C for 5 minutes.

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

  • Incubate for a further 3 minutes at 37°C.

  • Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Plot the aPTT clotting time against the inhibitor concentration.

Visualizations

FXIIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXII FXII Contact Activation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates This compound This compound This compound->FXIIa inhibits FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: Intrinsic pathway of coagulation highlighting the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare this compound dilutions, FXIIa enzyme, and substrate Plate_Setup Add inhibitor and enzyme to 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate FXIIa and inhibitor (37°C, 30 min) Plate_Setup->Pre_incubation Start_Reaction Add chromogenic substrate Pre_incubation->Start_Reaction Measure_Absorbance Kinetic read at 405 nm (37°C, 15-30 min) Start_Reaction->Measure_Absorbance Calculate_Rate Determine reaction rates Measure_Absorbance->Calculate_Rate IC50_Curve Plot % inhibition vs. concentration to calculate IC50 Calculate_Rate->IC50_Curve

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Unexpected Results Check_Assay Inconsistent or low inhibition? Start->Check_Assay Covalent_Mechanism Is pre-incubation sufficient? Check_Assay->Covalent_Mechanism Yes1 Yes Covalent_Mechanism->Yes1 No1 No Covalent_Mechanism->No1 Check_Reagents Are reagent concentrations correct? Yes1->Check_Reagents Increase_Incubation Increase pre-incubation time (e.g., 30 min) No1->Increase_Incubation Yes2 Yes Check_Reagents->Yes2 No2 No Check_Reagents->No2 Check_Conditions Are assay conditions optimal (temp, pH)? Yes2->Check_Conditions Prepare_Fresh Prepare fresh reagents and verify concentrations No2->Prepare_Fresh Yes3 Yes Check_Conditions->Yes3 No3 No Check_Conditions->No3 Off_Target Potential off-target effects? Yes3->Off_Target Optimize_Conditions Verify temperature and buffer pH No3->Optimize_Conditions Use_Controls Use negative controls and FXII-deficient systems Off_Target->Use_Controls

References

Technical Support Center: Troubleshooting FXIIa-IN-5 aPTT Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the activated Partial Thromboplastin (B12709170) Time (aPTT) assay when using the novel Factor XIIa (FXIIa) inhibitor, FXIIa-IN-5. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the aPTT assay and how does this compound affect it?

The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.[1] The process begins with the activation of Factor XII (FXII) to FXIIa upon contact with a negatively charged surface provided by the aPTT reagent (e.g., silica, kaolin).[1][2] FXIIa then initiates a cascade of enzymatic reactions involving multiple clotting factors, culminating in the formation of a fibrin (B1330869) clot.[3] The aPTT is the time taken for this clot to form.[1]

This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of FXIIa. By doing so, it blocks the initiation of the intrinsic pathway, leading to a dose-dependent prolongation of the aPTT.[4]

Q2: What is the expected effect of this compound on other coagulation assays like the Prothrombin Time (PT)?

Since this compound is a specific inhibitor of FXIIa, which is at the beginning of the intrinsic pathway, it is expected to have minimal to no effect on the Prothrombin Time (PT). The PT assay evaluates the extrinsic and common pathways, which are initiated by Tissue Factor (TF) and Factor VIIa.[3] A normal PT with a prolonged aPTT is a classic indicator of a defect or inhibition in the intrinsic pathway.[5]

Q3: What are the most common sources of variability in the aPTT assay?

Variability in the aPTT assay can be broadly categorized into three areas:

  • Pre-analytical Variability: Issues related to sample collection, handling, and processing. This is a major contributor to inconsistent results.[6]

  • Analytical Variability: Factors related to the experimental procedure, reagents, and instrumentation.[6]

  • Inhibitor-Specific Variability: Challenges directly related to the physicochemical properties and mechanism of action of this compound.

Troubleshooting Guides

Issue 1: High Variability Between Replicate aPTT Measurements

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Technique Ensure proper and consistent pipetting of all reagents and plasma. Use calibrated pipettes.[7]
Temperature Fluctuations Maintain a constant 37°C incubation temperature for all assay components.[7] Most coagulation tests are highly temperature-dependent.
Reagent Inhomogeneity Gently mix all reagents, including the aPTT reagent and reconstituted this compound, before each use to ensure a homogenous suspension.[8]
Poor Solubility of this compound Ensure this compound is fully dissolved in the appropriate solvent. Consider the use of a sonicator for a short period if solubility issues are suspected. Visually inspect for any precipitate. Small molecule inhibitors can sometimes have limited solubility.
Instrument Malfunction Verify the proper functioning and calibration of the coagulation analyzer.[9] Run quality control samples to check for instrument drift.
Issue 2: Inconsistent aPTT Prolongation with Increasing this compound Concentration

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Dilution Series of this compound Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the calculations and ensure accurate pipetting during the dilution process.
Inhibitor Instability Assess the stability of this compound in the chosen solvent and at the working temperature. Some small molecules can degrade over time, especially in aqueous solutions.[10] Consider preparing fresh solutions for each experiment.
Off-Target Effects At high concentrations, some small molecule inhibitors may exhibit off-target effects, potentially interacting with other coagulation factors or assay components.[9] If possible, perform selectivity assays against other serine proteases in the coagulation cascade.
Reagent Lot-to-Lot Variability Different lots of aPTT reagents can have varying sensitivity to inhibitors.[1] If you switch to a new lot of aPTT reagent, it is crucial to re-validate your assay and establish a new baseline.
High Plasma Lipids or Hemolysis Lipemic or hemolyzed plasma samples can interfere with the optical detection systems of many coagulation analyzers, leading to erroneous results.[11] Visually inspect plasma samples and, if necessary, prepare fresh samples.
Issue 3: Shorter-than-Expected aPTT in the Presence of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Pre-activated Plasma Sample Difficult or traumatic venipuncture can lead to the activation of coagulation factors in the sample before the assay begins, resulting in a falsely shortened aPTT.[7] Ensure proper blood collection techniques are followed.
Incorrect Blood-to-Anticoagulant Ratio Under-filled collection tubes will have an excess of citrate (B86180) anticoagulant, which can lead to a falsely prolonged aPTT. Conversely, over-filled tubes can result in a shortened aPTT. The correct ratio is critical.[12]
Inhibitor Degradation This compound may have degraded due to improper storage or handling. Refer to the manufacturer's instructions for storage conditions and stability.
Contamination of Reagents Ensure that reagents are not contaminated with pro-coagulant substances. Use fresh, high-quality reagents.

Experimental Protocols

Standard aPTT Assay Protocol for Evaluating this compound
  • Reagent and Sample Preparation:

    • Pre-warm the aPTT reagent, calcium chloride (CaCl2) solution, and platelet-poor plasma (PPP) to 37°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the same solvent.

    • Spike the PPP with the desired final concentration of this compound or vehicle control. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects the assay (typically <1%).

  • Assay Procedure (Manual or Automated):

    • Pipette 50 µL of the spiked PPP into a pre-warmed cuvette.

    • Add 50 µL of the pre-warmed aPTT reagent.

    • Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution and simultaneously start the timer.

    • Record the time in seconds for the formation of a fibrin clot.

Data Presentation

Table 1: Example of Expected aPTT Results with this compound

This compound Concentration (µM)Mean aPTT (seconds)Standard Deviation
0 (Vehicle Control)35.21.5
0.145.82.1
0.578.34.5
1.0125.68.9
5.0>200N/A

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa Tenase_Complex Tenase Complex (IXa + VIIIa) IXa->Tenase_Complex VIIIa VIIIa VIIIa->Tenase_Complex X X Tenase_Complex->X VII VII VIIa VIIa VII->VIIa Extrinsic_Tenase Extrinsic Tenase (TF + VIIa) VIIa->Extrinsic_Tenase TF Tissue Factor TF->Extrinsic_Tenase Extrinsic_Tenase->X Xa Xa X->Xa Prothrombinase_Complex Prothrombinase (Xa + Va) Xa->Prothrombinase_Complex Va Va Va->Prothrombinase_Complex Prothrombin Prothrombin (II) Prothrombinase_Complex->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) (Clot) Fibrinogen->Fibrin Inhibitor This compound Inhibitor->XIIa

Caption: The Coagulation Cascade and the Site of Action of this compound.

aPTT_Workflow cluster_prep Preparation cluster_assay Assay Steps Sample Platelet-Poor Plasma (PPP) Spiked_Sample Spiked PPP Inhibitor This compound (or Vehicle) Inhibitor->Spiked_Sample Reagents aPTT Reagent CaCl2 Solution Add_aPTT Add aPTT Reagent Reagents->Add_aPTT Spiked_Sample->Add_aPTT Incubate Incubate at 37°C Add_aPTT->Incubate Add_CaCl2 Add CaCl2 (Start Timer) Incubate->Add_CaCl2 Clot_Formation Detect Clot Formation (Stop Timer) Add_CaCl2->Clot_Formation

Caption: Standard Experimental Workflow for the aPTT Assay with this compound.

Troubleshooting_Tree Start Inconsistent aPTT Results Check_Replicates High variability in replicates? Start->Check_Replicates Yes_Replicates Yes Check_Replicates->Yes_Replicates No_Replicates No Check_Replicates->No_Replicates Troubleshoot_Technique Review Pipetting Check Temperature Mix Reagents Yes_Replicates->Troubleshoot_Technique Check_Concentration Poor dose-response? No_Replicates->Check_Concentration Yes_Concentration Yes Check_Concentration->Yes_Concentration No_Concentration No Check_Concentration->No_Concentration Troubleshoot_Inhibitor Check Dilutions Assess Inhibitor Stability Consider Off-Target Effects Yes_Concentration->Troubleshoot_Inhibitor Check_Sample Review Sample Quality (Hemolysis, Lipemia) Verify Collection Procedure No_Concentration->Check_Sample

Caption: A Logical Troubleshooting Workflow for aPTT Assay Variability.

References

Technical Support Center: FXIIa-IN-5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXIIa-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective inhibitor of Factor XIIa (FXIIa).[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of FXIIa, a key serine protease in the intrinsic pathway of the coagulation cascade. By inhibiting FXIIa, this compound effectively blocks the downstream activation of Factor XI (FXI), thereby preventing the amplification of the coagulation cascade that leads to fibrin (B1330869) clot formation.[2][3][4]

Q2: What are the potential therapeutic applications of this compound?

Due to its role in inhibiting the contact activation system, this compound has potential therapeutic applications in preventing thrombosis without causing the bleeding side effects associated with conventional anticoagulants.[2][5] Deficiency in FXII is not associated with excessive bleeding, suggesting that its inhibition could be a safer anticoagulation strategy.[2][6] this compound also exhibits anti-inflammatory activity, making it a candidate for treating conditions where thrombosis and inflammation are linked.[1]

Q3: What is the IC50 of this compound?

This compound has an IC50 of 21 nM for Factor XIIa.[1]

Q4: Is this compound orally bioavailable?

Yes, this compound is described as an orally active inhibitor.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in in vitro clotting assays (e.g., aPTT) Reagent instability: Improper storage or handling of this compound, plasma, or other reagents.Ensure this compound is stored at the recommended temperature and protected from light. Use fresh or properly stored plasma for each experiment. Verify the stability and activity of all reagents.
Variability in plasma samples: Differences in endogenous levels of coagulation factors between plasma donors.Pool plasma from multiple donors to minimize individual variability. Ensure consistent collection and processing of plasma.
Incorrect inhibitor concentration: Errors in serial dilutions or calculation of the final concentration of this compound.Prepare fresh dilutions for each experiment. Double-check all calculations. Perform a dose-response curve to verify the inhibitor's potency.
Surface activation variability: Inconsistent activation of the contact system due to differences in the surface of labware.Use consistent labware (e.g., glass or specific plastic tubes) known to activate the contact system reliably. Ensure thorough mixing of reagents.
Low or no inhibitory activity of this compound Degradation of the inhibitor: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.Aliquot the inhibitor upon receipt and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Incorrect assay setup: Suboptimal buffer conditions (pH, ionic strength) or incorrect incubation times.Optimize the assay buffer and incubation times based on established protocols. Refer to the literature for standard conditions for FXIIa activity assays.
Presence of interfering substances: Components in the plasma or buffer may interfere with the inhibitor's activity.Use purified systems with recombinant proteins to validate the inhibitor's activity before moving to plasma-based assays.
Unexpected results in cell-based assays Off-target effects: At high concentrations, this compound might inhibit other proteases.Perform selectivity profiling against a panel of related serine proteases to determine the specificity of this compound.
Cell viability issues: The inhibitor or its vehicle (e.g., DMSO) may be toxic to the cells at the concentrations used.Determine the maximum non-toxic concentration of the inhibitor and the vehicle on the specific cell line using a cell viability assay (e.g., MTT or LDH assay).
Variability in in vivo thrombosis models Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion of this compound between individual animals.Monitor plasma levels of the inhibitor to correlate exposure with the observed phenotype. Ensure consistent dosing and administration route.
Model-specific factors: The chosen thrombosis model may not be solely dependent on the FXIIa pathway.Use multiple, well-characterized thrombosis models to confirm the inhibitor's efficacy. Consider using FXII-deficient mice as a control to validate the model's dependence on FXIIa.[2]

Experimental Protocols

In Vitro Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the time it takes for plasma to clot after the addition of a substance that activates the intrinsic pathway and calcium.

Materials:

  • Citrated human plasma (platelet-poor)

  • This compound

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare serial dilutions of this compound in a suitable buffer (e.g., Tris-buffered saline).

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the this compound dilution (or vehicle control).

  • Incubate the mixture for 2 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

  • Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Record the clotting time in seconds.

Chromogenic FXIIa Activity Assay

This assay measures the enzymatic activity of FXIIa by monitoring the cleavage of a specific chromogenic substrate.

Materials:

  • Purified human Factor XIIa

  • This compound

  • Chromogenic substrate for FXIIa (e.g., S-2302)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add 10 µL of the this compound dilution (or vehicle control) to each well.

  • Add 80 µL of a solution containing a fixed concentration of purified human FXIIa to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add 10 µL of the chromogenic substrate solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at 37°C.

  • The rate of substrate cleavage is proportional to the FXIIa activity. Calculate the percentage of inhibition for each concentration of this compound.

Signaling Pathways and Workflows

The Intrinsic Coagulation Pathway and the Site of this compound Action

The following diagram illustrates the intrinsic pathway of coagulation, highlighting the central role of Factor XIIa and the inhibitory action of this compound.

Intrinsic_Pathway Negatively Charged Surface Negatively Charged Surface FXII FXII (Zymogen) Negatively Charged Surface->FXII Contact FXIIa FXIIa (Active) FXII->FXIIa Auto-activation PK Prekallikrein FXIIa->PK FXI FXI FXIIa->FXI Kallikrein Kallikrein PK->Kallikrein FXIIa Kallikrein->FXII Reciprocal Activation HMWK HMWK FXIa FXIa FXI->FXIa FXIIa FIX FIX FIXa FIXa FIX->FIXa FXIa FVIIIa FVIIIa FX FX FXa FXa FX->FXa FIXa / FVIIIa Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXIIa_IN_5 This compound FXIIa_IN_5->FXIIa Inhibition a cluster_invitro In Vitro Evaluation A Compound Preparation (this compound Stock & Dilutions) B Biochemical Assay (Chromogenic FXIIa Activity) A->B C Plasma-Based Assay (aPTT) A->C D Selectivity Profiling (vs. other serine proteases) A->D E Data Analysis (IC50 Determination) B->E C->E F Mechanism of Action Studies (e.g., enzyme kinetics) D->F

References

Validation & Comparative

A Comparative Guide to Factor XIIa Inhibitors: A Look at Small Molecules, Proteins, and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factor XIIa (FXIIa) has emerged as a compelling therapeutic target for thromboembolic and inflammatory diseases. Its unique position in the intrinsic coagulation and kallikrein-kinin pathways, coupled with the observation that its deficiency does not lead to abnormal bleeding, makes it an attractive candidate for developing safer antithrombotic and anti-inflammatory agents. This guide provides a comparative overview of three distinct classes of FXIIa inhibitors: a novel oral small molecule (KV998086), a recombinant protein inhibitor (rHA-Infestin-4), and a monoclonal antibody (Garadacimab), with supporting experimental data and detailed protocols.

At a Glance: Performance Comparison of FXIIa Inhibitors

The following tables summarize the key performance characteristics of KV998086, rHA-Infestin-4, and Garadacimab, offering a clear comparison of their potency, selectivity, and in vivo efficacy.

Inhibitor Class Potency (Human FXIIa) Mechanism of Action Key Advantages
KV998086 Small MoleculeIC50 < 10 nM[1]Active site inhibitor[1]Oral bioavailability[1]
rHA-Infestin-4 Recombinant ProteinIC50 = 0.3 ± 0.06 nM[2]Competitive inhibitor[2]High potency
Garadacimab (CSL312) Monoclonal AntibodyKD = 140 pM[3]Targets activated FXIIa[3]High specificity and long half-life

Table 1: Overview of Investigated FXIIa Inhibitors. This table provides a high-level summary of the key features of the three compared FXIIa inhibitors.

Inhibitor FXIIa Kallikrein FXIa FXa Thrombin (IIa) FIXa FVIIa
KV998086 Potent InhibitionSelectiveSelectiveSelectiveSelectiveSelectiveSelective
rHA-Infestin-4 IC50 = 0.3 nM[2]>100-fold selective[2]>100-fold selective[2]>100-fold selective[2]>100-fold selective[2]>100-fold selective[2]>100-fold selective[2]
Garadacimab (CSL312) KD = 140 pM[3]Highly Selective[3]Highly Selective[3]Highly Selective[3]Highly Selective[3]Highly Selective[3]Highly Selective[3]

Table 2: In Vitro Potency and Selectivity Profile. This table details the inhibitory activity (IC50 or KD) against human FXIIa and the selectivity against other key serine proteases involved in coagulation. (Note: Specific IC50 values for KV998086 against other proteases were not available in the searched literature, but it is described as selective).

Inhibitor Animal Model Thrombosis Model Key Findings
KV998086 MouseCarrageenan-induced edemaEffective in suppressing KKS-mediated edema[1]
rHA-Infestin-4 Rat, RabbitArteriovenous shunt thrombosisDose-dependently reduced clot weight with minimal increase in bleeding time[2]
Garadacimab (CSL312) Cynomolgus MonkeyNot specified in provided abstractsDose-dependent prolongation of aPTT with no effect on prothrombin time[3]

Table 3: Summary of In Vivo Efficacy. This table highlights the performance of each inhibitor in relevant preclinical models of thrombosis and inflammation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.

FXIIa_Signaling_Pathways cluster_Intrinsic_Pathway Intrinsic Coagulation Pathway cluster_Kallikrein_Kinin_System Kallikrein-Kinin System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK High Molecular Weight Kininogen Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Inhibitor FXIIa Inhibitors (KV998086, rHA-Infestin-4, Garadacimab) Inhibitor->FXIIa Inhibition

Caption: FXIIa Signaling Pathways and Point of Inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Potency Potency Assay (Chromogenic Substrate) Selectivity Selectivity Panel (vs. other proteases) Coagulation Coagulation Assay (aPTT) Animal_Model Animal Model (e.g., Mouse, Rabbit) Coagulation->Animal_Model Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Thrombosis_Induction Thrombosis Induction (e.g., FeCl3) Efficacy_Endpoint Efficacy Endpoint (e.g., Clot Weight, Occlusion Time) Thrombosis_Induction->Efficacy_Endpoint Safety_Endpoint Safety Endpoint (e.g., Bleeding Time) Thrombosis_Induction->Safety_Endpoint Inhibitor_Admin->Thrombosis_Induction Inhibitor_Discovery Inhibitor Discovery & Optimization Inhibitor_Discovery->Potency

References

A Head-to-Head Comparison of Two Factor XIIa Inhibitors: FXIIa-IN-5 and the C6B7 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inhibition of Factor XIIa (FXIIa) presents a promising therapeutic strategy for thromboembolic diseases with a potentially lower risk of bleeding compared to traditional anticoagulants. This guide provides an objective comparison of two distinct FXIIa inhibitors: the small molecule FXIIa-IN-5 and the monoclonal antibody C6B7.

This comparison delves into their mechanisms of action, inhibitory potency, and the experimental methodologies used to characterize them. All quantitative data is summarized for ease of comparison, and key pathways and experimental workflows are visualized.

At a Glance: Key Performance Indicators

ParameterThis compoundC6B7 Antibody
Inhibitor Type Small moleculeMouse Monoclonal IgG1
Target Activated Factor XII (FXIIa)Light Chain of Factor XII/XIIa
Inhibitory Potency (IC50) 21 nM (Chromogenic Assay)[1]100 nM inhibits 50% of Factor XII activity (Coagulation Assay)[2][3]
Mechanism of Action Orally active, selective inhibitor of the intrinsic coagulation pathway[1]Binds to the light chain of human Factor XII, inhibiting its activity[2][3]
Selectivity Selective for FXIIa.Reacts with human and mouse Factor XII[3].

Mechanism of Action and Signaling Pathway

Factor XIIa is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation. Upon contact with negatively charged surfaces, zymogen Factor XII (FXII) is converted to its active form, FXIIa. FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX). This cascade ultimately leads to the generation of thrombin and the formation of a fibrin (B1330869) clot. FXIIa is also involved in inflammatory responses through the kallikrein-kinin system.

Both this compound and the C6B7 antibody interrupt this cascade, but through different molecular interactions. This compound, as a small molecule, directly inhibits the enzymatic activity of FXIIa. In contrast, the C6B7 antibody binds to the light chain of Factor XII, which contains the catalytic domain, thereby sterically hindering its ability to activate downstream substrates.

Factor_XIIa_Signaling_Pathway cluster_intrinsic_pathway Intrinsic Coagulation Pathway cluster_inhibition Inhibition Contact Activation Contact Activation FXII FXII Contact Activation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin leads to generation of Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXIIa inhibits C6B7 Antibody C6B7 Antibody C6B7 Antibody->FXIIa inhibits

Factor XIIa signaling and points of inhibition.

Experimental Data and Protocols

The following sections detail the experimental methodologies used to characterize the inhibitory activities of this compound and the C6B7 antibody.

Chromogenic Substrate Hydrolysis Assay (for IC50 Determination)

This in vitro assay is commonly used to determine the potency of direct FXIIa inhibitors.

Experimental Workflow:

Chromogenic_Assay_Workflow Inhibitor Inhibitor Incubation Incubate Inhibitor->Incubation FXIIa FXIIa FXIIa->Incubation Chromogenic Substrate Chromogenic Substrate Measurement Measure Absorbance Chromogenic Substrate->Measurement Incubation->Chromogenic Substrate Add IC50 Calculation IC50 Calculation Measurement->IC50 Calculation

Workflow for chromogenic substrate assay.

Protocol Details:

A typical protocol for determining the IC50 value of a small molecule inhibitor like this compound involves the following steps:

  • Reagents :

    • Purified human Factor XIIa.

    • A specific chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA).

    • Tris-HCl buffer (pH 7.4).

    • The inhibitor (this compound) at various concentrations.

    • 96-well microplate.

  • Procedure :

    • Add buffer to the wells of a 96-well plate.

    • Add a fixed concentration of FXIIa to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXIIa activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Coagulation Assays (e.g., Activated Partial Thromboplastin Time - aPTT)

Coagulation assays measure the effect of an inhibitor on the overall clotting time of plasma.

Experimental Workflow:

aPTT_Workflow Plasma Plasma Incubation Incubate Plasma->Incubation Inhibitor Inhibitor Inhibitor->Incubation aPTT Reagent aPTT Reagent aPTT Reagent->Incubation CaCl2 CaCl2 Incubation->CaCl2 Add to initiate clotting Clot Detection Measure Clotting Time CaCl2->Clot Detection

Workflow for aPTT coagulation assay.

Protocol Details:

  • Reagents :

    • Citrated human plasma.

    • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids).

    • Calcium chloride (CaCl2) solution.

    • The inhibitor (e.g., C6B7 antibody) at various concentrations.

    • Coagulometer.

  • Procedure :

    • Pre-warm plasma and CaCl2 solution to 37°C.

    • Incubate plasma with the inhibitor for a specified time.

    • Add the aPTT reagent to the plasma-inhibitor mixture and incubate.

    • Initiate clotting by adding CaCl2.

    • The coagulometer detects the formation of a fibrin clot and records the clotting time.

    • The prolongation of the aPTT is indicative of the inhibitory effect on the intrinsic pathway.

Thrombin Generation Assay (TGA)

The Thrombin Generation Assay provides a more detailed picture of the coagulation process by measuring the total amount of thrombin generated over time.

Protocol Details:

  • Reagents :

    • Platelet-poor plasma (PPP).

    • A trigger for coagulation (e.g., a low concentration of tissue factor or a contact activator).

    • A fluorogenic thrombin substrate.

    • Calcium chloride.

    • The inhibitor at various concentrations.

    • Fluorometer.

  • Procedure :

    • Plasma is incubated with the inhibitor.

    • The trigger and the fluorogenic substrate are added.

    • Clotting is initiated with CaCl2.

    • The fluorescence generated by the cleavage of the substrate by thrombin is measured over time.

    • Parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated from the resulting curve.

In Vivo Models of Thrombosis (e.g., Ferric Chloride-Induced Thrombosis)

To assess the antithrombotic efficacy of inhibitors in a living organism, animal models of thrombosis are employed. The ferric chloride (FeCl3)-induced thrombosis model is a widely used method to study arterial thrombosis.[4][5][6][7]

Protocol Details:

  • Animal Model : Typically mice or rats.

  • Procedure :

    • The animal is anesthetized, and a carotid artery is surgically exposed.

    • A filter paper saturated with a specific concentration of FeCl3 is applied to the adventitial surface of the artery for a defined period.[1][4]

    • FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.[1]

    • Blood flow is monitored using a Doppler flow probe.

    • The inhibitor is administered to the animal (e.g., intravenously or orally) prior to the injury.

    • The time to vessel occlusion is measured and compared between treated and control groups.

Summary and Conclusion

Both this compound and the C6B7 antibody are effective inhibitors of Factor XIIa, a key enzyme in the intrinsic coagulation pathway. This compound is a small molecule with a reported IC50 of 21 nM, making it a potent inhibitor. Its oral activity is a significant advantage for potential therapeutic development. The C6B7 antibody also demonstrates inhibitory activity, with 100 nM causing a 50% reduction in Factor XII activity.

The choice between a small molecule inhibitor and a monoclonal antibody depends on the specific research or therapeutic application. Small molecules like this compound often offer the convenience of oral administration, while antibodies like C6B7 can provide high specificity and a long half-life.

Further studies are required for a complete head-to-head comparison, including a standardized IC50 determination for C6B7 in a chromogenic assay and a comprehensive selectivity profiling of both inhibitors against a broad panel of related serine proteases. Additionally, the binding affinity (Kd) of the C6B7 antibody for Factor XIIa would provide valuable insight into its target engagement.

This guide provides a foundational comparison based on currently available data to aid researchers in selecting the appropriate tool for their investigation into the role of Factor XIIa in health and disease.

References

Navigating the Labyrinth of Coagulation: A Comparative Guide to Factor XIIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate cascade of the coagulation pathway presents a formidable challenge in the development of targeted antithrombotic therapies. Among the key players, Factor XIIa (FXIIa) has emerged as a compelling target due to its central role in the initiation of the intrinsic pathway and its dispensability for normal hemostasis, suggesting a potentially wider therapeutic window with a reduced risk of bleeding complications. This guide provides a comparative analysis of the selectivity profiles of three distinct classes of FXIIa inhibitors: a recombinant protein (Infestin-4), a synthetic peptide macrocycle (FXII900), and a small molecule inhibitor. The data presented herein is intended to aid researchers in the selection and development of next-generation anticoagulants.

Selectivity Profile: A Quantitative Comparison

The efficacy and safety of a FXIIa inhibitor are intrinsically linked to its selectivity. Off-target inhibition of other serine proteases in the coagulation cascade can lead to undesirable side effects, including bleeding or paradoxical thrombosis. The following table summarizes the inhibitory potency (IC50 and Ki) of three representative FXIIa inhibitors against a panel of key serine proteases.

Target ProteaseInfestin-4 (mutant) (Ki, nM)FXII900 (Peptide Macrocycle) (Ki, nM)Inhibitor 1 (Small Molecule) (IC50, µM)
FXIIa 0.7 0.37 29.8
Thrombin (FIIa)>1000>10,000>400
Factor Xa (FXa)>1000>10,00057.0
Factor XIa (FXIa)>1000>10,000>400
Plasma Kallikrein>1000>10,000Not Reported
Activated Protein C (APC)Not ReportedNot Reported>200
TrypsinNot Reported>10,000Not Reported
Plasmin>1000>10,000Not Reported

Note: Data is compiled from multiple sources. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are reported as found in the respective literature. Direct comparison between Ki and IC50 should be made with caution as they are determined under different experimental conditions.

Experimental Protocols: Unveiling the Methodology

The determination of inhibitor selectivity is paramount for preclinical assessment. A widely accepted method for assessing the activity of FXIIa and its inhibitors is the chromogenic substrate assay.

General Principle of the FXIIa Chromogenic Assay

This assay measures the enzymatic activity of FXIIa by monitoring the cleavage of a specific chromogenic substrate. The substrate is a short peptide sequence that mimics the natural cleavage site of FXIIa, conjugated to a chromophore, typically p-nitroaniline (pNA). When cleaved by FXIIa, the pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the FXIIa activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, allowing for the determination of inhibitory potency (e.g., IC50).

Detailed Experimental Protocol

Materials:

  • Enzyme: Purified human Factor XIIa (final concentration typically 1-10 nM).

  • Substrate: Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA), stock solution in sterile water or appropriate buffer (e.g., 5 mM). The final concentration is typically at or below the Km for the enzyme (e.g., 0.2-0.5 mM).

  • Inhibitor: Test compound (e.g., FXIIa-IN-5 or comparators) at various concentrations.

  • Assay Buffer: Tris-HCl or HEPES buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM), a carrier protein like bovine serum albumin (BSA, e.g., 0.1%), and potentially a chelating agent like EDTA if required.

  • Microplate: 96-well, clear, flat-bottom plate.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer. A dilution series of the inhibitor is prepared to determine the dose-response curve.

  • Assay Setup:

    • To each well of the 96-well microplate, add a defined volume of assay buffer.

    • Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor (vehicle control).

    • Add a defined amount of the FXIIa enzyme to each well and incubate for a pre-determined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

  • Initiation of Reaction: Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The readings are typically taken at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of FXIIa inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FXIIa activity.

Selectivity Panel:

To determine the selectivity profile, the same experimental protocol is repeated with a panel of other serine proteases (e.g., thrombin, FXa, FXIa, plasma kallikrein, trypsin, plasmin) and their respective chromogenic substrates. The IC50 values obtained for the off-target proteases are then compared to the IC50 value for FXIIa to calculate the selectivity ratio.

Visualizing the Mechanism of Action

To contextualize the role of FXIIa and its inhibition, the following diagrams illustrate the coagulation cascade and the experimental workflow.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activation XIa FXIa XI->XIa IX FIX XIa->IX Activation IXa FIXa IX->IXa X FX IXa->X TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VIIa FVIIa VIIa->TF_VIIa VII FVII VII->VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activation Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Inhibitor FXIIa Inhibitor (e.g., this compound) Inhibitor->XIIa Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - FXIIa Enzyme - Chromogenic Substrate - Inhibitor Dilutions - Assay Buffer Setup Plate Setup: Add Buffer, Inhibitor, and FXIIa Reagents->Setup Incubation Pre-incubation (10-15 min at 37°C) Setup->Incubation Initiation Initiate Reaction: Add Substrate Incubation->Initiation Measurement Measure Absorbance at 405 nm Initiation->Measurement Velocity Calculate Initial Velocity Measurement->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50

A Comparative Guide to FXIIa-IN-5 and Factor XIa Inhibitors for Anticoagulation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is rapidly evolving, with a focus on developing safer and more effective agents that can prevent thrombosis without a significant risk of bleeding. This guide provides a detailed comparison of a novel Factor XIIa (FXIIa) inhibitor, FXIIa-IN-5, and the broader class of Factor XIa (FXIa) inhibitors, which are currently in various stages of clinical development. This comparison is based on available preclinical and clinical data, focusing on their mechanism of action, potency, selectivity, and antithrombotic efficacy.

Introduction to the Intrinsic Pathway and Novel Anticoagulant Targets

The intrinsic pathway of the coagulation cascade, initiated by the activation of Factor XII (FXII) and subsequently Factor XI (FXI), has emerged as a promising target for new anticoagulants.[1][2][3][4] Unlike traditional anticoagulants that target the common pathway (e.g., Factor Xa or thrombin), inhibitors of the intrinsic pathway are hypothesized to prevent pathological thrombosis while preserving normal hemostasis, potentially leading to a wider therapeutic window and a reduced risk of bleeding complications.[5]

Mechanism of Action: Targeting Different Steps in the Cascade

FXIIa and FXIa are both serine proteases that play crucial roles in the amplification of the coagulation cascade. However, they act at different points in the intrinsic pathway.

  • This compound is a selective inhibitor of Factor XIIa. FXIIa is the initiating enzyme of the intrinsic pathway and is activated upon contact with negatively charged surfaces.[5] By inhibiting FXIIa, this compound blocks the cascade at its earliest step.

  • FXIa inhibitors target activated Factor XI. FXI is activated by FXIIa and, in a feedback loop, also by thrombin. FXIa then proceeds to activate Factor IX, further propagating the coagulation signal.[6] Inhibiting FXIa targets a key amplification step in the cascade.

G Simplified Intrinsic Coagulation Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitors Inhibitor Targets FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FIX->FIXa Common Pathway Common Pathway (-> Thrombin Generation) FIXa->Common Pathway FXIIa_Inhibitor This compound FXIIa_Inhibitor->FXIIa Inhibits FXIa_Inhibitor FXIa Inhibitors FXIa_Inhibitor->FXIa Inhibits

Fig. 1: Inhibition sites of this compound and FXIa inhibitors.

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and representative FXIa inhibitors.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetTypeIC50 / KiSelectivity Profile
This compound FXIIaSmall MoleculeIC50: 21 nM[7][8]Selective for FXIIa.
FXIIa-IN-4 FXIIaSmall MoleculeIC50: 32 nM[9]>1500-fold selective over FXIa.[9]
Asundexian FXIaSmall Molecule-High selectivity for FXIa.
Milvexian FXIaSmall Molecule-High selectivity for FXIa.
Osocimab (BAY 1213790) FXIaMonoclonal AntibodyKi: 2.4 nM[10]Highly selective for FXIa.[10]

Table 2: Pharmacokinetics

InhibitorAdministrationHalf-lifeKey Features
This compound OralModerate[7][8]Orally active.[7][8]
Asundexian Oral~14-18 hoursOrally active, once-daily dosing.
Milvexian Oral~12-15 hoursOrally active.
Osocimab (BAY 1213790) IntravenousLongLong-acting antibody.

Table 3: Preclinical and Clinical Antithrombotic Activity

InhibitorModelKey Findings
This compound Carrageenan-induced thrombosis (mice)Demonstrates anti-inflammatory and antithrombotic activity.[7][8]
Asundexian Phase II (Atrial Fibrillation)Lower rates of bleeding compared to apixaban.[11]
Milvexian Phase II (Knee Arthroplasty)Effective in preventing venous thromboembolism with reduced bleeding risk.
Osocimab (BAY 1213790) Phase I (Healthy Volunteers)Dose-dependent increases in aPTT and reductions in FXI activity with no observed bleeding.[12]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FXIIa or FXIa by 50%.

Materials:

  • Purified human FXIIa or FXIa enzyme.

  • Chromogenic substrate specific for the enzyme (e.g., S-2302 for FXIIa).

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4).

  • Test inhibitor (this compound or FXIa inhibitor) at various concentrations.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add a fixed concentration of the enzyme (FXIIa or FXIa) to each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Purified Enzyme (FXIIa or FXIa) AddEnzyme Add Enzyme to 96-well Plate Enzyme->AddEnzyme Inhibitor Test Inhibitor (Serial Dilutions) AddInhibitor Add Inhibitor & Incubate (37°C) Inhibitor->AddInhibitor Substrate Chromogenic Substrate AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate AddEnzyme->AddInhibitor AddInhibitor->AddSubstrate ReadPlate Measure Absorbance Over Time AddSubstrate->ReadPlate PlotData Plot Activity vs. [Inhibitor] ReadPlate->PlotData CalculateIC50 Calculate IC50 PlotData->CalculateIC50

Fig. 2: Experimental workflow for in vitro enzyme inhibition assay.
Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.

Materials:

  • Citrated platelet-poor plasma.

  • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids).

  • Calcium chloride (CaCl2) solution.

  • Test inhibitor at various concentrations.

  • Coagulometer.

Procedure:

  • Pre-warm the plasma sample and CaCl2 solution to 37°C.

  • Incubate the plasma with the test inhibitor for a specified time.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact-dependent factors.

  • Initiate clotting by adding the pre-warmed CaCl2 solution.

  • The coagulometer measures the time taken for a fibrin (B1330869) clot to form. This time is the aPTT.

  • The prolongation of aPTT in the presence of the inhibitor indicates its anticoagulant effect on the intrinsic pathway.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (in mice)

Objective: To evaluate the in vivo antithrombotic efficacy of an inhibitor.

Materials:

  • Anesthetized mice.

  • Surgical instruments for exposing the carotid artery.

  • Filter paper.

  • Ferric chloride (FeCl3) solution (e.g., 5-10%).

  • Doppler flow probe and flowmeter.

  • Test inhibitor for administration (e.g., oral gavage or intravenous injection).

Procedure:

  • Administer the test inhibitor or vehicle to the mice at a pre-determined time before the procedure.

  • Anesthetize the mouse and surgically expose the common carotid artery.

  • Place a Doppler flow probe on the artery to measure baseline blood flow.

  • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce oxidative injury to the vessel wall.

  • Remove the filter paper and continuously monitor the blood flow.

  • The time to complete occlusion of the artery by a thrombus is recorded. A longer time to occlusion in the inhibitor-treated group compared to the vehicle group indicates antithrombotic efficacy.[13][14]

Summary and Future Perspectives

Both FXIIa and FXIa inhibitors represent promising new classes of anticoagulants with the potential for a superior safety profile compared to current standards of care.

  • This compound and other FXIIa inhibitors target the very beginning of the intrinsic pathway. This approach is supported by the observation that individuals with FXII deficiency do not typically experience abnormal bleeding.[5] FXIIa inhibition may be particularly advantageous in preventing thrombosis initiated by contact with artificial surfaces, such as in medical devices or during extracorporeal circulation.

  • FXIa inhibitors , which are more advanced in clinical development, have already shown promising results in Phase II trials for various indications, demonstrating a reduction in thrombotic events with a favorable bleeding profile.[11]

The choice between targeting FXIIa or FXIa may depend on the specific clinical indication. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety of this compound and to compare its clinical performance directly with that of the emerging FXIa inhibitors. The data presented in this guide provide a foundational understanding for researchers and drug developers working to advance the next generation of anticoagulant therapies.

References

Navigating the Future of Anticoagulation: Efficacy of FXIIa Inhibition in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of anticoagulant therapy is continually evolving, driven by the pursuit of potent antithrombotic efficacy with a minimal risk of bleeding. Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation, has emerged as a promising therapeutic target. Unlike traditional anticoagulants that interfere with pathways essential for hemostasis, inhibition of FXIIa offers the potential for a safer anticoagulant profile, as genetic deficiency in FXII is not associated with excessive bleeding.[1][2][3][4][5][6] This guide provides a comprehensive comparison of the efficacy of a representative FXIIa inhibitor, using data from well-characterized molecules like rHA-Infestin-4 and the monoclonal antibody 3F7, against standard-of-care anticoagulants in preclinical thrombosis models.

Quantitative Efficacy and Safety Profile

The following tables summarize the performance of FXIIa inhibitors in comparison to heparin, a widely used anticoagulant, in established animal models of thrombosis. These models are crucial for evaluating the antithrombotic potential and bleeding risk of novel therapeutic agents.

Table 1: Efficacy in Arterial Thrombosis Model (FeCl₃-induced Carotid Artery Thrombosis in Mice)

Treatment GroupDosageTime to Occlusion (minutes)Occlusion Rate (%)Reference
Saline (Control)-10 - 15100[6]
FXIIa Inhibitor (rHA-Infestin-4) 100 mg/kgNo occlusion within observation period0[7]
FXIIa Inhibitor (3F7 antibody) 7 mg/kgSignificantly prolonged vs. controlMarkedly reduced[6]
Heparin300 IU/kgNo occlusion within 60 min0[8]

Table 2: Efficacy in Venous and Foreign Surface-Induced Thrombosis Models

ModelTreatment GroupDosageThrombus Weight/OcclusionBleeding TimeReference
Arteriovenous Shunt (Rabbit) Saline (Control)-Occlusion within 9-11 minNormal[8]
FXIIa Inhibitor (3F7 antibody) 7 mg/kgNo occlusion within 60 minUnaffected[6][8]
Heparin300 IU/kgNo occlusion within 60 minSignificantly prolonged[6][8]
FeCl₃-induced Venous Thrombosis (Mice) FXIIa Inhibitor (rHA-Infestin-4) -Decreased occlusion ratesUnaffected[9]
Stasis-induced Venous Thrombosis (Rabbit) FXIIa Inhibitor (rHA-Infestin-4) -Protected from thrombosisUnaffected[9]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are the protocols for the key thrombosis models cited in this guide.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to assess arterial thrombosis.[10][11][12][13]

  • Animal Preparation: Male C57Bl/6 mice (8-12 weeks old) are anesthetized with a mixture of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg) via intraperitoneal injection.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The surrounding tissue is carefully dissected to isolate a segment of the artery.

  • Thrombus Induction: A filter paper (1 x 2 mm) saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[13] The FeCl₃ induces oxidative injury to the vessel wall, leading to thrombus formation.

  • Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe. The time to complete occlusion of the vessel is recorded.

  • Treatment Administration: The test compound (e.g., FXIIa inhibitor) or vehicle is administered intravenously at a specified time before the FeCl₃ application.

Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

This model is particularly relevant for evaluating thrombosis induced by contact with artificial surfaces, mimicking scenarios like extracorporeal circuits.[8]

  • Animal Preparation: Rabbits are anesthetized, and the left common carotid artery and right external jugular vein are cannulated.

  • Shunt Placement: An extracorporeal shunt, often containing a thrombogenic chamber (e.g., a glass tube), is placed between the artery and the vein.

  • Monitoring: Blood flow through the shunt is monitored using an ultrasonic flow probe. The time until the shunt becomes occluded by a thrombus is the primary endpoint.

  • Treatment Administration: The FXIIa inhibitor, heparin, or saline is administered as a single intravenous infusion before the initiation of blood flow through the shunt.

  • Bleeding Assessment: To assess the safety profile, bleeding time can be measured from standardized incisions, for example, in the ear.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

FactorXIIa_Signaling_Pathway cluster_initiation Contact Activation cluster_amplification Amplification Loop cluster_downstream Intrinsic Pathway of Coagulation Negatively Charged Surface Negatively Charged Surface Neg-FXII FXII Negatively Charged Surface->Neg-FXII Binding FXII FXII FXIIa FXIIa FXII->FXIIa Neg-FXII->FXIIa Auto-activation PK Prekallikrein FXIIa->PK Activation FXI FXI FXIIa->FXI Activation Kallikrein Kallikrein Kallikrein->FXII Feedback Activation FXIa FXIa FIX FIX FXIa->FIX Activation FIXa FIXa FX FX FIXa->FX Activation (+ FVIIIa) FXa FXa Prothrombin Prothrombin FXa->Prothrombin Activation (+ FVa) Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin FXIIa_Inhibitor FXIIa-IN-5 (FXIIa Inhibitor) FXIIa_Inhibitor->FXIIa

Figure 1: The Factor XIIa (FXIIa) signaling pathway in thrombosis.

Experimental_Workflow cluster_arterial Arterial Thrombosis Model (FeCl3) cluster_venous Arteriovenous Shunt Model (Rabbit) A1 Anesthetize Mouse A2 Expose Carotid Artery A1->A2 A3 Administer FXIIa Inhibitor or Control A2->A3 A4 Apply FeCl3-soaked Filter Paper A3->A4 A5 Monitor Blood Flow A4->A5 A6 Measure Time to Occlusion A5->A6 V1 Anesthetize Rabbit V2 Place AV Shunt V1->V2 V3 Administer FXIIa Inhibitor or Control V2->V3 V4 Initiate Blood Flow V3->V4 V5 Monitor Shunt Patency V4->V5 V6 Measure Time to Occlusion & Bleeding Time V5->V6

Figure 2: Experimental workflow for in vivo thrombosis models.

Conclusion

The presented data strongly support the therapeutic potential of FXIIa inhibition as a novel antithrombotic strategy. In various preclinical models of thrombosis, FXIIa inhibitors demonstrate comparable efficacy to standard anticoagulants like heparin.[6][9] Crucially, this potent antithrombotic effect is achieved without a concomitant increase in bleeding risk, a significant advantage over existing therapies.[6][9] The unique safety profile of targeting FXIIa stems from its primary role in pathologic thrombus formation rather than in essential hemostasis.[1][2][3][4][5] Further clinical investigation is warranted to translate these promising preclinical findings into a new class of safer anticoagulants for the prevention and treatment of thrombotic disorders.

References

Comparative Analysis of FXIIa Inhibitor Selectivity: A Focus on Infestin-4 and its Engineered Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of Factor XIIa (FXIIa) inhibitors with other serine proteases. As specific data for "FXIIa-IN-5" is not publicly available, this guide utilizes the well-characterized inhibitor, Infestin-4, and its mutants as a case study to demonstrate selectivity profiling.

Factor XIIa (FXIIa) is a key serine protease that initiates the intrinsic pathway of blood coagulation.[1] Its role in thrombosis, without being essential for hemostasis, makes it an attractive target for the development of safe antithrombotic drugs.[2][3] A critical aspect of developing any FXIIa inhibitor is ensuring its high selectivity and minimal cross-reactivity with other serine proteases to avoid off-target effects. This guide provides a comparative analysis of the selectivity of wild-type Infestin-4 (wt-Inf4), a potent Kazal-type inhibitor of FXIIa, and its engineered mutants.[4]

Selectivity Profile Against Coagulation-Related Serine Proteases

The inhibitory activity of wild-type Infestin-4 and its mutants was assessed against a panel of serine proteases involved in the coagulation cascade. The data, presented as inhibition constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher potency.

Serine Proteasewt-Inf4 Kᵢ (μM)Mutant B Kᵢ (μM)Mutant 15 Kᵢ (μM)CTI Kᵢ (μM)
Factor XIIa (fXIIa) 0.000113 0.0007 - -
Factor XIa (fXIa)> 10> 10> 10> 10
Factor IXa (fIXa)2.1> 10> 10-
Factor Xa (fXa)0.053> 10> 10-
Thrombin0.74.86.8-
Factor VIIa (fVIIa)> 10> 10> 10> 10
Plasma Kallikrein0.0270.0240.0150.001
Plasmin0.00210.010.0120.003
aPC (activated Protein C)> 10> 10> 10> 10
tPA (tissue Plasminogen Activator)> 10> 10> 10> 10
Data sourced from Kolyadko et al., 2015.[5] CTI (Corn Trypsin Inhibitor) is included for comparison as another known FXIIa inhibitor. A '-' indicates data not reported in the source.

The data clearly demonstrates that while wild-type Infestin-4 is a potent inhibitor of FXIIa, it also exhibits significant off-target activity against other serine proteases such as Factor Xa, thrombin, plasmin, and plasma kallikrein.[4] In contrast, the engineered mutants, particularly Mutant B, show a remarkable improvement in selectivity. Mutant B retains high potency against FXIIa while exhibiting significantly reduced or eliminated activity against Factor Xa, Factor IXa, and thrombin, showcasing the potential of protein engineering to enhance inhibitor specificity.[6]

Experimental Protocols

The determination of inhibitor selectivity against various serine proteases is crucial for preclinical drug development. The following is a detailed methodology for the chromogenic assays used to obtain the data presented above.

Chromogenic Assay for Serine Protease Inhibition

This method measures the residual activity of a serine protease in the presence of an inhibitor by monitoring the cleavage of a specific chromogenic substrate.

Materials:

  • Purified serine proteases (e.g., FXIIa, FXa, thrombin, etc.)

  • Specific chromogenic substrates for each protease (e.g., S-2302 for FXIIa)

  • Inhibitor solutions of varying concentrations (e.g., Infestin-4 mutants)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl and 0.1% BSA)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed concentration of the serine protease to the wells of a 96-well microplate.

    • Add varying concentrations of the inhibitor to the wells containing the enzyme.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Substrate Addition and Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the specific chromogenic substrate to each well.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Monitor the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

    • Plot the residual enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration.

    • Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Visualizing Key Pathways and Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the Factor XIIa signaling cascade and the experimental workflow for assessing inhibitor selectivity.

FXIIa_Signaling_Pathway Neg_Surface Negatively Charged Surface FXII Factor XII Neg_Surface->FXII Contact Activation FXIIa Factor XIIa FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein FXI Factor XI FXIIa->FXI Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Reciprocal Activation HMWK HMW Kininogen Kallikrein->HMWK Bradykinin Bradykinin (Inflammation) HMWK->Bradykinin FXIa Factor XIa FXI->FXIa Intrinsic_Pathway Intrinsic Coagulation Pathway (Thrombosis) FXIa->Intrinsic_Pathway

Caption: Factor XIIa signaling cascade in coagulation and inflammation.

Experimental_Workflow Start Start: Prepare Reagents Preincubation 1. Pre-incubation: Enzyme + Inhibitor Start->Preincubation Reaction_Start 2. Initiate Reaction: Add Chromogenic Substrate Preincubation->Reaction_Start Measurement 3. Kinetic Measurement: Monitor Absorbance (405 nm) Reaction_Start->Measurement Data_Analysis 4. Data Analysis: Calculate Residual Activity Measurement->Data_Analysis Ki_Determination 5. Determine Ki Value Data_Analysis->Ki_Determination End End: Selectivity Profile Ki_Determination->End

Caption: Workflow for determining serine protease inhibitor selectivity.

References

Benchmarking FXIIa-IN-5: A New Paradigm in Anticoagulation with Potentially Lower Bleeding Risk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anticoagulants is a central theme in cardiovascular medicine. While traditional anticoagulants like warfarin (B611796) and heparin, along with newer direct oral anticoagulants (DOACs), are effective in preventing and treating thromboembolic events, their utility is often limited by a significant risk of bleeding. A promising new frontier in anticoagulation targets Factor XIIa (FXIIa), a key player in the contact activation pathway of coagulation. FXIIa-IN-5 represents a novel, potent, and selective inhibitor of FXIIa. This guide provides a comprehensive comparison of the preclinical profile of FXIIa inhibitors, using data from representative molecules, against established anticoagulants, highlighting the potential for a superior safety profile.

Mechanism of Action: A Targeted Approach

Current anticoagulants exert their effects on various factors within the coagulation cascade. Vitamin K antagonists like warfarin inhibit the synthesis of multiple clotting factors, while heparins potentiate the activity of antithrombin, which in turn inactivates several coagulation enzymes.[1][2] DOACs offer more targeted inhibition of either thrombin (Factor IIa) or Factor Xa.[3][4]

In contrast, this compound and other FXIIa inhibitors target the intrinsic pathway of coagulation at its apex.[5] Factor XII is activated to FXIIa upon contact with certain negatively charged surfaces, initiating a cascade that contributes significantly to thrombus formation.[5] However, compelling evidence from both animal models and human studies suggests that FXII is not essential for normal hemostasis, the physiological process that stops bleeding at the site of injury.[6][7] This unique characteristic of FXIIa presents an exciting therapeutic window: the potential to prevent pathological thrombosis without compromising the body's ability to control bleeding.

Coagulation Cascade and Anticoagulant Targets

cluster_extrinsic Tissue Factor Pathway cluster_intrinsic Contact Activation Pathway cluster_common Common Pathway Tissue Factor Pathway (Extrinsic) Tissue Factor Pathway (Extrinsic) Contact Activation Pathway (Intrinsic) Contact Activation Pathway (Intrinsic) Common Pathway Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates X X VIIa->X activates Xa Xa X->Xa Warfarin Warfarin Warfarin->VIIa FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation XI XI FXIIa->XI activates This compound This compound This compound->FXIIa XIa XIa IX IX XIa->IX activates IXa IXa IXa->X activates Heparin Heparin Heparin->IXa Heparin->Xa IIa (Thrombin) IIa (Thrombin) Heparin->IIa (Thrombin) II (Prothrombin) II (Prothrombin) Xa->II (Prothrombin) activates Fibrinogen Fibrinogen IIa (Thrombin)->Fibrinogen cleaves Apixaban (B1684502) Apixaban Apixaban->Xa II (Prothrombin)->IIa (Thrombin) Fibrin (B1330869) Fibrin Fibrinogen->Fibrin

Caption: The coagulation cascade showing the points of intervention for this compound and known anticoagulants.

In Vitro Performance: Potency and Selectivity

The anticoagulant activity of this compound and other compounds is initially assessed through in vitro coagulation assays. The Activated Partial Thromboplastin (B12709170) Time (aPTT) measures the integrity of the intrinsic and common pathways, while the Prothrombin Time (PT) assesses the extrinsic and common pathways.

Selective FXIIa inhibitors, such as rHA-Infestin-4, have demonstrated potent, dose-dependent prolongation of the aPTT with minimal to no effect on the PT.[4][5] This profile is consistent with specific inhibition of the intrinsic pathway. In contrast, warfarin prolongs both aPTT and PT, reflecting its broad-spectrum activity.[8] Heparin primarily prolongs the aPTT.[9] Direct Factor Xa inhibitors like apixaban can prolong both assays, though the PT is more sensitive to their effects.

AnticoagulantPrimary TargetaPTTPT
This compound (projected) Factor XIIa Significantly Prolonged No significant change
WarfarinVitamin K-dependent factorsProlongedSignificantly Prolonged
HeparinAntithrombin (potentiator)Significantly ProlongedMinimally affected
ApixabanFactor XaProlongedProlonged

Table 1: In Vitro Effects of Anticoagulants on Coagulation Assays. This table summarizes the expected effects of this compound and known anticoagulants on standard in vitro coagulation tests.

In Vivo Efficacy: Robust Antithrombotic Activity

The true test of an anticoagulant's efficacy lies in its ability to prevent thrombus formation in vivo. Preclinical studies in various animal models have consistently shown that inhibition of FXIIa provides robust protection against thrombosis.

In the widely used ferric chloride-induced arterial thrombosis model in mice, treatment with FXIIa inhibitors like the cyclic peptide inhibitor FXII900 and the antibody 3F7 has been shown to significantly reduce or completely prevent vessel occlusion.[2][6][10] This antithrombotic effect is comparable to that observed with heparin.[9][11] For instance, a study on the FXIIa inhibitor rHA-Infestin-4 demonstrated complete abolishment of occlusive arterial thrombus formation in mice and rats.[3]

AnticoagulantAnimal ModelKey FindingsReference
FXIIa Inhibitor (rHA-Infestin-4) Mouse FeCl₃ Carotid ArteryCompletely abolished occlusive thrombus formation[3]
FXIIa Inhibitor (FXII900) Mouse FeCl₃ Carotid ArteryEfficiently protected mice from thrombosis[2][12]
FXIIa Inhibitor (3F7 Antibody) Mouse & Rabbit Thrombosis ModelsBlocked experimental thrombosis[6][10][13][14]
HeparinRat FeCl₃ Carotid ArteryDose-dependent increase in time to occlusion[15]
WarfarinRat FeCl₃ Carotid ArterySignificant augmentation of time to occlusion[15]
ApixabanRabbit Arterial ThrombosisDose-dependent reduction in thrombus weight[16]

Table 2: In Vivo Antithrombotic Efficacy in Animal Models. This table presents a summary of the antithrombotic effects of FXIIa inhibitors and known anticoagulants in established preclinical models.

Experimental Workflow: Ferric Chloride-Induced Arterial Thrombosis Model

cluster_workflow Ferric Chloride-Induced Thrombosis Protocol Anesthetize Mouse Anesthetize Mouse Expose Carotid Artery Expose Carotid Artery Anesthetize Mouse->Expose Carotid Artery Administer Anticoagulant Administer Anticoagulant Expose Carotid Artery->Administer Anticoagulant Apply FeCl3-soaked paper Apply FeCl3-soaked paper Administer Anticoagulant->Apply FeCl3-soaked paper Monitor Blood Flow Monitor Blood Flow Apply FeCl3-soaked paper->Monitor Blood Flow Measure Time to Occlusion Measure Time to Occlusion Monitor Blood Flow->Measure Time to Occlusion This compound This compound This compound->Administer Anticoagulant Heparin Heparin Heparin->Administer Anticoagulant Warfarin Warfarin Warfarin->Administer Anticoagulant

Caption: A simplified workflow of the ferric chloride-induced arterial thrombosis model used to evaluate anticoagulant efficacy.

Safety Profile: A Paradigm Shift in Bleeding Risk

The most significant potential advantage of this compound lies in its safety profile, specifically the reduced risk of bleeding. As FXII is not essential for hemostasis, its inhibition is not expected to impair the body's ability to form a stable clot in response to injury.

Preclinical data from various FXIIa inhibitors strongly support this hypothesis. In tail transection bleeding models in mice, FXIIa inhibitors such as FXII900 and rHA-Infestin-4 did not significantly increase bleeding time or blood loss compared to control animals.[2][3] This is in stark contrast to heparin, which at therapeutic doses, leads to prolonged and significant bleeding in the same model.[2] Similarly, while apixaban demonstrates a dose-dependent increase in bleeding time, FXIIa inhibition appears to uncouple antithrombotic efficacy from bleeding risk.[16][17]

AnticoagulantAnimal ModelKey Findings on BleedingReference
FXIIa Inhibitor (rHA-Infestin-4) Mouse Tail TransectionNo significant increase in bleeding time[3]
FXIIa Inhibitor (FXII900) Mouse Tail TransectionBleeding time and blood loss not affected[2][12]
FXIIa Inhibitor (3F7 Antibody) Rabbit Bleeding ModelDid not increase bleeding from wounds[14]
HeparinMouse Tail TransectionConstant bleeding throughout the monitoring period[2]
ApixabanRabbit Cuticle BleedingModerate increase in bleeding time[16]

Table 3: In Vivo Bleeding Profile in Animal Models. This table summarizes the bleeding risk associated with FXIIa inhibitors and known anticoagulants in preclinical models.

Logical Relationship: Efficacy vs. Safety

cluster_fxii This compound cluster_known Known Anticoagulants High Antithrombotic Efficacy High Antithrombotic Efficacy Low Bleeding Risk Low Bleeding Risk High Antithrombotic Efficacy High Antithrombotic Efficacy Increased Bleeding Risk Increased Bleeding Risk High Antithrombotic Efficacy ->Increased Bleeding Risk

Caption: The potential decoupling of antithrombotic efficacy from bleeding risk with FXIIa inhibition.

Experimental Protocols

In Vitro Activated Partial Thromboplastin Time (aPTT) Assay

  • Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.

  • Incubation: A specific volume of PPP is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a phospholipid reagent.

  • Clotting Initiation: After a defined incubation period, calcium chloride is added to the mixture to initiate coagulation.

  • Measurement: The time taken for a fibrin clot to form is recorded in seconds. The test is performed in the presence of varying concentrations of the anticoagulant to determine its effect on clotting time.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

  • Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.

  • Anticoagulant Administration: The test compound (e.g., this compound, heparin, warfarin) or vehicle is administered intravenously or orally at a predetermined time before injury.

  • Vessel Injury: A small piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

  • Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.

  • Endpoint: The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.

In Vivo Tail Transection Bleeding Assay

  • Animal Preparation: Mice are anesthetized, and the distal portion of the tail is amputated at a standardized diameter.

  • Bleeding Measurement: The tail is immediately immersed in pre-warmed saline (37°C), and the duration of bleeding is recorded. The total blood loss can be quantified by measuring the amount of hemoglobin in the saline.

  • Endpoint: The primary endpoints are the bleeding time (time to cessation of bleeding) and the total blood loss.

Conclusion

The preclinical data for selective FXIIa inhibitors strongly suggest that targeting Factor XIIa represents a paradigm shift in anticoagulation therapy. By uncoupling antithrombotic efficacy from a significant bleeding risk, this compound has the potential to become a safer alternative to current anticoagulants. The data presented in this guide, based on representative FXIIa inhibitors, demonstrates a compelling profile of potent antithrombotic activity in vivo without the liability of increased bleeding that plagues existing therapies. Further clinical investigation is warranted to translate these promising preclinical findings into a new generation of safer anticoagulants for patients at risk of thromboembolic events.

References

Navigating the Landscape of FXIIa Inhibition: A Comparative Guide to Alternatives for FXIIa-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Promise of FXIIa Inhibition

Factor XIIa is a serine protease that initiates the intrinsic pathway of blood coagulation and the kallikrein-kinin system.[2] Its role in pathological thrombosis, as demonstrated in various animal models, makes it an attractive therapeutic target.[1][3] Unlike traditional anticoagulants that target common pathway factors like thrombin or FXa, inhibiting FXIIa offers the potential for antithrombotic efficacy without a concomitant increase in bleeding risk.[4] A variety of therapeutic agents targeting FXIIa are in development, including small molecules, proteins, peptides, oligonucleotides, siRNAs, and monoclonal antibodies.[1][2][3]

Comparative Analysis of FXIIa Inhibitors

The following table summarizes key data for a selection of FXIIa inhibitors, providing a comparative overview of their potency and selectivity. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Inhibitor ClassSpecific Example(s)TargetIC50 / KiSelectivity ProfileKey Findings & Development Stage
Small Molecules Phenylimidazole derivatives, N-acylated 1H-1,2,4-triazol-5-aminesFXIIa Active SiteIC50: ~30 µM (Inhibitor 1)[4], Ki: 0.3 nM (Inhibitor 18, for FXIa)[5]Variable selectivity against other serine proteases like thrombin, FIXa, FXa, FXIa, and activated protein C.[4][5] Some show high selectivity for FXIa over FXIIa.[5]Many are in early preclinical stages.[1][2][3] "Inhibitor 1" is presented as a lead compound for further development.[4]
Recombinant Proteins rHA-Infestin-4FXIIaPotent inhibitorDoes not prolong bleeding times in rodents.[6] Showed efficacy in animal models of thrombosis.[7]Preclinical
Monoclonal Antibodies CSL312FXIIaNot specifiedInterferes with the FXIIa–FXI interaction.[6]Human clinical trials.[1][2][3]
Tick-Derived Proteins Ir-CPIFXIIaNot specifiedNot specifiedHuman clinical trials.[1][2][3]
Peptides Cyclic peptidesFXIIaNot specifiedNot specifiedShown to provide safe anticoagulation in thrombosis models.[7]
Antisense Oligonucleotides ALN-F12 (siRNA)FXII mRNA (liver)Not specifiedSpecific for FXIIPrevents thrombosis in mice without impacting hemostasis.[2]

Key Experimental Protocols

The evaluation of FXIIa inhibitors relies on a set of standardized in vitro and in vivo assays. Below are the methodologies for two fundamental experiments.

FXIIa Chromogenic Substrate Hydrolysis Assay

Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting human FXIIa activity.

Methodology:

  • A solution of human FXIIa is prepared in a suitable buffer (e.g., HEPES).

  • The test inhibitor is prepared in various concentrations.

  • In a 96-well plate, the FXIIa solution is incubated with the different concentrations of the inhibitor for a defined period at 37°C.

  • A chromogenic substrate for FXIIa (e.g., S-2302) is added to each well.

  • The rate of substrate hydrolysis, which results in a color change, is measured spectrophotometrically by monitoring the change in absorbance at 405 nm over time.

  • The residual FXIIa activity at each inhibitor concentration is calculated relative to a control with no inhibitor.

  • The IC50 value, the concentration of inhibitor required to reduce FXIIa activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[4]

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of a test compound on the intrinsic pathway of coagulation in human plasma.

Methodology:

  • Human plasma is pre-incubated with various concentrations of the test inhibitor at 37°C.

  • An aPTT reagent, which contains a contact activator (e.g., silica, kaolin) and phospholipids, is added to the plasma-inhibitor mixture and incubated for a specific time.

  • Coagulation is initiated by the addition of calcium chloride (CaCl2).

  • The time taken for clot formation is measured using a coagulometer.

  • The concentration-dependent prolongation of the clotting time by the inhibitor is determined. An ECx2 value, the concentration required to double the clotting time, is often calculated.[5]

Visualizing the Landscape

Signaling Pathway of the Intrinsic Coagulation Cascade

The following diagram illustrates the intrinsic pathway of coagulation, highlighting the central role of FXIIa and the points of intervention for various inhibitors.

Intrinsic_Pathway cluster_contact Contact Activation cluster_cascade Coagulation Cascade cluster_inhibition Points of Inhibition Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII Contact FXIIa FXIIa FXII->FXIIa Activation HMWK HMWK FXI FXI FXIIa->FXI Activates PK Prekallikrein Kallikrein Kallikrein PK->Kallikrein FXIIa Kallikrein->FXII Feedback Activation FXIa FXIa FXI->FXIa Activation FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa Activation Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa FVIIIa FVIIIa->Tenase FX FX Tenase->FX Activates FXa FXa FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Inhibitors Small Molecules Recombinant Proteins Antibodies Peptides Inhibitors->FXIIa Inhibit siRNA siRNA (ALN-F12) siRNA->FXII Prevents Synthesis

Caption: The intrinsic coagulation pathway initiated by FXIIa.

Experimental Workflow for Evaluating FXIIa Inhibitors

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel FXIIa inhibitors.

Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Compound Library Screening or Rational Design B Primary Assay: FXIIa Chromogenic Assay A->B C Hit Identification (Potent Compounds) B->C D Secondary Assays: aPTT in Human Plasma C->D E Selectivity Profiling: Assays against other proteases (Thrombin, FXa, etc.) D->E F Mechanism of Action Studies E->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Thrombosis Models (e.g., Ferric Chloride Injury) G->H I Bleeding Models (e.g., Tail Transection) H->I J Lead Candidate Selection I->J

Caption: A typical workflow for FXIIa inhibitor evaluation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for FXIIa-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, selective inhibitors like FXIIa-IN-5 are paramount to ensuring laboratory safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as a potent research chemical with unknown hazards, is required. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.

Compound Properties

A clear understanding of the compound's properties is the first step toward safe handling and disposal. The table below summarizes the key available data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 3047411-80-0
Molecular Formula C₂₆H₂₉N₇O[1]
Molecular Weight 455.55 g/mol [1]
Target Factor XIIa (FXIIa), a serine protease[1][2][3]
Reported Toxicity Slight toxicity (at 100 mg/kg)[1]
Physical Form Typically a solid

Hazard Assessment

As a selective inhibitor of FXIIa, a key component of the coagulation cascade, this compound is biologically active and should be handled with care.[1][2] Although reported toxicity is slight, the potential for unforeseen pharmacological effects upon accidental exposure necessitates treating this compound as hazardous. All handling and disposal procedures should be conducted under the assumption that the compound is potent and potentially harmful.

Experimental Protocol for Proper Disposal

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. These steps should be performed in a designated laboratory area, and personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

1. Disposal of Bulk/Unused this compound:

  • Original Container: Whenever possible, dispose of the compound in its original, clearly labeled container.

  • Hazardous Waste Labeling: Ensure the container is labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), CAS number (3047411-80-0), and the approximate quantity.

  • Waste Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

2. Disposal of Small Residual Quantities (e.g., from glassware):

  • Solvent Rinsing: Rinse the contaminated glassware three times with a suitable solvent. Good solvent choices include methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO), which is often used to dissolve protease inhibitors.

  • Rinsate Collection: Collect all solvent rinsate in a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the solvent used for rinsing.

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated hazardous waste area.

3. Disposal of Contaminated Labware (e.g., pipette tips, weighing paper):

  • Solid Waste Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste bag or container.

  • Labeling: The container should be labeled as "Hazardous Waste" and specify the contaminant ("this compound").

  • Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.

4. Chemical Deactivation (Not Recommended without Specific Studies):

Chemical deactivation of potent small molecule inhibitors without specific, validated protocols is not advised. The reaction byproducts may be unknown and could be more hazardous than the original compound. Therefore, disposal via a certified hazardous waste contractor is the safest and recommended method.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_type cluster_bulk cluster_residual cluster_solid cluster_final start This compound Waste Generated waste_type Identify Waste Type start->waste_type bulk_proc Dispose in Original Container Label as Hazardous Waste Store in Designated Area waste_type->bulk_proc Bulk/Unused residual_proc Triple Rinse with Solvent Collect Rinsate Label as Hazardous Waste waste_type->residual_proc Residual on Glassware solid_proc Collect in Labeled Bag/Container Label as Hazardous Waste waste_type->solid_proc Contaminated Solid Waste final_disposal Arrange for EHS/ Certified Contractor Pickup bulk_proc->final_disposal residual_proc->final_disposal solid_proc->final_disposal

Workflow for the safe disposal of this compound waste.

This structured approach ensures that all forms of this compound waste are handled and disposed of in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific hazardous waste management guidelines.

References

Essential Safety and Logistical Information for Handling FXIIa-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and operational procedures for the handling and disposal of FXIIa-IN-5, a selective inhibitor of Factor XIIa (FXIIa). Given that this compound is a novel chemical compound, it is imperative to treat it as a substance with unknown hazardous potential and to adhere to stringent safety measures.

Understanding this compound: Key Characteristics

PropertyValueSource
Target Factor XIIa (FXIIa)[1]
IC50 21 nM[1]
Activity Inhibits the intrinsic coagulation pathway, anti-inflammatory, antithrombotic[1]
Toxicity Slight toxicity observed in mice at 100 mg/kg[1]
Storage Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk.

  • Lab Coat: A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a flame-resistant lab coat should be considered.

  • Gloves: Nitrile or neoprene gloves are required to protect against skin contact.[2][3] Always inspect gloves for any signs of damage before use.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory to prevent eye exposure from splashes.[2][3]

  • Face Shield: A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of novel chemical inhibitors like this compound.

3.1. Preparation and Handling

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Secondary Containment: Store and handle containers of this compound within a leak-proof secondary container to contain any potential spills.[2][3]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazard information.[2]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing in dust or aerosols of the compound.

3.2. Experimental Workflow

The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_compound Retrieve this compound from Storage prep_area->prep_compound handle_weigh Weigh Compound in Vented Enclosure prep_compound->handle_weigh Transfer to Handling Area handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surface handle_experiment->cleanup_decontaminate Post-Experiment cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.[4]

  • Container Management: Use appropriate, leak-proof containers for waste. Do not overfill liquid waste containers to allow for expansion.[4][5]

  • Hazardous Waste Disposal: All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, should be treated as hazardous waste.[6]

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[7][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. Chemical Exposure

  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes.[9][10] Remove any contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

5.2. Chemical Spills

  • Minor Spill: For a small, manageable spill, alert others in the immediate area.[12] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[12][13]

  • Major Spill: In the event of a large spill, evacuate the area immediately and notify your supervisor and the institution's EHS department.[11][12] Prevent others from entering the contaminated area.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.